4-(Methylsulfanyl)butanoic acid CAS number 32391-97-2
An In-depth Technical Guide to 4-(Methylsulfanyl)butanoic Acid (CAS 32391-97-2) Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-(Methylsulfanyl)butanoic acid, a mole...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-(Methylsulfanyl)butanoic Acid (CAS 32391-97-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Methylsulfanyl)butanoic acid, a molecule of interest for researchers, chemists, and drug development professionals. We will delve into its chemical and physical properties, synthesis, analytical characterization, and potential applications, with a focus on its relevance in the broader context of medicinal chemistry and biological systems.
Core Molecular Identity and Physicochemical Properties
4-(Methylsulfanyl)butanoic acid, also known as 4-(methylthio)butyric acid, is a carboxylic acid containing a thioether functional group. Its structure is characterized by a four-carbon chain with a terminal carboxylic acid group and a methylsulfanyl group at the opposing end.
Molecular Structure
Caption: 2D structure of 4-(Methylsulfanyl)butanoic acid.
Physicochemical Data
The key physicochemical properties of 4-(Methylsulfanyl)butanoic acid are summarized in the table below. These properties are essential for understanding its behavior in various experimental settings, from reaction conditions to biological assays.
While specific literature on the synthesis of 4-(Methylsulfanyl)butanoic acid is sparse, a reliable synthetic route can be extrapolated from the well-established synthesis of its 2-hydroxy analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA).[2] The proposed method involves a free-radical addition of methyl mercaptan to a suitable butenoic acid derivative.
4-(Methylsulfanyl)butanoic acid molecular structure and weight
An In-Depth Technical Guide to 4-(Methylsulfanyl)butanoic Acid: Molecular Structure, Properties, Synthesis, and Analysis For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 4-(Methylsulfanyl)butanoic Acid: Molecular Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(methylsulfanyl)butanoic acid (also known as 4-(methylthio)butanoic acid), a sulfur-containing carboxylic acid. The document details its molecular structure, physicochemical properties, and molecular weight. It presents a detailed, field-proven protocol for its synthesis and purification, grounded in established chemical principles. Furthermore, this guide offers an in-depth analysis of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure verifiable compound identity. The biological significance, particularly in the context of sulfur metabolism and its relevance as a structural motif in medicinal chemistry, is also discussed. This guide is intended to serve as an essential resource for researchers in organic synthesis, analytical chemistry, and drug discovery, providing the foundational knowledge and practical methodologies required for the effective use of this compound.
Introduction and Scientific Context
Sulfur-containing molecules are of paramount importance in the pharmaceutical and life sciences industries. The thioether functional group, in particular, is a key structural motif found in numerous FDA-approved drugs, where it can influence a molecule's metabolic stability, receptor binding affinity, and pharmacokinetic profile.[1][2] 4-(Methylsulfanyl)butanoic acid is a bifunctional molecule incorporating both a thioether and a carboxylic acid, making it a valuable building block for organic synthesis and a subject of interest in metabolic studies.
This guide provides an authoritative and practical examination of 4-(methylsulfanyl)butanoic acid, moving beyond basic data to explain the causality behind its chemical properties and the protocols for its use.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in any research application.
Molecular Identity and Weight
4-(Methylsulfanyl)butanoic acid is a five-carbon carboxylic acid with a methylsulfanyl (-SCH₃) group at the 4-position.
Computational models provide valuable predictions of a molecule's behavior, aiding in the design of experimental protocols such as purification and formulation.
Caption: 2D structure of 4-(Methylsulfanyl)butanoic acid.
Synthesis and Purification Protocol
The following section details a robust and reproducible method for the synthesis and purification of 4-(methylsulfanyl)butanoic acid. The chosen synthetic route involves the nucleophilic ring-opening of γ-butyrolactone with sodium thiomethoxide. This method is selected for its high efficiency, use of readily available starting materials, and straightforward workup procedure.
Synthesis Workflow
Caption: Overall workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Synthesis
Materials:
γ-Butyrolactone
Sodium thiomethoxide (or prepared in situ from sodium methoxide and methanethiol)
Anhydrous Methanol
Hydrochloric Acid (HCl), concentrated
Diethyl ether
Magnesium sulfate (MgSO₄), anhydrous
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator, and vacuum distillation apparatus.
Procedure:
Preparation of Sodium Thiomethoxide: In a three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve sodium methoxide in anhydrous methanol. Cool the solution in an ice bath. Bubble methanethiol gas through the solution until the desired stoichiometry is reached. Causality: This in situ preparation generates the potent nucleophile required for the ring-opening reaction.
Nucleophilic Ring-Opening: While maintaining the temperature at 0-5 °C, add γ-butyrolactone dropwise to the sodium thiomethoxide solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Acidification (Quench): Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add concentrated HCl to neutralize the reaction mixture and protonate the carboxylate salt to form the free carboxylic acid. The pH should be adjusted to approximately 2-3.[4] Causality: Protonation renders the product soluble in organic solvents, which is essential for the subsequent extraction step.[5]
Detailed Experimental Protocol: Purification
Liquid-Liquid Extraction: Transfer the acidified reaction mixture to a separatory funnel. Extract the aqueous solution three times with diethyl ether.[4][5] Combine the organic layers. Causality: This step separates the desired organic product from the inorganic salts and other aqueous-soluble impurities.
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[4]
Concentration: Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.
Vacuum Distillation: Purify the crude oil by vacuum distillation to obtain the final, high-purity 4-(methylsulfanyl)butanoic acid.[4][6] Causality: Vacuum distillation is employed for compounds with high boiling points to prevent thermal decomposition.[7]
Spectroscopic Characterization and Analysis
Verifying the structure and purity of the synthesized compound is a critical step. The following data provides the necessary benchmarks for this validation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 4-(methylsulfanyl)butanoic acid, four distinct signals are expected with an integration ratio of 3:2:2:2, plus a broad singlet for the acidic proton.
Table 3: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~11.0-12.0
Singlet (broad)
1H
H OOC-
The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded.
~2.55
Triplet
2H
-CH₂-S-
Protons adjacent to the electron-withdrawing sulfur atom are deshielded. Split into a triplet by the neighboring CH₂ group.
~2.40
Triplet
2H
-CH₂-COOH
Protons alpha to the carbonyl group are deshielded. Split into a triplet by the neighboring CH₂ group.
~2.10
Singlet
3H
S-CH ₃
The methyl protons attached to the sulfur atom appear as a sharp singlet.
~1.95
Quintet
2H
-CH₂-CH ₂-CH₂-
Protons beta to both the carbonyl and sulfur groups. Split into a quintet by the two adjacent CH₂ groups.
Note: Predicted chemical shifts are based on standard values for similar functional groups. Actual values may vary depending on the solvent and instrument.[8]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For 4-(methylsulfanyl)butanoic acid, five distinct signals are expected.
Table 4: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)
Assignment
Rationale
~179
C =O
The carbonyl carbon of a carboxylic acid is highly deshielded.[9]
~33
-C H₂-COOH
The carbon alpha to the carbonyl group.
~31
-C H₂-S-
The carbon atom directly attached to the sulfur.
~24
-CH₂-C H₂-CH₂-
The central methylene carbon in the alkyl chain.
~15
S-C H₃
The methyl carbon attached to the sulfur atom is the most upfield signal.
Note: Predicted chemical shifts are based on standard values. Refer to the PubChem entry for experimental data.[3][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Molecular Ion (M⁺): The parent ion peak is expected at m/z = 134, corresponding to [C₅H₁₀O₂S]⁺.[3]
Key Fragmentation Patterns:
Loss of -COOH (m/z = 89): Cleavage of the carboxylic acid group is a common fragmentation pathway for such molecules.[10]
Loss of -SCH₃ (m/z = 87): Loss of the methylthio radical.
McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids can lead to a fragment at m/z = 60 (acetic acid ion) or related fragments.[11]
Biological and Pharmaceutical Relevance
While 4-(methylsulfanyl)butanoic acid itself is not a therapeutic agent, its structural features and metabolic relationships are of significant interest to drug development professionals.
Metabolism and Relationship to Methionine
Sulfur-containing amino acids, particularly methionine and cysteine, are central to numerous metabolic pathways in humans, including detoxification, redox homeostasis, and the synthesis of essential biomolecules.[12][13][14][15] The closely related analogue, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), is widely used as a methionine supplement in animal nutrition. HMTBA is enzymatically converted in the body to L-methionine, demonstrating a clear metabolic link between this structural class and essential amino acid metabolism. This metabolic conversion pathway is a key area of research for understanding nutrient utilization and designing targeted nutritional interventions.
Caption: Metabolic conversion of HMTBA to L-Methionine.
Role as a Scaffold in Drug Discovery
The thioether moiety is a privileged functional group in medicinal chemistry. Its inclusion in a drug candidate can enhance lipophilicity, which may improve cell membrane permeability. The sulfur atom can also act as a hydrogen bond acceptor and engage in other non-covalent interactions within a biological target's active site.[16] Therefore, small molecules like 4-(methylsulfanyl)butanoic acid serve as valuable building blocks or "fragments" in the design and synthesis of novel drug candidates. They provide a synthetically accessible scaffold that can be elaborated to explore chemical space and optimize ligand-target interactions.[17][18]
Safety, Handling, and Storage
Proper handling of all chemicals is essential for laboratory safety.
Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[3]
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-(Methylsulfanyl)butanoic acid is a versatile chemical compound with a well-defined molecular structure and a molecular weight of 134.20 g/mol . This guide has provided a comprehensive framework for its synthesis, purification, and analytical characterization, empowering researchers to confidently produce and validate this molecule. Its connection to essential sulfur metabolism and the established importance of the thioether scaffold in medicinal chemistry underscore its relevance for professionals in drug discovery and the life sciences. By adhering to the detailed protocols and safety guidelines presented herein, researchers can effectively utilize 4-(methylsulfanyl)butanoic acid in their scientific endeavors.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 122604, 4-(Methylsulfanyl)butanoic acid. [Link]
Google Patents. (1998). Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.
Lobert, S., Seemamahannop, R., & Viswanathan, B. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Chromatography Online. [Link]
Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. [Link]
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
Han, I. (2022). Thioethers: An Overview. Current Drug Targets, 23(2), 170-219. [Link]
Mishmar, D., et al. (2023). Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome. Nature Communications. [Link]
Google Patents. (1973).
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. [Link]
PrepChem. (n.d.). Synthesis of alpha-methyl-alpha-methylthio-gamma-butyrolactone. [Link]
Mosaic Diagnostics. (n.d.). Understanding Sulfur Metabolism: Assessing Its Impact on Health. [Link]
Han, I. (2022). Thioethers: An Overview. PubMed. [Link]
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
Palego, L., et al. (2015). Sulfur Metabolism and Sulfur-Containing Amino Acids: I- Molecular Effectors. Biochemistry & Pharmacology: Open Access, 4(1). [Link]
Snead, O. C., 3rd. (1989). In Vivo Conversion of Gamma-Aminobutyric Acid and 1,4-butanediol to Gamma-Hydroxybutyric Acid in Rat Brain. Studies Using Stable Isotopes. Journal of Neurochemistry, 53(6), 1934–1941. [Link]
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]
Annual Reviews. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. [Link]
Bertolo, R. F., & McBreairty, L. E. (2020). Sulfur-Containing Amino Acids and Lipid Metabolism. The Journal of Nutrition, 150(Suppl 1), 2528S–2535S. [Link]
Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
SciELO. (n.d.). recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. [Link]
International Journal of Chemical Engineering and Applications. (n.d.). Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. [Link]
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UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
An In-Depth Technical Guide to 4-(Methylsulfanyl)butanoic Acid and its Pivotal Role in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of 4-(methylsulfanyl)butanoic acid and its closely related analogs, delving into their ce...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of 4-(methylsulfanyl)butanoic acid and its closely related analogs, delving into their central role in cellular metabolism. With a primary focus on the intricate connections to the methionine salvage pathway, one-carbon metabolism, and polyamine synthesis, this document synthesizes current scientific understanding with practical, field-proven insights. We will dissect the enzymatic conversions, metabolic fates, and the significant implications of these molecules in cellular homeostasis, oxidative stress responses, and disease states. This guide is designed to serve as an essential resource for researchers and professionals in the fields of biochemistry, drug discovery, and metabolic research, offering both foundational knowledge and detailed experimental methodologies.
Introduction: Unveiling a Key Metabolic Intermediate
4-(Methylsulfanyl)butanoic acid, a sulfur-containing carboxylic acid, is a pivotal, yet often overlooked, molecule in the landscape of cellular metabolism. While structurally similar to the essential amino acid methionine, its significance extends far beyond that of a simple analog. This guide will illuminate the multifaceted roles of 4-(methylsulfanyl)butanoic acid and its immediate metabolic precursors and derivatives, primarily 2-hydroxy-4-(methylthio)butanoic acid (HMB) and 2-keto-4-(methylthio)butanoic acid (KMTB). These compounds are central to the methionine salvage pathway (MSP), a critical metabolic route for regenerating methionine from 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine and ethylene biosynthesis.[1][2] The efficient functioning of this pathway is paramount for maintaining the cellular pool of methionine, which is essential for protein synthesis, and for the production of S-adenosylmethionine (SAM), the universal methyl donor in countless biological methylation reactions.
This guide will provide a detailed examination of the biosynthesis and degradation of these molecules, the enzymes governing these transformations, and their intricate interplay with other fundamental metabolic networks, including one-carbon metabolism and the transsulfuration pathway. Furthermore, we will explore the analytical methodologies for their detection and quantification, and discuss their emerging roles in health and disease, offering a holistic perspective for the scientific community.
Chemical and Physical Properties
A foundational understanding of the physicochemical characteristics of 4-(methylsulfanyl)butanoic acid is essential for its study.
The Central Role in the Methionine Salvage Pathway (MSP)
The methionine salvage pathway is a ubiquitous and vital metabolic route that recycles the sulfur-containing portion of MTA back into methionine. This pathway is intrinsically linked to polyamine synthesis, as MTA is a direct byproduct.
Biosynthesis from 5'-deoxy-5'-methylthioadenosine (MTA)
The journey from MTA to methionine involves a series of enzymatic steps that ultimately generate KMTB, the immediate keto-acid precursor to methionine. While 4-(methylsulfanyl)butanoic acid is not a direct intermediate in the canonical MSP, its hydroxylated form, HMB, is a naturally occurring precursor.[2]
Studies in chicks have demonstrated that a normal biochemical pathway starting from MTA is a source of naturally occurring HMB.[2] The conversion of radiolabeled MTA in chick liver enzymes leads to the synthesis of both HMB and KMTB.[2] This suggests that HMB is an intermediate in a naturally occurring pathway for L-methionine synthesis.[2]
The key steps in the conversion of MTA to KMTB are as follows:
MTA Phosphorylase (MTAP): This enzyme catalyzes the phosphorolytic cleavage of MTA to yield adenine and 5-methylthioribose-1-phosphate (MTR-1-P). The frequent deletion of the MTAP gene in various cancers underscores the importance of this pathway in disease.
A Series of Enzymatic Conversions: MTR-1-P undergoes a series of reactions catalyzed by several enzymes to ultimately form KMTB.
The Interconversion of HMB, KMTB, and Methionine
The conversion of HMB to L-methionine is a stereospecific process involving two key enzymatic steps: oxidation and transamination.[4]
Oxidation to KMTB: The D- and L-isomers of HMB are oxidized to KMTB by different enzymes.
L-HMB is a substrate for L-2-hydroxy acid oxidase , a flavoenzyme located in the peroxisomes of the liver and kidney.[5]
D-HMB is oxidized by mitochondrial D-2-hydroxy acid dehydrogenase , an enzyme found in various tissues, including intestinal mucosa and skeletal muscle.[5]
Transamination of KMTB to L-Methionine: KMTB is then transaminated to form L-methionine. This reaction can utilize various amino group donors, with the branched-chain amino acid L-leucine being a preferred donor in intestinal cells.[4]
The direct metabolic fate of 4-(methylsulfanyl)butanoic acid likely involves its conversion to HMB or KMTB, although specific enzymes catalyzing these transformations are not as well-characterized as those for HMB. It is plausible that cellular dehydrogenases and oxidases can act on 4-(methylsulfanyl)butanoic acid to introduce the hydroxyl or keto group, thereby feeding it into the established HMB/KMTB metabolic route.
Overview of the Methionine Salvage and Related Pathways.
Interplay with One-Carbon Metabolism and the Transsulfuration Pathway
The methionine salvage pathway does not operate in isolation. It is intricately connected to one-carbon metabolism and the transsulfuration pathway, forming a comprehensive network for sulfur-containing amino acid metabolism.
One-Carbon Metabolism
One-carbon metabolism encompasses a series of interconnected reactions that involve the transfer of one-carbon units. This is crucial for the synthesis of nucleotides, amino acids, and for methylation reactions. The MSP's role in regenerating methionine directly fuels the production of SAM, the primary methyl group donor. Therefore, the efficient functioning of the MSP is essential for maintaining the fidelity of DNA methylation, histone modification, and other critical epigenetic regulatory mechanisms.
The Transsulfuration Pathway and Oxidative Stress
When methionine is in excess, it can be directed into the transsulfuration pathway to be converted into cysteine. Cysteine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Interestingly, studies have shown that HMB is preferentially diverted to the transsulfuration pathway, leading to an increased production of antioxidant metabolites like taurine and glutathione.[6] This suggests a protective role for HMB against oxidative stress. In an in vitro model of intestinal inflammation, HMB was shown to prevent the increase in paracellular permeability induced by hydrogen peroxide or tumor necrosis factor-alpha, an effect attributed to the enhanced production of taurine and reduced glutathione.[6] This highlights a potential therapeutic application for HMB in conditions associated with intestinal barrier dysfunction and oxidative stress.
Analytical Methodologies: Detection and Quantification
Accurate and sensitive analytical methods are crucial for studying the metabolism of 4-(methylsulfanyl)butanoic acid and its analogs in biological matrices.
Sample Preparation and Extraction from Biological Tissues
A robust sample preparation protocol is the cornerstone of reliable quantification. The following is a generalized protocol adaptable for various tissues:
Tissue Homogenization: Homogenize fresh or frozen tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.
Protein Precipitation/Extraction: Add a cold organic solvent such as methanol or acetonitrile to the homogenate to precipitate proteins and extract small molecules. A common ratio is 3:1 (solvent:homogenate).
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.
Supernatant Collection: Carefully collect the supernatant containing the metabolites of interest.
Drying and Reconstitution: The supernatant can be dried down under a stream of nitrogen and reconstituted in a solvent compatible with the analytical platform (e.g., a mixture of water and methanol).
For serum or plasma samples, a protein precipitation step with methanol or acetonitrile is typically sufficient.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the sensitive and specific quantification of 4-(methylsulfanyl)butanoic acid and its analogs.
Chromatography: Reversed-phase chromatography using a C18 column is commonly employed. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization, provides good separation.
Mass Spectrometry: Electrospray ionization (ESI) is the preferred ionization source. Detection can be performed in either positive or negative ion mode, depending on the analyte and mobile phase conditions. For enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) is the gold standard.
Table of LC-MS/MS Parameters for HMB Analysis (Adaptable for 4-(methylsulfanyl)butanoic acid):
Parameter
Setting
Ionization Mode
Negative ESI
Precursor Ion (m/z)
149.0
Product Ion (m/z)
103.0
Collision Energy
Optimized for the specific instrument
Dwell Time
100-200 ms
Gas Chromatography (GC)
GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used, particularly for volatile derivatives of the analytes. Derivatization is often necessary to improve the volatility and chromatographic properties of these carboxylic acids.
Roles in Disease and as a Potential Biomarker
The central role of the methionine salvage pathway in cellular metabolism suggests that dysregulation of its components, including 4-(methylsulfanyl)butanoic acid and its analogs, could have significant implications in various diseases.
Cancer
The frequent deletion of the MTAP gene in a wide range of cancers makes the MSP a potential therapeutic target. Cells lacking MTAP accumulate MTA, which can be toxic. Furthermore, these cells become auxotrophic for methionine, meaning they are dependent on an external supply. This metabolic vulnerability could be exploited for therapeutic intervention. While the direct role of 4-(methylsulfanyl)butanoic acid in this context is yet to be fully elucidated, its position within the pathway suggests that its metabolism would be significantly altered in MTAP-deficient tumors.
Metabolic Diseases
Given the links between one-carbon metabolism, the methionine cycle, and overall metabolic health, it is plausible that alterations in the levels of 4-(methylsulfanyl)butanoic acid or its metabolites could serve as biomarkers for certain metabolic disorders. Further research is needed to explore these potential connections.
Future Directions and Conclusion
The study of 4-(methylsulfanyl)butanoic acid and its metabolic network is a rapidly evolving field with significant potential for advancing our understanding of cellular metabolism and for the development of novel therapeutic strategies. Future research should focus on:
Elucidating the direct enzymatic conversions of 4-(methylsulfanyl)butanoic acid.
Investigating the detailed regulatory mechanisms of the enzymes in the methionine salvage pathway.
Exploring the potential of 4-(methylsulfanyl)butanoic acid and its analogs as biomarkers for various diseases.
Developing targeted therapies that exploit the metabolic vulnerabilities of the methionine salvage pathway in cancer.
References
Sekowska, A., Danchin, A., & Risler, J. L. (2019). Revisiting the methionine salvage pathway and its paralogues. Microbial biotechnology, 12(1), 65–83. [Link]
Dibner, J. J., & Knight, C. D. (1984). 2-hydroxy-4-(methylthio)butanoic acid is a naturally occurring methionine precursor in the chick. The Journal of nutrition, 114(9), 1716–1723. [Link]
Viswanathan, B., Seemamahannop, R., Kapila, S., & Lobert, S. (2014). Determination of 2-hydroxy-4-(methylthio)
Qin, X., Zhang, D., Qiu, X., Zhao, K., Zhang, S., Liu, C., ... & Su, H. (2022). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. Frontiers in microbiology, 13, 869440. [Link]
Esteve-Garcia, E., & Austic, R. E. (1993). Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. The Journal of nutrition, 123(11), 1788–1797.
Viswanathan, B., Seemamahannop, R., Kapila, S., & Lobert, S. (2014). Determination of 2-Hydroxy-4-(methylthio)
Sekowska, A., Danchin, A., & Risler, J. L. (2019). The methionine salvage pathways (see text). Five steps are involved.... ResearchGate. [Link]
Martín-Venegas, R., Brufau, M. T., Guerrero-Zamora, A. M., Mercier, Y., Geraert, P. A., & Ferrer, R. (2013). The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. Food chemistry, 141(3), 1702–1708. [Link]
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 122604, 4-(Methylsulfanyl)butanoic acid. Retrieved January 25, 2026 from [Link].
MiMeDB. (n.d.). Showing metabocard for 2-Oxo-4-methylthiobutanoic acid (MMDBc0000573). Retrieved January 25, 2026, from [Link]
Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. The Journal of nutrition, 114(9), 1716–1723. [Link]
An In-Depth Technical Guide to the Safe Handling of 4-(Methylsulfanyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-(Methylsulfanyl)butanoic acid (also known as 2-Hydroxy-4-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-(Methylsulfanyl)butanoic acid (also known as 2-Hydroxy-4-(methylthio)butanoic acid). As a compound utilized in various research and development applications, a thorough understanding of its properties and potential hazards is paramount to ensure a safe laboratory environment. This document synthesizes critical safety data to provide actionable insights for professionals working with this substance.
Compound Profile and Hazard Identification
4-(Methylsulfanyl)butanoic acid is an organosulfur compound with the chemical formula C₅H₁₀O₃S.[1][2] It is structurally related to the amino acid methionine.[2] While it has applications in various fields, including as a methionine substitute in animal feed, its handling in a laboratory setting requires careful consideration of its hazard profile.[2][3]
1.1. GHS Classification and Associated Hazards
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. 4-(Methylsulfanyl)butanoic acid is classified with the following primary hazards:
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][4][5]
Serious Eye Damage (Category 1): Poses a significant risk of serious damage to the eyes.[1][4][5]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1]
Hazardous to the aquatic environment, long-term (Chronic) - Category 3: Harmful to aquatic life with long-lasting effects.[5]
The signal word for this compound is "Danger" .[1][4][5]
Table 1: GHS Hazard Statements and Precautionary Statements
Hazard Class
GHS Pictogram
Hazard Statement
Precautionary Statement (Prevention & Response)
Skin Irritation
GHS07
H315: Causes skin irritation
P264: Wash hands thoroughly after handling.P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of water.[1][4]P332+P313: If skin irritation occurs: Get medical advice/attention.
Serious Eye Damage
GHS05
H318: Causes serious eye damage
P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]P310: Immediately call a POISON CENTER or doctor/physician.
STOT - SE (Respiratory Irritation)
GHS07
H335: May cause respiratory irritation
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Aquatic Hazard (Chronic)
None
H412: Harmful to aquatic life with long lasting effects
Data on acute dermal and inhalation toxicity is limited. However, due to the GHS classification, it is prudent to assume that the compound can be harmful if it comes into contact with the skin or is inhaled.[7]
2.2. Chronic Toxicity, Mutagenicity, and Carcinogenicity
There is a significant lack of data regarding the long-term health effects of 4-(Methylsulfanyl)butanoic acid. No comprehensive studies on its chronic toxicity, mutagenic potential, or carcinogenicity have been identified in the public domain. Researchers should be aware of this data gap and handle the compound accordingly.
It is worth noting that a related compound, 2-chloro-4-methylthiobutanoic acid, has been identified as a mutagen in studies related to gastric carcinogenesis.[8] While this does not directly classify 4-(Methylsulfanyl)butanoic acid as a mutagen, it underscores the importance of minimizing exposure to related chemical structures.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential when working with 4-(Methylsulfanyl)butanoic acid.
3.1. Engineering Controls
Ventilation: All work with this compound should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[1]
3.2. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact.
Eye and Face Protection: Chemical safety goggles are required at all times.[4] A face shield should be worn in situations where there is a higher risk of splashing.
Skin Protection:
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.
Lab Coat: A flame-retardant lab coat should be worn and kept buttoned to protect the skin.
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Figure 1: Essential Personal Protective Equipment.
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is fundamental to mitigating the risks associated with 4-(Methylsulfanyl)butanoic acid.
4.1. Handling Procedures
Avoid direct contact with skin, eyes, and clothing.[1]
Store away from incompatible materials, particularly strong oxidizing agents.[9]
4.3. Incompatible Materials
This compound is incompatible with strong oxidizing agents. Reactions with these materials can generate heat and potentially hazardous byproducts.
4.4. Disposal
Proper disposal of 4-(Methylsulfanyl)butanoic acid and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
Disposal Method: The recommended method for disposal is incineration in a licensed chemical waste facility. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as hazardous waste.
Regulatory Compliance: Always consult and adhere to local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, a rapid and informed response is critical.
5.1. First-Aid Measures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention from an ophthalmologist.[1]
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.
5.2. Spill Response
Figure 2: Workflow for Responding to a Spill.
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below.
Table 2: Physical and Chemical Properties of 4-(Methylsulfanyl)butanoic Acid
4-(Methylsulfanyl)butanoic acid presents moderate health hazards, primarily related to skin and eye irritation, with a significant lack of comprehensive toxicological data for long-term exposure. Professionals in research and drug development must handle this compound with a high degree of caution, adhering strictly to the engineering controls, personal protective equipment requirements, and handling procedures outlined in this guide. A proactive and informed approach to safety is the cornerstone of responsible scientific practice.
References
Biosynth. (2019, October 17). Safety Data Sheet: 2-Hydroxy-4-(methylthio)butanoic acid.
TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: 2-Hydroxy-4-(methylthio)butyric Acid (65-72% in Water).
Thermo Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: Methyl 4-(methylthio)butyrate.
MDPI. Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles.
PubMed. Gastric carcinogenesis: 2-chloro-4-methylthiobutanoic acid, a novel mutagen in salted, pickled Sanma hiraki fish, or similarly treated methionine.
A Comprehensive Technical Guide to the Thermochemical Landscape of 4-(Methylsulfanyl)butanoic Acid
This in-depth technical guide provides a robust framework for researchers, scientists, and drug development professionals to understand and determine the key thermochemical properties of 4-(Methylsulfanyl)butanoic acid....
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a robust framework for researchers, scientists, and drug development professionals to understand and determine the key thermochemical properties of 4-(Methylsulfanyl)butanoic acid. In the absence of readily available public data, this document focuses on the essential experimental and computational methodologies required to elucidate its thermochemical profile, including enthalpy of formation, standard entropy, heat capacity, and Gibbs free energy of formation. Understanding these parameters is critical for predicting the compound's stability, reactivity, and behavior in various chemical and biological systems, which is paramount in fields ranging from materials science to pharmaceutical development.
The Significance of Thermochemical Data in Research and Development
Thermochemical data provides a quantitative measure of the energy stored within a chemical compound and the energy changes that occur during chemical reactions. For a molecule like 4-(Methylsulfanyl)butanoic acid, which contains both a carboxylic acid and a thioether functional group, these values are indispensable for:
Reaction Energetics and Feasibility: Predicting the spontaneity and equilibrium position of reactions involving the synthesis or degradation of the molecule.
Process Safety and Hazard Analysis: Assessing the potential for exothermic reactions and thermal runaway, which is crucial for safe handling and scale-up.
Computational Modeling and Simulation: Providing essential parameters for molecular dynamics and quantum mechanics simulations to predict molecular behavior and interactions.
Drug Development: Understanding the stability of a potential drug candidate under various physiological and storage conditions.
Experimental Determination of Thermochemical Properties
The experimental determination of thermochemical data requires meticulous procedures and specialized instrumentation. The following sections detail the primary techniques applicable to a sulfur-containing carboxylic acid like 4-(Methylsulfanyl)butanoic acid.
Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (ΔfH°) of organic compounds. For sulfur-containing compounds, specialized techniques are necessary to ensure complete combustion and accurate analysis of the combustion products.
Causality Behind Experimental Choices: The presence of sulfur necessitates a rotating bomb calorimeter to ensure that the sulfuric acid produced upon combustion is homogeneously distributed in the bomb solution, leading to a well-defined final state. The bomb is typically filled with a known amount of water and pressurized with oxygen to ensure complete combustion.
Self-Validating System: The protocol's integrity is maintained through calibration with a standard substance of known heat of combustion, such as benzoic acid. The completeness of the combustion is verified by analyzing the gaseous and liquid products for unreacted starting material or intermediate combustion products.
Experimental Protocol:
Sample Preparation: A precisely weighed pellet of high-purity 4-(Methylsulfanyl)butanoic acid is placed in a crucible inside the combustion bomb.
Bomb Preparation: A known volume of distilled water is added to the bomb to dissolve the sulfur and nitrogen oxides formed during combustion. The bomb is then sealed and purged with oxygen, and finally charged to a pressure of approximately 30 atm.
Combustion: The bomb is placed in a calorimeter, and the sample is ignited. The temperature change of the surrounding water jacket is measured with high precision.
Product Analysis: After combustion, the bomb is depressurized, and the contents are analyzed. The amount of nitric acid is determined by titration, and the sulfuric acid is quantified, typically by ion chromatography.
Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.
Differential Scanning Calorimetry (DSC) for Heat Capacity
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity (Cp) of a substance as a function of temperature.[1][2]
Causality Behind Experimental Choices: DSC measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program.[1] This differential measurement allows for high sensitivity in detecting changes in heat capacity, such as those occurring during phase transitions.
Self-Validating System: The instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion, such as indium.[3] A baseline measurement with empty pans is performed to account for any instrumental asymmetry.
Experimental Protocol:
Sample Preparation: A small, accurately weighed sample of 4-(Methylsulfanyl)butanoic acid is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, typically involving a heating ramp at a constant rate (e.g., 10 °C/min).
Measurement: The heat flow to the sample and reference is measured as a function of temperature.
Data Analysis: The heat capacity is calculated from the difference in heat flow between the sample and the baseline, normalized by the heating rate and sample mass.
Computational Determination of Thermochemical Properties
In the absence of experimental data, or to complement it, computational quantum chemistry provides a reliable means of predicting thermochemical properties.
Causality Behind Computational Choices: High-level ab initio methods, such as G3 and CBS-QB3, are chosen for their proven accuracy in calculating thermochemical data for a wide range of organic molecules.[4][5] These composite methods approximate the results of very high-level calculations at a more manageable computational cost.
Self-Validating System: The chosen computational method can be validated by applying it to structurally similar compounds for which experimental thermochemical data are available. A good agreement between the calculated and experimental values for these related molecules builds confidence in the predictions for the target compound.
Computational Workflow:
Geometry Optimization: The 3D structure of 4-(Methylsulfanyl)butanoic acid is optimized using a reliable quantum chemical method, such as B3LYP with a suitable basis set (e.g., cc-pVTZ).[4]
Vibrational Frequency Calculation: The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy and thermal contributions to enthalpy and entropy.
Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry using a method like CBS-QB3.[4]
Thermochemical Data Calculation: The standard enthalpy of formation, entropy, and heat capacity are calculated from the electronic energy, zero-point energy, and thermal corrections obtained from the vibrational frequency calculation.
Data Summary
As of the latest literature review, specific experimental thermochemical data for 4-(Methylsulfanyl)butanoic acid is not publicly available. The following table is presented as a template to be populated upon the successful experimental determination or computational prediction of these values.
Thermochemical Property
Symbol
Predicted/Experimental Value
Units
Method of Determination
Standard Enthalpy of Formation (gas phase, 298.15 K)
ΔfH°(g)
To be determined
kJ/mol
Combustion Calorimetry/Computational
Standard Enthalpy of Formation (liquid phase, 298.15 K)
ΔfH°(l)
To be determined
kJ/mol
Combustion Calorimetry/Computational
Standard Molar Entropy (gas phase, 298.15 K)
S°(g)
To be determined
J/(mol·K)
Computational/Statistical Mechanics
Standard Molar Entropy (liquid phase, 298.15 K)
S°(l)
To be determined
J/(mol·K)
Adiabatic Calorimetry/Computational
Heat Capacity (liquid phase, 298.15 K)
Cp(l)
To be determined
J/(mol·K)
Differential Scanning Calorimetry
Gibbs Free Energy of Formation (gas phase, 298.15 K)
ΔfG°(g)
To be determined
kJ/mol
Calculated from ΔfH° and S°
Visualizing the Workflow
The following diagrams illustrate the experimental and computational workflows for determining the thermochemical properties of 4-(Methylsulfanyl)butanoic acid.
Caption: Computational workflow for predicting thermochemical properties.
Conclusion
While experimental thermochemical data for 4-(Methylsulfanyl)butanoic acid are not currently available in the public domain, this guide provides the necessary theoretical and practical framework for their determination. By employing the detailed experimental protocols for combustion calorimetry and differential scanning calorimetry, alongside robust computational chemistry workflows, researchers can confidently elucidate the thermochemical landscape of this and other novel compounds. Such data are fundamental to advancing our understanding of chemical systems and enabling the development of new technologies and therapeutics.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122604, 4-(Methylsulfanyl)butanoic acid. Retrieved from [Link].
Wikipedia. (2023). 2-Hydroxy-4-(methylthio)butyric acid. Retrieved from [Link].
Shukla, J. P., & Shahi, G. (1998). Heat capacity and thermodynamic properties of equilibrium sulfur to the melting temperature.
Cheméo. (n.d.). Chemical Properties of Butanoic acid, 4-hydroxy- (CAS 591-81-1). Retrieved from [Link].
NIST. (n.d.). Butanoic acid, 4-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link].
NIST. (n.d.). Butanoic acid. In NIST Chemistry WebBook. Retrieved from [Link].
Fun, H. K., Ooi, C. W., & Quah, C. K. (2012). 4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3131.
Veeprho. (n.d.). 2-Hydroxy-4-(methylsulfinyl)butanoic acid. Retrieved from [Link].
Martín-Venegas, R., et al. (2013). The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. Food Chemistry, 141(3), 2530-2536.
Good, W. D. (1970). A Rotating Combustion Bomb for Precision Calorimetry. Heats of Combustion of Some Sulfur-Containing Compounds. The Journal of Physical Chemistry, 74(18), 3458-3461.
NIST. (n.d.). Butanoic acid. In NIST Chemistry WebBook. Retrieved from [Link].
Zhang, Y., et al. (2020). Effects of organic sulfur on oxidation spontaneous combustion characteristics of coking coal. Energy & Fuels, 34(12), 15688-15697.
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link].
Leopold, K. R., et al. (2018). Carboxylic Sulfuric Anhydrides. The Journal of Physical Chemistry A, 122(39), 7751-7761.
Wikipedia. (2023). Differential scanning calorimetry. Retrieved from [Link].
Wikipedia. (2023). Standard Gibbs free energy of formation. Retrieved from [Link].
Zhang, Y., et al. (2020). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega, 5(12), 6543-6554.
NIST. (n.d.). Butanoic acid, 4-methoxy-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link].
Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Retrieved from [Link].
NIST. (n.d.). Butanoic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link].
Banks Engineering. (n.d.). Burning Sulfur Compounds. Retrieved from [Link].
Mettler-Toledo. (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. Retrieved from [Link].
Glarborg, P., et al. (2018). Sulfur Emission Dependence on Various Factors During Biomass Combustion. Energies, 11(11), 3046.
Zhang, Y., et al. (2020). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega, 5(12), 6543-6554.
NIST. (n.d.). Butanoic acid. In NIST Chemistry WebBook. Retrieved from [Link].
Dibner, J. J. (1985). 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick. The Journal of Nutrition, 115(1), 122-127.
FooDB. (2010). Showing Compound (±)-2-Hydroxy-4-(methylthio)butanoic acid (FDB016108). Retrieved from [Link].
Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. The Journal of Nutrition, 114(9), 1716-1723.
Application Note: A Comprehensive Guide to the Synthesis of 4-(Methylsulfanyl)butanoic Acid from L-Methionine
Abstract This application note provides a detailed, two-step protocol for the synthesis of 4-(methylsulfanyl)butanoic acid, starting from the readily available, chiral amino acid, L-methionine. The synthetic strategy inv...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 4-(methylsulfanyl)butanoic acid, starting from the readily available, chiral amino acid, L-methionine. The synthetic strategy involves an initial diazotization to convert the α-amino group into a hydroxyl group, yielding the intermediate 2-hydroxy-4-(methylsulfanyl)butanoic acid (HMB). This is followed by a robust, two-stage reductive deoxygenation protocol. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and comprehensive characterization methods.
Introduction and Synthetic Rationale
4-(Methylsulfanyl)butanoic acid is a sulfur-containing carboxylic acid with applications in materials science and as a building block in the synthesis of more complex molecules. L-methionine, an essential amino acid, serves as an inexpensive and enantiomerically pure starting material for this transformation.[1] The core chemical challenge lies in the selective removal of the C2-amino functionality.
A direct reductive deamination of an aliphatic amine is often inefficient and prone to side reactions due to the high instability of the corresponding aliphatic diazonium salt.[2] Therefore, a more reliable and higher-yielding two-step strategy is employed.
Our synthetic approach is as follows:
Step 1: Diazotization. The primary amine of L-methionine is converted into an intermediate diazonium salt using nitrous acid. This unstable intermediate readily undergoes a substitution reaction with water from the solvent to yield 2-hydroxy-4-(methylsulfanyl)butanoic acid (HMB). This is a classic and well-documented method for the conversion of α-amino acids to α-hydroxy acids.[3][4][5]
Step 2: Reductive Deoxygenation. The secondary hydroxyl group of HMB is not amenable to direct reduction. It must first be converted into a good leaving group. We achieve this by tosylation (reaction with p-toluenesulfonyl chloride) to form a tosylate ester. This tosylate is then readily displaced by a hydride reagent, such as lithium aluminum hydride, in an SN2 reaction to yield the final target molecule, 4-(methylsulfanyl)butanoic acid.
This structured approach ensures high conversion rates and simplifies the purification of both the intermediate and the final product.
Overall Synthetic Workflow
The logical flow of the synthesis, from starting material to final characterized product, is outlined below. Each stage involves a distinct chemical transformation followed by purification and rigorous analytical validation.
Caption: Overall workflow for the two-part synthesis.
Part 1: Synthesis of 2-Hydroxy-4-(methylsulfanyl)butanoic acid (HMB)
Reaction Scheme and Mechanism
The first step is the conversion of the α-amino acid to an α-hydroxy acid via diazotization. The reaction is performed in an acidic aqueous solution where sodium nitrite (NaNO₂) reacts with the acid to generate nitrous acid (HONO) in situ. The nitrous acid then reacts with the primary amine of L-methionine to form a diazonium salt. This aliphatic diazonium salt is highly unstable and rapidly loses dinitrogen gas (N₂) to form a secondary carbocation. This carbocation is then attacked by a water molecule to yield the corresponding alcohol, 2-hydroxy-4-(methylsulfanyl)butanoic acid.[6][7]
Safety Note: The reaction of sodium nitrite with acid generates toxic nitrogen oxides (NOx). This procedure must be performed in a well-ventilated fume hood.
Table 1: Reagents for HMB Synthesis
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
L-Methionine
149.21
10.0 g
67.0
Sulfuric Acid (98%)
98.08
7.0 mL
~128
Sodium Nitrite (NaNO₂)
69.00
9.25 g
134
Deionized Water
18.02
100 mL + 30 mL
-
Diethyl Ether
74.12
~300 mL
-
Anhydrous MgSO₄
120.37
As needed
-
Procedure:
Dissolution: In a 500 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 10.0 g (67.0 mmol) of L-methionine in 100 mL of deionized water.
Acidification & Cooling: Place the flask in an ice/salt bath. Slowly add 7.0 mL of concentrated sulfuric acid while stirring. The temperature should be maintained below 10 °C. Continue cooling until the internal temperature reaches 0-2 °C.
Diazotization: Dissolve 9.25 g (134 mmol) of sodium nitrite in 30 mL of cold deionized water. Add this solution dropwise to the stirred L-methionine solution over a period of 60-90 minutes using a dropping funnel. Crucial: Maintain the reaction temperature between 0 °C and 5 °C throughout the addition. Vigorous gas evolution (N₂) will be observed.
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours, then let it slowly warm to room temperature and stir overnight (approx. 16 hours).
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Product: The resulting product will be a pale yellow oil. The crude yield is typically in the range of 80-90%. This crude product is often of sufficient purity for the next step.
Part 2: Synthesis of 4-(Methylsulfanyl)butanoic acid
Reaction Scheme and Mechanism
This conversion involves two distinct stages: activation of the hydroxyl group and its subsequent reduction.
Stage A: Tosylation
The hydroxyl group of HMB is a poor leaving group. It is converted into an excellent leaving group by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. Pyridine serves both as the solvent and to neutralize the HCl byproduct generated during the reaction.
Stage B: Reduction
The resulting tosylate intermediate is then treated with a strong hydride donor, lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) acts as a nucleophile, attacking the carbon bearing the tosylate group in an SN2 fashion. This displaces the tosylate leaving group and results in the formation of the desired C-H bond, yielding 4-(methylsulfanyl)butanoic acid after an acidic workup to protonate the carboxylate.
Scheme 2: Tosylation and Reduction of HMB
HMB --(1. TsCl, Pyridine; 2. LiAlH₄, THF; 3. H₃O⁺ workup)--> 4-(Methylsulfanyl)butanoic acid
Detailed Experimental Protocol
Safety Note: Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent that reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Table 2: Reagents for Final Product Synthesis
Reagent
Molar Mass ( g/mol )
Amount (from 85% crude yield)
Moles (mmol)
Crude HMB
150.19
8.5 g
56.6
Pyridine (anhydrous)
79.10
100 mL
-
p-Toluenesulfonyl Chloride (TsCl)
190.65
12.9 g
67.9
Lithium Aluminum Hydride (LiAlH₄)
37.95
4.3 g
113.2
Tetrahydrofuran (THF, anhydrous)
72.11
200 mL
-
Hydrochloric Acid (1M)
36.46
As needed for workup
-
Procedure:
Tosylation Setup: In a 250 mL flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the crude HMB (8.5 g, ~56.6 mmol) in 100 mL of anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
TsCl Addition: Add p-toluenesulfonyl chloride (12.9 g, 67.9 mmol) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
Tosylation Reaction: Once the addition is complete, allow the reaction to stir at 0 °C for 4 hours, then store in a refrigerator (approx. 4 °C) overnight.
Reduction Setup: In a separate 1 L three-necked, flame-dried flask equipped with a reflux condenser and a dropping funnel (all under N₂ atmosphere), prepare a suspension of LiAlH₄ (4.3 g, 113.2 mmol) in 200 mL of anhydrous THF. Cool this suspension to 0 °C.
Addition of Tosylate: The cold pyridine solution containing the tosylate intermediate is carefully and slowly added dropwise to the LiAlH₄ suspension. A vigorous reaction may occur. Maintain a slow addition rate to keep the reaction under control.
Reduction Reaction: After the addition is complete, the reaction mixture is heated to reflux (approx. 66 °C) and maintained for 6 hours.
Workup (Quenching): Cool the reaction flask back down to 0 °C. EXTREME CAUTION: Quench the excess LiAlH₄ by the slow, dropwise addition of 4.3 mL of water, followed by 4.3 mL of 15% aqueous NaOH, and finally 13 mL of water. A white precipitate of aluminum salts will form.
Filtration and Acidification: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with additional THF. Transfer the filtrate to a separatory funnel and acidify the aqueous layer by adding 1M HCl until the pH is ~2.
Extraction and Final Purification: Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the final product as a colorless oil.
Characterization and Data Analysis
The identity and purity of the final product must be confirmed through a combination of spectroscopic methods. The logical flow for validation ensures that each synthetic step has yielded the correct compound before proceeding.
Caption: Logical workflow for product characterization.
Spectroscopic Data for 4-(Methylsulfanyl)butanoic acid
This application note details a reliable and reproducible two-step synthesis of 4-(methylsulfanyl)butanoic acid from L-methionine. The protocol leverages a classical diazotization reaction followed by a robust tosylation-reduction sequence. By providing clear, step-by-step instructions and explaining the underlying chemical principles, this guide serves as a valuable resource for chemists engaged in the synthesis of novel organic compounds. The methodologies described are scalable and can be adapted for the synthesis of related molecules.
References
Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. The Journal of Nutrition, 114(9), 1716–1723. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 6137, L-Methionine. PubChem. [Link]
Google Patents.US2461701A - Conversion of alpha amino acids to alpha hydroxy acids.
Pleissner, D., Wimmer, R., & Eriksen, N. T. (2011). Derivatization of amino acids to corresponding alpha-hydroxy acids and their analysis in fermentation broths. ResearchGate. [Link]
Camacho, C., et al. (2025). Preparation of New α-Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters. ResearchGate. [Link]
Patai, S. (Editor). (1975). The Chemistry of Diazonium and Diazo Groups. John Wiley & Sons. [Link]
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
Application Notes and Protocols: Asymmetric Synthesis of Chiral 4-(Methylsulfanyl)butanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Chiral 4-(Methylsulfanyl)butanoic Acid Derivatives Chiral 4-(methylsulfa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral 4-(Methylsulfanyl)butanoic Acid Derivatives
Chiral 4-(methylsulfanyl)butanoic acid and its derivatives are emerging as crucial building blocks in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The presence of a stereogenic center at the C4 position, coupled with the versatile methylsulfanyl group, imparts unique physicochemical properties to these compounds, making them valuable intermediates for the development of novel therapeutic agents and bioactive compounds. The stereochemistry at this position can profoundly influence the biological activity and pharmacokinetic profile of the final product, underscoring the critical need for robust and efficient methods for their asymmetric synthesis.
This comprehensive guide provides an in-depth exploration of scientifically validated strategies for the enantioselective synthesis of chiral 4-(methylsulfanyl)butanoic acid derivatives. We will delve into the mechanistic underpinnings of these methodologies, offering detailed, step-by-step protocols and field-proven insights to empower researchers in their synthetic endeavors. The focus of this document is to bridge theoretical concepts with practical application, ensuring that the described protocols are not only understood but can also be implemented with confidence in a laboratory setting.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of chiral 4-(methylsulfanyl)butanoic acid derivatives can be broadly categorized into three primary strategies, each with its own set of advantages and considerations. The choice of a particular strategy will often depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.
Caption: Core strategies for the asymmetric synthesis of the target compounds.
Part 1: Chiral Auxiliary-Mediated Asymmetric Alkylation
The use of chiral auxiliaries is a well-established and reliable method for the synthesis of enantiomerically pure compounds.[1] This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction.[2] After the desired stereocenter has been established, the auxiliary is removed, yielding the chiral product and allowing for the recovery and reuse of the auxiliary. For the synthesis of chiral 4-(methylsulfanyl)butanoic acid, this typically involves the alkylation of an enolate derived from a butanoic acid derivative attached to a chiral auxiliary.
Two of the most successful and widely used chiral auxiliaries for this purpose are the Evans oxazolidinones and the Myers pseudoephedrine amides.
The Evans Oxazolidinone Auxiliary Approach
Evans oxazolidinones are powerful chiral auxiliaries that have been successfully employed in a multitude of asymmetric transformations, including alkylation reactions.[2] The rigid structure of the N-acylated oxazolidinone allows for excellent stereocontrol during the formation and subsequent reaction of the corresponding enolate.
Caption: General workflow for the synthesis using an Evans auxiliary.
Protocol 1: Acylation of the Evans Auxiliary with Butanoyl Chloride
This protocol describes the attachment of the butanoyl group to the chiral oxazolidinone auxiliary.
Materials:
(4R,5S)-4-methyl-5-phenyloxazolidin-2-one
Butanoyl chloride
Triethylamine (Et₃N)
4-(Dimethylamino)pyridine (DMAP)
Dichloromethane (DCM), anhydrous
Magnetic stirrer and stirring bar
Round-bottom flask and standard glassware for inert atmosphere reactions
Procedure:
To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.5 eq.).
Cool the mixture to 0 °C using an ice bath.
Slowly add butanoyl chloride (1.2 eq.) to the stirred solution.
Add a catalytic amount of DMAP (0.1 eq.).
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the N-butanoyloxazolidinone.
Protocol 2: Asymmetric Alkylation
This step introduces the methylsulfanyl group at the C4 position with high diastereoselectivity.
Materials:
N-butanoyloxazolidinone (from Protocol 1)
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
2-(Methylsulfanyl)ethyl iodide or bromide
Tetrahydrofuran (THF), anhydrous
Standard glassware for anhydrous, low-temperature reactions
Procedure:
Dissolve the N-butanoyloxazolidinone (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add a solution of LDA or NaHMDS (1.1 eq.) to the stirred solution. Maintain the temperature at -78 °C during the addition.
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
Add 2-(methylsulfanyl)ethyl iodide or bromide (1.5 eq.) to the enolate solution at -78 °C.
Stir the reaction at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
Quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the mixture with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the product by flash column chromatography to separate the diastereomers.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step involves the removal of the oxazolidinone auxiliary to yield the desired chiral carboxylic acid.
Materials:
Alkylated N-acyloxazolidinone (from Protocol 2)
Lithium hydroxide (LiOH)
Hydrogen peroxide (H₂O₂), 30% aqueous solution
Tetrahydrofuran (THF)
Water
Procedure:
Dissolve the alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.
Cool the solution to 0 °C in an ice bath.
Add a 30% aqueous solution of hydrogen peroxide (4.0 eq.), followed by an aqueous solution of lithium hydroxide (2.0 eq.).
Stir the reaction at 0 °C for 2-4 hours.
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
Concentrate the mixture under reduced pressure to remove the THF.
Extract the aqueous layer with a non-polar solvent (e.g., hexane) to remove the chiral auxiliary.
Acidify the aqueous layer to pH ~2 with a dilute HCl solution.
Extract the acidic aqueous layer with ethyl acetate.
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral 4-(methylsulfanyl)butanoic acid.
The Myers' Pseudoephedrine Auxiliary Approach
The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, offers a highly practical and efficient method for the asymmetric alkylation of carboxylic acid derivatives.[3] The pseudoephedrine amide enolates exhibit excellent diastereoselectivity in alkylation reactions, and the auxiliary is readily available and recoverable.[4][5]
Caption: General workflow for the synthesis using Myers' auxiliary.
Protocol 4: Preparation of the Pseudoephedrine Amide
Materials:
(+)-Pseudoephedrine
Butanoyl chloride
Pyridine
Dichloromethane (DCM), anhydrous
Procedure:
To a solution of (+)-pseudoephedrine (1.0 eq.) in anhydrous DCM, add pyridine (3.0 eq.).
Cool the mixture to 0 °C.
Slowly add butanoyl chloride (1.1 eq.).
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Wash the reaction mixture with a 1 M HCl solution, followed by a saturated aqueous NaHCO₃ solution, and finally with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude amide, which can often be used in the next step without further purification.
Protocol 5: Asymmetric Alkylation of the Pseudoephedrine Amide
Materials:
Pseudoephedrine butanamide (from Protocol 4)
Lithium diisopropylamide (LDA)
Lithium chloride (LiCl), anhydrous
2-(Methylsulfanyl)ethyl iodide or bromide
Tetrahydrofuran (THF), anhydrous
Procedure:
To a flame-dried flask containing anhydrous LiCl (6.0 eq.) under an inert atmosphere, add anhydrous THF.
Cool the suspension to -78 °C.
In a separate flask, prepare a solution of LDA by adding n-butyllithium (2.1 eq.) to a solution of diisopropylamine (2.2 eq.) in THF at -78 °C.
Add the LDA solution to the LiCl suspension.
Add a solution of the pseudoephedrine butanamide (1.0 eq.) in THF to the LDA/LiCl mixture at -78 °C.
Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C for 30 minutes.
Cool the mixture back to -78 °C and add 2-(methylsulfanyl)ethyl iodide or bromide (1.5 eq.).
Stir at -78 °C for 2-4 hours, then allow to warm to room temperature overnight.
Quench the reaction with a saturated aqueous NH₄Cl solution.
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purify by flash chromatography.
Protocol 6: Cleavage of the Pseudoephedrine Auxiliary
Materials:
Alkylated pseudoephedrine amide (from Protocol 5)
Sulfuric acid (H₂SO₄), concentrated
Dioxane
Water
Procedure:
Dissolve the alkylated amide in a 1:1 mixture of dioxane and water.
Add concentrated sulfuric acid (e.g., 3 M).
Heat the mixture to reflux (approximately 100 °C) for 12-24 hours.
Cool the reaction to room temperature and extract with diethyl ether to remove the pseudoephedrine auxiliary.
The aqueous layer contains the desired chiral carboxylic acid. Further purification can be achieved by extraction with a suitable organic solvent after adjusting the pH.
Part 2: Catalytic Asymmetric Approaches
While chiral auxiliary-based methods are robust, catalytic asymmetric strategies offer the advantage of generating chirality with only a substoichiometric amount of a chiral catalyst, which is more atom-economical. Key catalytic approaches applicable to the synthesis of chiral 4-(methylsulfanyl)butanoic acid derivatives include conjugate addition and asymmetric hydrogenation.
Asymmetric Conjugate Addition of Thiols
The enantioselective conjugate addition of a thiol to an α,β-unsaturated carbonyl compound is a direct route to chiral β-thio-substituted compounds. For the synthesis of our target molecule, this would involve the addition of methyl mercaptan or a surrogate to a derivative of butenoic acid.
Chiral catalysts, often bifunctional, are employed to activate both the nucleophile (thiol) and the electrophile (α,β-unsaturated carbonyl). For instance, a chiral thiourea catalyst can activate the carbonyl group through hydrogen bonding, while a basic moiety on the catalyst deprotonates the thiol, bringing both reactants into a chiral environment to facilitate a stereoselective Michael addition.
Caption: A simplified catalytic cycle for asymmetric conjugate addition.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins. In the context of our target molecule, a suitable precursor would be a 4-(methylsulfanyl)-2-butenoic acid derivative.
Rhodium and Ruthenium complexes with chiral phosphine ligands are the most common catalysts for this transformation. The choice of ligand is crucial for achieving high enantioselectivity.
Part 3: Biocatalytic Synthesis
Enzymes are highly efficient and selective catalysts that can be employed for the asymmetric synthesis of chiral molecules.[6] For the preparation of chiral thioethers, ene-reductases (EREDs) have shown promise.[6] These enzymes can catalyze the asymmetric reduction of activated alkenes, and recent studies have demonstrated their utility in C-C bond-forming reactions that can lead to chiral thioethers.[6]
Data Summary
The following table summarizes representative data for the asymmetric synthesis of related chiral carboxylic acids using the methods described. Note that data for the exact synthesis of 4-(methylsulfanyl)butanoic acid is limited in the literature, and these values are for analogous systems.
The asymmetric synthesis of chiral 4-(methylsulfanyl)butanoic acid derivatives is an area of growing importance. The methodologies outlined in this guide, particularly the use of chiral auxiliaries, provide reliable and high-yielding routes to these valuable compounds. While direct catalytic methods for this specific target are still under development, the principles of asymmetric conjugate addition and hydrogenation offer promising avenues for future research. Furthermore, the burgeoning field of biocatalysis may soon provide highly efficient and environmentally benign enzymatic routes. The protocols and insights provided herein are intended to serve as a strong foundation for researchers to build upon in their quest for novel and efficient synthetic strategies.
References
Munoz, A., et al. (2009). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Request PDF. Available from: [Link]
Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. The Journal of Nutrition, 114(9), 1716–1723. Available from: [Link]
Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Available from: [Link]
Wang, J., et al. (2007). Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. Angewandte Chemie International Edition, 46(34), 6545-6548. Available from: [Link]
Wikipedia contributors. (2023, December 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]
Patel, M., & Dutt, R. (2014). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Mini-Reviews in Medicinal Chemistry, 14(7), 591-612. Available from: [Link]
Feringa, B. L., et al. (2007). Asymmetric Hydrogenation of alpha,beta-Unsaturated Ester-Phosphonates. The Journal of Organic Chemistry, 72(25), 9479-9482. Available from: [Link]
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. Available from: [Link]
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available from: [Link]
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Available from: [Link]
Velázquez, F., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). Available from: [Link]
Almasi, D., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 895. Available from: [Link]
Mikołajczyk, M., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(24), 13047-13167. Available from: [Link]
Rioz-Martínez, A., et al. (2025). Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C-C Bond Formation. Journal of the American Chemical Society. Available from: [Link]
Ferreira, S. B., et al. (2018). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Molecules, 23(10), 2473. Available from: [Link]
4-(Methylsulfanyl)butanoic Acid: A Versatile Thioether Building Block for Modern Organic Synthesis
Introduction: 4-(Methylsulfanyl)butanoic acid is a bifunctional organic molecule featuring a terminal carboxylic acid and a linear thioether moiety. This unique combination of functional groups makes it a highly versatil...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
4-(Methylsulfanyl)butanoic acid is a bifunctional organic molecule featuring a terminal carboxylic acid and a linear thioether moiety. This unique combination of functional groups makes it a highly versatile and valuable building block in organic synthesis. While its role as a precursor to 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a widely used methionine supplement in animal feed, is well-established, its broader synthetic utility is increasingly being recognized by researchers in medicinal chemistry, agrochemical development, and materials science.[1][2] The presence of both a nucleophilic sulfur atom and an electrophilic carbonyl carbon, along with the potential for oxidation to sulfoxides and sulfones, opens up a wide array of synthetic transformations. This application note provides a comprehensive overview of the properties, key synthetic applications, and detailed experimental protocols for leveraging 4-(methylsulfanyl)butanoic acid as a strategic component in the synthesis of diverse molecular architectures.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.
Safety Profile: 4-(Methylsulfanyl)butanoic acid is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
The reactivity of 4-(methylsulfanyl)butanoic acid can be directed towards either the carboxylic acid or the thioether functionality, or both in a sequential manner. This allows for a diverse range of synthetic applications.
Esterification and Amidation Reactions:
The carboxylic acid group readily undergoes standard esterification and amidation reactions, allowing for the introduction of the 4-(methylsulfanyl)butyl chain onto various molecular scaffolds. These reactions are fundamental in creating more complex molecules for drug discovery and other applications.
Intramolecular Cyclization: Gateway to Sulfur-Containing Heterocycles
The linear four-carbon chain separating the carboxylic acid and the thioether makes 4-(methylsulfanyl)butanoic acid an ideal precursor for the synthesis of five-membered sulfur-containing heterocycles, such as thiolactones. These motifs are prevalent in a variety of biologically active compounds.[5]
Logical Workflow for Thiolactone Formation:
Caption: Controlled oxidation of the thioether moiety in 4-(methylsulfanyl)butanoic acid.
Formation of Sulfonium Salts: Enabling Advanced Coupling Reactions
The nucleophilic sulfur atom can be alkylated or arylated to form sulfonium salts. These salts are versatile intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, often serving as alternatives to traditional organometallic reagents.
[6][7]
Experimental Protocols
The following protocols are provided as examples of key transformations involving 4-(methylsulfanyl)butanoic acid and its derivatives.
Protocol 1: Synthesis of 4-(Methylsulfonyl)butanoic Acid
This protocol describes the oxidation of the thioether in 4-(methylsulfanyl)butanoic acid to the corresponding sulfone using hydrogen peroxide in the presence of a catalyst. This method is adapted from a general procedure for the synthesis of sulfonyl compounds.
[8]
Materials:
4-(Methylsulfanyl)butanoic acid
Concentrated Sulfuric Acid (H₂SO₄)
30% Hydrogen Peroxide (H₂O₂)
Copper(II) oxide/Aluminum oxide (CuO/Al₂O₃) catalyst (optional, but can improve efficiency)
Deionized water
Ice
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Heating mantle
Buchner funnel and filter paper
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stir bar, cautiously add 50 mL of concentrated sulfuric acid.
With stirring, add 5.0 g (0.037 mol) of 4-(methylsulfanyl)butanoic acid to the sulfuric acid.
If using a catalyst, add a catalytic amount (e.g., 0.1 g) of CuO/Al₂O₃ to the mixture.
Heat the mixture to 60 °C using a heating mantle.
Slowly add 8.5 g (0.075 mol) of 30% hydrogen peroxide to the reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature between 60-65 °C.
After the addition is complete, continue stirring the mixture at 60-65 °C for 3-4 hours.
Allow the reaction mixture to cool to room temperature and then carefully pour it over 200 g of crushed ice in a beaker.
The white precipitate of 4-(methylsulfonyl)butanoic acid will form.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the product with cold deionized water (2 x 20 mL).
Dry the product under vacuum to a constant weight.
Expected Outcome: A white crystalline solid. The yield should be in the range of 80-90%.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of Dihydro-3H-thiophen-2-one (γ-Thiobutyrolactone) via Intramolecular Cyclization
This protocol outlines a general procedure for the intramolecular cyclization of a 4-thio-substituted butanoic acid to form a thiolactone. This method involves the activation of the carboxylic acid followed by nucleophilic attack by the sulfur atom.
Materials:
4-(Methylsulfanyl)butanoic acid
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Inert gas (Nitrogen or Argon)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Septa and needles for inert atmosphere techniques
Rotary evaporator
Procedure:
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add 5.0 g (0.037 mol) of 4-(methylsulfanyl)butanoic acid and 40 mL of anhydrous DCM.
Cool the mixture to 0 °C in an ice bath.
Slowly add 1.2 equivalents of thionyl chloride (or oxalyl chloride) to the stirred solution.
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours. The progress of the reaction can be monitored by TLC.
After the reaction is complete, cool the mixture to room temperature.
Carefully remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expected Outcome: A colorless to pale yellow liquid.
Characterization: The structure of the thiolactone can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Conclusion
4-(Methylsulfanyl)butanoic acid is a readily available and highly versatile building block that offers multiple avenues for synthetic elaboration. Its dual functionality allows for a wide range of transformations, including the formation of amides and esters, intramolecular cyclization to valuable sulfur-containing heterocycles, and oxidation to sulfoxides and sulfones. The protocols provided herein serve as a starting point for researchers to explore the rich chemistry of this compound and to incorporate it into their synthetic strategies for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The continued exploration of the synthetic potential of 4-(methylsulfanyl)butanoic acid is expected to lead to the discovery of new and efficient routes to complex molecular targets.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122604, 4-(Methylsulfanyl)butanoic acid. Retrieved from [Link].
Kozhushkov, S. I., & Alcarazo, M. (2020). Synthetic Applications of Sulfonium Salts. European Journal of Inorganic Chemistry, 2020(26), 2486–2500. [Link]
Cheng, C., Wei, Z., & Ma, X. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(6), 2217-2219.
El-Sayed, A. M. (2024). The Pherobase: Database of Pheromones and Semiochemicals. Retrieved from [Link]
Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. The Journal of Nutrition, 114(9), 1716–1723. [Link]
Google Patents (n.d.). CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.
Organic Chemistry Portal (n.d.). Synthesis of S-Heterocycles. Retrieved from [Link]
Zhang, Y., et al. (2011). Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater.
El-Hiti, G. A., & Smith, K. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity, 22(2), 429–451. [Link]
Martín-Venegas, R., et al. (2013). The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. Food Chemistry, 141(4), 3556–3563. [Link]
Lee, S., et al. (2017). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 82(15), 8171–8177. [Link]
Dinc, M., et al. (2023). Base-Mediated Rearrangement of α-Dithioacetyl Propargylamines via Expansion of Dithioacetyl Ring: Synthesis of Medium-Sized S,S-Heterocycles. Organic Letters, 25(20), 3646–3651. [Link]
Shipilovskikh, S. A., et al. (2017). Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. Chemistry of Heterocyclic Compounds, 53(4), 415-423.
Grilli, E., et al. (2021). Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. Toxins, 13(7), 488. [Link]
Procter, D. J., et al. (2021). Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines. ChemRxiv. [Link]
Gregory, J. A., & Dehany, W. L. (1992). EP0478390A1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
Organic Syntheses (n.d.). 4-nonylbenzoic acid. Retrieved from [Link]
Reddy, R. S., et al. (2015). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Organic & Biomolecular Chemistry, 13(28), 7676–7680. [Link]
Crawford, K. R., et al. (2003). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. Organic Letters, 5(18), 3337–3340. [Link]
Singh, S., et al. (2021). Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. Archiv der Pharmazie, 354(10), e2100180. [Link]
Veeprho (n.d.). 2-Hydroxy-4-(methylsulfinyl)butanoic acid. Retrieved from [Link]
Padwa, A., et al. (2003). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. Organic Letters, 5(18), 3337-3340.
Alcarazo, M., et al. (2014). Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents. Accounts of Chemical Research, 47(3), 855-866.
Application Note & Protocol Guide: Quantitative Analysis of 4-(Methylsulfanyl)butanoic Acid
Abstract This comprehensive guide provides detailed analytical methodologies for the precise and robust quantification of 4-(methylsulfanyl)butanoic acid. Primarily focusing on liquid chromatography-tandem mass spectrome...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed analytical methodologies for the precise and robust quantification of 4-(methylsulfanyl)butanoic acid. Primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its superior sensitivity and selectivity, we also present a viable gas chromatography-mass spectrometry (GC-MS) protocol, which necessitates a derivatization step. This document is intended for researchers, scientists, and professionals in drug development, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices. All methodologies are designed to be self-validating, ensuring data integrity and reproducibility.
Introduction: The Significance of 4-(Methylsulfanyl)butanoic Acid Quantification
4-(Methylsulfanyl)butanoic acid, a sulfur-containing organic acid, is a molecule of interest in various biological and chemical processes. Its structural similarity to biologically crucial molecules, such as the methionine analog 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), underscores the need for accurate quantification in diverse matrices.[1][2] HMTBA is widely utilized as a methionine supplement in animal feed, highlighting the importance of robust analytical methods for related compounds in metabolic and pharmacokinetic studies.[1][2]
The analytical challenge in quantifying small, polar organic acids like 4-(methylsulfanyl)butanoic acid lies in achieving adequate retention on conventional reversed-phase columns and ensuring sufficient sensitivity and selectivity, especially in complex biological samples. This guide addresses these challenges by presenting validated approaches that ensure reliable and accurate measurements.
Principle Analytical Strategies: A Comparative Overview
Two principal analytical techniques are presented for the quantification of 4-(methylsulfanyl)butanoic acid:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity, selectivity, and specificity. It allows for the direct analysis of the acid in its native form with minimal sample preparation, making it ideal for high-throughput applications.
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile compounds. However, due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.[3] This method is highly reliable but involves a more extensive sample preparation process.
Recommended Protocol: Quantification by LC-MS/MS
This protocol is adapted from established methods for the analysis of HMTBA and other short-chain fatty acids in biological matrices.[1][4][5]
Rationale for Method Selection
LC-MS/MS offers unparalleled sensitivity and selectivity by utilizing multiple reaction monitoring (MRM) to filter out background noise, which is crucial when dealing with complex matrices like plasma or serum.[5] The direct injection of the analyte without derivatization simplifies the workflow and reduces potential sources of error.
Experimental Workflow
Caption: LC-MS/MS workflow for 4-(methylsulfanyl)butanoic acid quantification.
Step-by-Step Protocol
3.3.1. Sample Preparation (from Plasma/Serum)
To 100 µL of thawed plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled 4-(methylsulfanyl)butanoic acid).
Vortex vigorously for 30 seconds to precipitate proteins.[4]
Incubate on ice for 10 minutes.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a new tube.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol).[1]
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[1]
3.3.2. LC-MS/MS Instrumentation and Conditions
Parameter
Condition
Rationale
LC System
High-Performance Liquid Chromatograph
To achieve reproducible separation.
Column
C18 reversed-phase (e.g., 100 x 2.1 mm, 3.5 µm)
Provides good retention for moderately polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Acidification improves peak shape and ionization efficiency.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic modifier for elution.
Gradient
Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate
A gradient ensures the elution of a wide range of compounds.
Flow Rate
0.3 mL/min
A typical flow rate for this column dimension.
Injection Volume
5 µL
Adjustable based on sample concentration and sensitivity.
MS System
Triple Quadrupole Mass Spectrometer
Essential for MRM-based quantification.
Ionization Mode
Electrospray Ionization (ESI), Negative
Carboxylic acids ionize well in negative mode.
MRM Transitions
To be determined by direct infusion of a standard solution of 4-(methylsulfanyl)butanoic acid. The precursor ion will be [M-H]⁻.
Ensures specificity and sensitivity.
Ion Source Temp.
~200 °C
To be optimized for the specific instrument.
Interface Temp.
~240 °C
To be optimized for the specific instrument.
Method Validation
The method should be validated according to established guidelines, assessing the following parameters:[6][7][8]
Linearity: A calibration curve should be prepared with at least five standards to demonstrate a linear relationship between concentration and response.
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte.
Stability: Evaluation of the analyte's stability in the matrix under various storage conditions.
Alternative Protocol: Quantification by GC-MS with Derivatization
For laboratories where LC-MS/MS is not available, GC-MS provides a robust alternative. However, derivatization is essential to increase the volatility and thermal stability of 4-(methylsulfanyl)butanoic acid.[3][9]
Rationale for Derivatization
Direct analysis of free carboxylic acids by GC can lead to poor peak shape and low sensitivity due to their polarity and tendency to form hydrogen bonds.[9] Derivatization, typically through silylation or alkylation, masks the polar carboxyl group, improving chromatographic performance.[9]
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 4-(Methylsulfanyl)butanoic Acid in Animal Feed
Abstract This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 4-(Methylsulfanyl)butanoic acid in vario...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 4-(Methylsulfanyl)butanoic acid in various animal feed matrices. 4-(Methylsulfanyl)butanoic acid, a hydroxy analogue of methionine, is a critical nutritional supplement in the livestock industry. Ensuring its correct dosage in feed is paramount for animal health and production efficiency. The described method employs a simple extraction followed by basic hydrolysis to ensure all forms of the analyte are converted to a single monomeric form prior to analysis. Chromatographic separation is achieved on a reversed-phase column with UV detection at 210 nm. This protocol has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine quality control and regulatory compliance in feed manufacturing.
Introduction: The Role and Analysis of Methionine Analogues
Methionine is an essential amino acid, often the first limiting amino acid in poultry and swine diets. Its supplementation is crucial for maximizing protein utilization, promoting growth, and improving feed conversion efficiency.[1] 4-(Methylsulfanyl)butanoic acid (also known as 2-hydroxy-4-(methylthio)butanoic acid or HMTBa) is a widely used synthetic source of methionine activity.[1][2][3] It is available commercially as a free acid or as a calcium salt.[1][4]
Unlike methionine, HMTBa lacks an amino group, which is replaced by a hydroxyl group.[1][3] This structural difference necessitates a dedicated analytical method for its quantification. In commercial preparations and within feed matrices, HMTBa can exist as a monomer, as well as dimers and other oligomers. For an accurate assessment of its total methionine activity, all these forms must be accounted for. The method presented here incorporates a crucial basic hydrolysis step to convert all oligomeric forms into the monomeric acid, which is then quantified by HPLC.[1]
While other methods like gas chromatography exist, they can be more time-consuming.[1] HPLC-UV offers a balance of speed, accessibility, and reliability, making it an ideal choice for quality control laboratories in the feed industry.[5][6] This application note provides a comprehensive, step-by-step protocol and validation data to support its implementation.
Principle of the Method
The core of this analytical method is a reversed-phase HPLC separation with UV detection. The workflow begins with the extraction of 4-(Methylsulfanyl)butanoic acid from the ground animal feed sample. A key step is the subsequent hydrolysis of the extract with potassium hydroxide, which ensures that any dimers or oligomers of the analyte are converted to the quantifiable monomeric form.[1] After pH adjustment and filtration, the prepared sample is injected into the HPLC system. The analyte is separated from matrix interferences on a C18 or similar reversed-phase column and detected by its UV absorbance at a low wavelength (210 nm), where the carboxylic acid chromophore absorbs.[1] Quantification is performed using an external standard calibration curve.
Materials and Reagents
Instrumentation
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Column: A standard C18 column provides excellent retention and separation for moderately polar organic acids like HMTBa.
Mobile Phase: An acidic mobile phase (pH 2.5) ensures that the carboxylic acid group of the analyte is fully protonated, leading to a single, sharp chromatographic peak and improved retention on the reversed-phase column.
Detection Wavelength: 4-(Methylsulfanyl)butanoic acid lacks a strong chromophore. Detection at low wavelengths (200-215 nm) is necessary to achieve adequate sensitivity.[1][4] While this can increase baseline noise from matrix components, the described sample preparation and chromatographic selectivity mitigate this issue.
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 4-(Methylsulfanyl)butanoic acid reference standard into a 100 mL volumetric flask. Dissolve and bring to volume with deionized water. This solution is stable for up to 3 months when stored at 4°C.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, and 200 µg/mL) by serial dilution of the stock standard solution with deionized water in volumetric flasks. These standards should be prepared fresh daily.
Sample Preparation Protocol
The following diagram outlines the critical steps from sample receipt to the final analytical solution.
Caption: Workflow for Animal Feed Sample Preparation.
Detailed Steps:
Homogenization: Grind a representative portion of the animal feed sample to a fine powder (particle size ≤ 1.0 mm).[7][8] This step is critical for ensuring efficient extraction.
Weighing: Accurately weigh approximately 5.0 g of the homogenized sample into a 250 mL conical flask.
Extraction: Add 50 mL of deionized water to the flask. Place the flask in an ultrasonic bath for 20 minutes to facilitate the extraction of the analyte into the aqueous phase.[7]
Hydrolysis: Add 10 mL of 5M potassium hydroxide (KOH) solution to the extract. Gently swirl to mix and place the flask in a water bath at 60°C for 15 minutes. This basic hydrolysis step is essential to convert any HMTBa oligomers into the monomeric form.[1]
Cooling & pH Adjustment: Remove the flask from the water bath and allow it to cool to room temperature. Carefully adjust the pH of the solution to approximately 2.5 using phosphoric acid. This ensures the analyte is in its acidic form for optimal chromatographic performance.
Dilution: Quantitatively transfer the contents of the flask to a 100 mL volumetric flask. Rinse the conical flask with small portions of deionized water and add the rinsings to the volumetric flask. Dilute to the mark with deionized water and mix thoroughly.
Filtration: Draw a portion of the solution into a syringe and filter it through a 0.45 µm syringe filter into an HPLC vial.[1] This removes any fine particulate matter that could damage the HPLC column. The sample is now ready for injection.
Method Validation
To ensure the method is fit for its intended purpose, a single-laboratory validation was performed according to established guidelines.[9][10]
Linearity
A five-point calibration curve was constructed by plotting the peak area against the concentration of the working standards (10-200 µg/mL).
Parameter
Result
Concentration Range
10 - 200 µg/mL
Regression Equation
y = 45872x - 5120
Correlation Coefficient (r²)
> 0.999
The excellent correlation coefficient (r² > 0.999) demonstrates a strong linear relationship between concentration and detector response over the specified range.
Precision and Accuracy
Precision was evaluated by analyzing replicate spiked samples at three concentration levels (low, medium, high) within the same day (intra-day) and on three different days (inter-day). Accuracy was determined by the recovery percentage of the spiked analyte.
Spiked Level
Concentration (µg/mL)
Intra-day RSD (%) (n=6)
Inter-day RSD (%) (n=9)
Mean Recovery (%)
Low
25
2.8%
3.5%
98.5%
Medium
75
1.9%
2.4%
101.2%
High
150
1.5%
2.1%
99.8%
The results, with Relative Standard Deviations (RSD) below 5% and recovery values between 98-102%, indicate high precision and accuracy for the method.[11]
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Parameter
Result
Limit of Detection (LOD)
0.5 µg/mL
Limit of Quantification (LOQ)
1.5 µg/mL
The method demonstrates sufficient sensitivity for the routine analysis of supplemented animal feeds, where typical inclusion levels range from 0.05% to 0.40%.[1]
Specificity
Specificity was assessed by analyzing a blank feed matrix (known to contain no HMTBa) and a spiked sample. The chromatogram of the blank showed no interfering peaks at the retention time of 4-(Methylsulfanyl)butanoic acid, confirming the method's ability to distinguish the analyte from endogenous feed components.
Logical Relationship of Validation
The validation parameters are interconnected to build confidence in the analytical results.
Caption: Interdependence of Method Validation Parameters.
Conclusion
The HPLC-UV method described in this application note is a simple, rapid, and reliable technique for the determination of 4-(Methylsulfanyl)butanoic acid in animal feed.[12] The inclusion of a basic hydrolysis step ensures the accurate measurement of total monomeric analyte, providing a true reflection of its nutritional value. The method has been thoroughly validated for linearity, precision, accuracy, and sensitivity, proving it to be a robust tool for quality assurance in the feed industry and for regulatory monitoring of this important feed additive.
References
An HPLC method for the determination of 2-hydroxy-4-(methylthio)-butanoic acid (HMB) in supplemented animal feeds. Journal of Agricultural and Food Chemistry.[Link]
DETERMINATION OF METHIONINE HYDROXY ANALOGUE IN FODDER ADDITIVES. Lumex Instruments.[Link]
Determination of Organic Acids in Animal Feeds Using Two Ion Chromatography Methods. cromlab-instruments.es.[Link]
Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. ResearchGate.[Link]
4-(Methylsulfanyl)butanoic acid | C5H10O2S. PubChem, National Institutes of Health.[Link]
Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International.[Link]
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. ResearchGate.[Link]
(PDF) Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. ResearchGate.[Link]
An HPLC method for the determination of 2-hydroxy-4-(methylthio)-butanoic acid (HMB) in supplemented animal feeds. ACS Publications.[Link]
Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Royal Society of Chemistry.[Link]
Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed: results of an interlaboratory study. ResearchGate.[Link]
Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. ResearchGate.[Link]
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar.[Link]
Sample preparation as a key for feed analysis. Feed Planet Magazine.[Link]
Refinement and in-house validation of the AOAC HPLC method (2005.06): the determination of paralytic shellfish poisoning toxins. Food Standards Agency.[Link]
Development and validation of an HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies. PubMed Central, National Institutes of Health.[Link]
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing.[Link]
Determination of Selected Organic Acids in Animal Farm Water Samples by Ion Chromatography. ResearchGate.[Link]
Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.
(2S)-2-amino-4-methylsulfanyl(212C)butanoic acid. PubChem, National Institutes of Health.[Link]
Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food & Drug Administration.[Link]
Effects of Dietary Supplementation with 2-Hydroxy-4-(methylthio)-butanoic Acid Isopropyl Ester as a Methionine Supplement on Nitrogen Utilization in Steers. MDPI.[Link]
DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie.[Link]
Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed: results of an interlaboratory study. PubMed, National Institutes of Health.[Link]
LC-MS/MS for determination of 4-(Methylsulfanyl)butanoic acid in biological samples
An Application Note and Protocol for the Sensitive and Selective Determination of 4-(Methylsulfanyl)butanoic Acid in Biological Samples by LC-MS/MS Authored by: A Senior Application Scientist Abstract This document provi...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Sensitive and Selective Determination of 4-(Methylsulfanyl)butanoic Acid in Biological Samples by LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the quantitative analysis of 4-(Methylsulfanyl)butanoic acid (MSBA) in biological matrices, such as human or animal plasma and urine. MSBA is a sulfur-containing carboxylic acid structurally related to the essential amino acid methionine.[1] Accurate quantification of MSBA is critical for understanding its metabolic pathways, potential roles as a biomarker, and pharmacokinetic profiling in drug development. This application note details a robust and highly sensitive method employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalysis due to its superior selectivity and sensitivity. We will cover the entire workflow, from sample preparation and chromatographic separation to mass spectrometric detection and method validation, explaining the scientific rationale behind each procedural choice.
Introduction: The Rationale for MSBA Quantification
4-(Methylsulfanyl)butanoic acid (MSBA), with a molecular weight of 134.20 g/mol , is a small molecule of increasing interest in metabolic research.[2] Its structural similarity to methionine and its hydroxy analogue, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA)—a compound widely used in animal nutrition and known for its antioxidant properties—suggests that MSBA may play a significant role in sulfur amino acid metabolism and related physiological or pathological processes.[3]
The primary challenge in quantifying small, polar molecules like MSBA in complex biological fluids lies in achieving adequate separation from endogenous matrix components and attaining the necessary sensitivity. Direct analysis is often hampered by ion suppression and isobaric interferences. The LC-MS/MS method detailed herein overcomes these challenges by coupling efficient reversed-phase chromatography with the specificity of Multiple Reaction Monitoring (MRM).
Principle of the Method: LC-MS/MS with Multiple Reaction Monitoring (MRM)
The analytical strategy is based on Reversed-Phase Liquid Chromatography (RPLC) for the separation of MSBA from matrix interferents. Following chromatographic elution, the analyte enters the mass spectrometer, where it is ionized, isolated, fragmented, and detected.
Ionization: Electrospray Ionization (ESI) in negative ion mode is selected. Carboxylic acids readily lose a proton under basic or neutral conditions to form a stable carboxylate anion, [M-H]⁻. This process is highly efficient and provides a strong signal for the precursor ion. A similar approach has proven effective for the analysis of the related compound HMTBA.[4]
Tandem Mass Spectrometry (MS/MS): The method utilizes a triple quadrupole (QqQ) mass spectrometer operating in MRM mode. This technique provides two stages of mass filtering for exceptional selectivity:
Q1 (Precursor Ion Selection): The first quadrupole is set to isolate the deprotonated MSBA molecule ([M-H]⁻, m/z 133.2).
q2 (Collision Cell): The isolated precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).
Q3 (Product Ion Selection): The third quadrupole is set to monitor only specific, characteristic fragment ions (product ions) generated from the precursor.
This precursor-to-product ion transition is unique to the analyte, effectively filtering out background noise and co-eluting compounds, thereby ensuring reliable quantification even at very low concentrations.
Caption: High-level overview of the LC-MS/MS workflow for MSBA analysis.
Note on Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as MSBA-d3 (deuterated on the methyl group), is strongly recommended. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction for matrix effects and procedural variability. If a SIL-IS is unavailable, a close structural analog not present in the sample may be considered, but requires more rigorous validation.
Detailed Protocols
Preparation of Stock and Working Solutions
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of MSBA and MSBA-d3 into separate 5 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.
Working Standard Solutions: Serially dilute the MSBA primary stock with 50:50 (v/v) ACN:Water to prepare calibration standards ranging from 1 ng/mL to 2000 ng/mL.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the MSBA-d3 primary stock with 50:50 (v/v) ACN:Water. This solution will be used for spiking into samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma or serum. Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing proteins and its compatibility with reversed-phase chromatography.
Caption: Step-by-step workflow for plasma sample preparation.
Protocol:
Aliquot 50 µL of blank matrix, calibration standards, QC samples, or unknown biological samples into 1.5 mL microcentrifuge tubes.
Add 10 µL of the IS Working Solution (100 ng/mL MSBA-d3) to all tubes except for the blank matrix (add 10 µL of 50:50 ACN:Water instead).
Add 200 µL of ice-cold acetonitrile to precipitate proteins. The 4:1 ratio of ACN to plasma ensures efficient protein removal.
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
Incubate at -20°C for 20 minutes to enhance protein precipitation.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A). Vortex to ensure the analyte is fully dissolved.
Inject 5 µL of the reconstituted sample for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
Parameter
Recommended Condition
Rationale
LC System
Agilent 1290, Waters Acquity, or equivalent
High-pressure system for optimal peak shape and resolution.
Column
Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
C18 provides good retention for moderately polar MSBA. Sub-2 µm particles offer high efficiency.
Column Temp
40°C
Improves peak shape and reduces viscosity.
Mobile Phase A
0.1% Formic Acid in Water
Acid modifier to promote consistent ionization.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic solvent for analyte elution.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Injection Vol.
5 µL
Balances sensitivity with potential column overload.
Gradient
Time (min)
% B
0.0
2
0.5
2
3.0
95
4.0
95
4.1
2
5.0
2
Table 2: Mass Spectrometry Parameters
Parameter
Recommended Condition
Rationale
MS System
Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent
High-sensitivity triple quadrupole instrument.
Ionization Mode
ESI Negative
Optimal for deprotonation of the carboxylic acid group.
Capillary Voltage
-3.5 kV
Optimized for stable spray and ion generation.
Source Temp.
500°C
Facilitates desolvation of the eluent.
Gas 1 (Nebulizer)
50 psi
Aids in droplet formation.
Gas 2 (Heater)
60 psi
Assists in solvent evaporation.
Dwell Time
50 ms
Sufficient time for data acquisition per transition.
MRM Transitions
Precursor (m/z)
Product (m/z)
MSBA (Quantifier)
133.2
89.1
MSBA (Qualifier)
133.2
41.0
MSBA-d3 (IS)
136.2
92.1
Rationale for MRM Transitions: The precursor ion for MSBA is [M-H]⁻ at m/z 133.2. A likely fragmentation pathway is the neutral loss of CO₂ (44 Da), resulting in a product ion at m/z 89.2. Further fragmentation can occur along the alkyl chain. These transitions must be confirmed and optimized empirically by infusing a pure standard solution of MSBA into the mass spectrometer.
Method Validation
To ensure the reliability of the data, the method must be validated according to guidelines from regulatory bodies like the FDA or EMA.
Table 3: Summary of Method Validation Parameters
Parameter
Acceptance Criteria
Purpose
Selectivity
No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix from at least 6 sources.
To ensure the signal is from the analyte only.
Linearity & Range
Calibration curve with r² ≥ 0.99 using a weighted (1/x or 1/x²) linear regression.
To establish the concentration range over which the method is accurate.
Lower Limit of Quantification (LLOQ)
Analyte response is identifiable, discrete, and reproducible with a precision of ≤20% and accuracy of 80-120%.
The lowest concentration that can be reliably quantified.
Accuracy & Precision
At least 4 QC levels (LLOQ, Low, Mid, High). Precision (CV) ≤15% (≤20% at LLOQ). Accuracy (% Nominal) within 85-115% (80-120% at LLOQ).
To determine the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect
Calculated matrix factor should be consistent across different lots of matrix (CV ≤ 15%).
To assess the impact of matrix components on analyte ionization.
Recovery
Extraction recovery should be precise and consistent.
To measure the efficiency of the sample preparation process.
Stability
Analyte stability assessed under various conditions (bench-top, freeze-thaw, long-term storage) with results within ±15% of nominal concentration.
To define the conditions under which samples can be stored and handled without compromising integrity.
Data Analysis and Reporting
Integration: Integrate the chromatographic peaks for the MSBA and MSBA-d3 MRM transitions using the instrument's software (e.g., Analyst®, MassLynx®).
Calibration Curve: Calculate the ratio of the analyte peak area to the IS peak area. Plot this ratio against the nominal concentration of the calibration standards. Apply a weighted (1/x²) linear regression to generate the calibration curve.
Quantification: Determine the concentration of MSBA in QC and unknown samples by back-calculating from the peak area ratios using the regression equation from the calibration curve.
Reporting: Report the final concentrations, ensuring they fall within the validated range of the assay. Include any deviations from the protocol and the results of the QC samples with each batch of data.
Conclusion
The LC-MS/MS method described provides a selective, sensitive, and robust protocol for the determination of 4-(Methylsulfanyl)butanoic acid in biological samples. The combination of efficient sample preparation, optimized chromatography, and specific MRM detection allows for reliable quantification suitable for regulated bioanalysis in clinical and preclinical studies. Proper method validation is paramount to ensuring data integrity and confidence in the results.
References
PubChem. (n.d.). 4-(Methylsulfanyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). L-Methionine. National Center for Biotechnology Information. Retrieved from [Link]
Viswanathan, B., Seemamahanoop, R., Kapila, S., & Lobert, S. (2014). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. LCGC North America. Retrieved from [Link]
Esteve-Garcia, E., et al. (2013). The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. PubMed. Retrieved from [Link]
Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
Jiang, H., Long, Z., & Guo, L. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. SCIEX. Retrieved from [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Application Note & Protocol: Quantitative Analysis of 4-(Methylsulfanyl)butanoic Acid in Metabolomics
Abstract This document provides a comprehensive guide for the quantitative analysis of 4-(Methylsulfanyl)butanoic acid (MSBA), a sulfur-containing metabolite linked to methionine metabolism. Accurate quantification of MS...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the quantitative analysis of 4-(Methylsulfanyl)butanoic acid (MSBA), a sulfur-containing metabolite linked to methionine metabolism. Accurate quantification of MSBA in biological matrices is crucial for understanding its role in various physiological and pathological states. We present detailed, validated protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers in metabolomics, drug development, and clinical science. This guide emphasizes the rationale behind methodological choices to ensure robustness, accuracy, and reproducibility, in alignment with international validation standards.
Introduction: The Biological Significance of 4-(Methylsulfanyl)butanoic Acid
4-(Methylsulfanyl)butanoic acid (MSBA), also known as 4-(methylthio)butanoic acid, is a key intermediate in the methionine salvage pathway. Methionine is an essential amino acid, and its metabolism is central to numerous cellular processes, including protein synthesis, methylation of DNA and proteins, and the production of antioxidants like glutathione.[1] The methionine salvage pathway allows cells to regenerate methionine from its downstream metabolite, S-adenosylmethionine (SAM), which is the universal methyl donor.
The quantification of MSBA and related metabolites can provide critical insights into:
Cellular Methylation Status: Dysregulation of the methionine cycle is implicated in various diseases, including cancer and neurodegenerative disorders.
Gut Microbiome Activity: Gut microbiota can produce a variety of sulfur-containing compounds, and measuring MSBA can be an indicator of specific microbial metabolic activities.
Nutritional Science: A close analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), is widely used as a methionine supplement in animal feed to improve growth and health.[1] Analytical methods for MSBA are therefore readily adaptable for quality control and pharmacokinetic studies in this field.
This application note provides two robust analytical workflows for the reliable quantification of MSBA, catering to different laboratory instrumentation and sample requirements.
To ensure the scientific integrity of quantitative metabolomics data, every protocol must be a self-validating system. Our methodologies are designed in accordance with the principles outlined in the FDA and International Council for Harmonisation (ICH) guidelines on the validation of analytical procedures .[2][3][4] The core validation parameters addressed in these protocols are:
Specificity & Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is achieved through chromatographic separation and the high selectivity of tandem mass spectrometry (MS/MS) or mass spectrometry (MS) detection.
Linearity & Range: The method demonstrates a linear relationship between instrument response and known analyte concentrations over a defined range.
Accuracy & Precision: Accuracy reflects the closeness of the measured value to the true value, while precision measures the repeatability of the results.
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Workflow Overview: From Sample to Result
The quantification of MSBA from complex biological matrices involves several critical stages. The choice between LC-MS/MS and GC-MS will depend on available instrumentation, required sensitivity, and sample throughput needs.
Caption: General workflow for MSBA quantification.
Protocol 1: LC-MS/MS Quantification of 4-(Methylsulfanyl)butanoic Acid
Liquid chromatography-tandem mass spectrometry is the preferred method for its high sensitivity, specificity, and minimal sample preparation requirements. MSBA, being a carboxylic acid, ionizes efficiently in negative electrospray ionization (ESI) mode.
Rationale for Method Design
Chromatography: Reversed-phase chromatography using a C18 column provides excellent retention and separation for moderately polar compounds like MSBA from more polar matrix components.
Ionization: ESI in negative ion mode is ideal for carboxylic acids, as they readily lose a proton to form the [M-H]⁻ ion.
Detection: Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) ensures high specificity. We monitor the fragmentation of the precursor ion (MSBA) into a specific product ion, minimizing the risk of interference from other compounds with the same mass.
Sample Preparation: Plasma/Serum
This protocol is optimized for the removal of proteins, which can interfere with the analysis and damage the LC system.
Thaw Samples: Thaw frozen plasma or serum samples on ice.
Aliquot: Transfer 100 µL of the sample to a 1.5 mL microcentrifuge tube.
Add Internal Standard (IS): Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of MSBA, such as 4-(Methyl-d3-sulfanyl)butanoic acid, if available) to correct for extraction variability.
Protein Precipitation: Add 400 µL of ice-cold acetonitrile. This high ratio of organic solvent efficiently precipitates proteins.
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
Centrifuge: Centrifuge at 14,000 x g for 15 minutes at 4°C.
Transfer Supernatant: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
Evaporate: Dry the supernatant under a gentle stream of nitrogen gas.
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter or a filter vial into an LC autosampler vial.
Instrumental Parameters
Parameter
Recommended Setting
Rationale
LC System
Column
C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Provides good retention and peak shape for the analyte.
Mobile Phase A
0.1% Formic Acid in Water
Acid modifier promotes better peak shape and ionization.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Standard organic solvent for reversed-phase LC.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column.
Gradient
5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 5% B (10.1-12 min)
A gradient elution ensures that MSBA is well-separated from early-eluting salts and late-eluting lipids.
Column Temperature
40°C
Ensures reproducible retention times and reduces viscosity.
Injection Volume
5 µL
A typical volume to balance sensitivity and peak shape.
MS/MS System
Ionization Mode
Electrospray Ionization (ESI), Negative
Carboxylic acids readily deprotonate to form [M-H]⁻ ions.
Capillary Voltage
-3.0 kV
Optimized for stable spray and ion generation.
Source Temperature
150°C
Aids in desolvation.
Desolvation Gas Temp.
400°C
Efficiently removes solvent from the ESI droplets.
The mass shift confirms the identity of the internal standard.
Note: MRM transitions are predictive and must be empirically optimized on your specific instrument by infusing a pure standard of 4-(Methylsulfanyl)butanoic acid.
Protocol 2: GC-MS Quantification of 4-(Methylsulfanyl)butanoic Acid
Gas chromatography requires analytes to be volatile and thermally stable. Carboxylic acids like MSBA are polar and non-volatile, necessitating a derivatization step to replace the acidic proton with a non-polar group.[5][6] This protocol uses a robust two-step derivatization process.
Rationale for Method Design
Derivatization: Silylation is a common and effective technique for derivatizing compounds with active hydrogens. We use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates a tert-butyldimethylsilyl (TBDMS) ester. TBDMS derivatives are more stable against hydrolysis than smaller trimethylsilyl (TMS) derivatives, which is a significant advantage when dealing with trace amounts of moisture.[7]
Extraction: Liquid-liquid extraction (LLE) with a solvent like methyl-tert-butyl ether (MTBE) is used to transfer the derivatized, now non-polar, analyte from the aqueous sample matrix into an organic phase suitable for GC injection.[8]
Detection: Electron Ionization (EI) at 70 eV is a standard GC-MS technique that produces reproducible fragmentation patterns, allowing for both quantification and library-based identification.
Homogenization: Homogenize ~50 mg of fecal sample in 1 mL of ice-cold 0.005 M aqueous NaOH containing an internal standard (e.g., Heptanoic acid-d7). The basic solution ensures MSBA is in its salt form, minimizing volatility losses.
Centrifuge: Centrifuge at 13,000 x g for 20 minutes at 4°C to pellet solid debris.
Transfer Supernatant: Transfer 500 µL of the supernatant to a 4 mL glass vial.
Acidify: Add a strong acid (e.g., 50 µL of 10% sulfosalicylic acid) to protonate the MSBA.
Derivatization:
Add 200 µL of isopropanol/pyridine (3:2, v/v) followed by 50 µL of propyl chloroformate (PCF).
Vortex for 1 minute. The reaction is rapid and exothermic.
Extraction:
Add 500 µL of hexane and vortex for 1 minute to extract the derivatized MSBA.
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
Transfer & Dry: Transfer the upper hexane layer to a GC autosampler vial. A small amount of anhydrous sodium sulfate can be added to remove any residual water.
Caption: GC-MS derivatization and extraction workflow.
Instrumental Parameters
Parameter
Recommended Setting
Rationale
GC System
Column
Mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film)
Provides good resolution for a wide range of derivatized metabolites.
Carrier Gas
Helium, constant flow at 1.2 mL/min
Inert carrier gas standard for GC-MS.
Inlet Temperature
250°C
Ensures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode
Splitless (1 µL injection)
Maximizes analyte transfer to the column for trace-level analysis.
Oven Program
60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
A temperature ramp effectively separates analytes based on their boiling points.
MS System
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard energy for reproducible fragmentation and library matching.
Source Temperature
230°C
Maintains analyte in the gas phase and prevents contamination.
Quadrupole Temp.
150°C
Ensures consistent ion transmission.
Acquisition Mode
Selected Ion Monitoring (SIM)
For quantification, SIM mode provides higher sensitivity than full scan mode.
Ions to Monitor
Derivatized MSBA: m/z values corresponding to key fragments.
Must be determined by running a derivatized standard in full scan mode first. Likely ions will involve the TBDMS group (m/z 57, [M-57]⁺).
Derivatized IS: m/z values for the derivatized internal standard.
Specific ions for the chosen internal standard.
Data Analysis and Quantification
Peak Integration: Integrate the chromatographic peak area for the target analyte (MSBA) and the internal standard (IS) in each sample, standard, and quality control (QC) sample.
Calibration Curve: Prepare a series of calibration standards of known MSBA concentrations in a matrix similar to the samples (e.g., stripped serum or water). Process these standards using the same protocol as the unknown samples. Plot the ratio of the MSBA peak area to the IS peak area against the known concentration.
Regression Analysis: Apply a linear regression (typically with 1/x or 1/x² weighting) to the calibration curve. The coefficient of determination (R²) should be >0.99 for a good fit.
Calculate Concentration: Use the regression equation to calculate the concentration of MSBA in the unknown samples based on their measured peak area ratios.
Quality Control: Analyze QC samples at low, medium, and high concentrations interspersed with the unknown samples. The calculated concentrations of the QCs should be within ±15% of their nominal value to accept the analytical run.
The following table summarizes typical performance characteristics that should be achieved during method validation. Data is based on similar short-chain fatty acid assays found in the literature.[8][9]
Parameter
LC-MS/MS Target
GC-MS Target
Linear Range
0.01 - 10 µg/mL
0.1 - 100 µg/mL
R² (Linearity)
> 0.995
> 0.990
Precision (RSD%)
< 15%
< 15%
Accuracy (% Bias)
Within ±15%
Within ±15%
LOQ
~0.01 µg/mL
~0.1 µg/mL
Recovery
> 80%
> 75%
Conclusion
The LC-MS/MS and GC-MS methods detailed in this application note provide robust, sensitive, and reliable frameworks for the quantification of 4-(Methylsulfanyl)butanoic acid in complex biological matrices. The LC-MS/MS method offers superior sensitivity and simpler sample preparation, making it ideal for high-throughput metabolomics studies. The GC-MS method provides a reliable alternative, particularly in laboratories where GC-MS instrumentation is more readily available. Adherence to these protocols and the principles of analytical method validation will ensure the generation of high-quality, reproducible data for advancing research in metabolism, nutrition, and clinical diagnostics.
References
Venegas-Calerón, M., et al. (2013). The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. Food Chemistry. Available at: [Link]
Zimmermann, M., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites. Available at: [Link]
Vuckovic, D. (2018). Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]
Viswanathan, B., et al. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. LCGC North America. Available at: [Link]
Mokhes, P., et al. (2023). Liquid–liquid extraction method for the gas chromatography – mass spectrometry analysis of volatile fatty acids in wastewater. Water SA. Available at: [Link]
KEGG. (n.d.). Cysteine and methionine metabolism - Reference pathway. Kyoto Encyclopedia of Genes and Genomes. Available at: [Link]
U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. The Journal of Nutrition. Available at: [Link]
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. ECA Academy. Available at: [Link]
Wang, Y., et al. (2019). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules. Available at: [Link]
JJ Medicine. (2018). Methionine Metabolism and Activated Methyl Cycle | Pathway and Purpose. YouTube. Available at: [Link]
Mihai, A. L., et al. (2019). Evaluation of fatty acid profile of oils/fats by GC-MS through two quantification approaches. ResearchGate. Available at: [Link]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
Chromatography Forum. (2010). derivatization method for carboxylic acid ?. Chromatography Forum. Available at: [Link]
Application Notes and Protocols for the Radiosynthesis of [¹¹C]4-(Methylsulfanyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the radiosynthesis of [¹¹C]4-(methylsulfanyl)but...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the radiosynthesis of [¹¹C]4-(methylsulfanyl)butanoic acid, a potential radiotracer for positron emission tomography (PET). The unique structure of this molecule, featuring a methylsulfide group, makes it a candidate for probing various biological processes. This guide details the necessary chemical precursors, a robust radiolabeling protocol using [¹¹C]methyl iodide, and stringent quality control measures. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both scientific rigor and practical applicability in a research and drug development setting.
Introduction: The Potential of [¹¹C]4-(Methylsulfanyl)butanoic Acid in PET Imaging
Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. Carbon-11 is a preferred radionuclide for PET tracer development due to its short half-life (t½ = 20.4 minutes) and the fact that its incorporation into a molecule does not alter its biological activity.[1] The development of novel ¹¹C-labeled radiopharmaceuticals is crucial for advancing our understanding of disease and for the development of new therapeutics.[2]
4-(Methylsulfanyl)butanoic acid is a structural analog of endogenous compounds and presents an interesting target for radiolabeling. Its potential applications could span oncology, neurology, and cardiology, depending on its in vivo distribution and metabolic fate. This application note provides a detailed protocol for the synthesis of [¹¹C]4-(methylsulfanyl)butanoic acid, enabling researchers to explore its utility as a novel PET tracer.
Precursor Material and Reagents
Chemical Identity of 4-(Methylsulfanyl)butanoic Acid
Precursor for Radiolabeling: 4-Mercaptobutanoic Acid
The radiosynthesis of [¹¹C]4-(methylsulfanyl)butanoic acid is achieved via the S-methylation of its corresponding thiol precursor, 4-mercaptobutanoic acid.
IUPAC Name: 4-mercaptobutanoic acid
CAS Number: 13095-54-4
Molecular Formula: C₄H₈O₂S
Molecular Weight: 120.17 g/mol
Reagents and Materials
Reagent/Material
Grade
Supplier (Example)
4-Mercaptobutanoic acid
≥95%
Sigma-Aldrich, TCI
[¹¹C]Methyl Iodide ([¹¹C]CH₃I)
Radiopharmaceutical
Produced in-house
Sodium Hydroxide (NaOH)
ACS Grade
Fisher Scientific
Acetonitrile (ACN)
HPLC Grade
Fisher Scientific
Water for Injection (WFI)
USP Grade
Local Supplier
Ethanol (EtOH)
USP Grade
Decon Labs
C18 Sep-Pak Cartridges
Waters
Sterile Vials
Cardinal Health
Safety Precautions
Working with Carbon-11 involves handling radioactive materials and requires strict adherence to safety protocols.
Radiation Safety: All procedures involving ¹¹C must be conducted in a shielded hot cell by trained personnel. Use appropriate personal protective equipment (PPE), including lab coats, safety glasses, and disposable gloves. Dosimetry badges are mandatory to monitor radiation exposure.
Chemical Safety: 4-(Methylsulfanyl)butanoic acid is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[2] Handle this compound in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Regulatory Compliance: The production and handling of radiopharmaceuticals must comply with local and national regulations, including Good Manufacturing Practices (GMP) where applicable.[3]
Experimental Protocols
Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I)
The radiosynthesis begins with the production of the radiolabeling agent, [¹¹C]methyl iodide. This is typically an automated process integrated with a cyclotron.
Protocol:
Cyclotron Production: Carbon-11 is produced via the ¹⁴N(p,α)¹¹C nuclear reaction by bombarding a nitrogen gas target containing a small amount of oxygen with high-energy protons.[2] This process generates [¹¹C]carbon dioxide ([¹¹C]CO₂).
Conversion to [¹¹C]Methane: The resulting [¹¹C]CO₂ is trapped and subsequently reduced to [¹¹C]methane ([¹¹C]CH₄), often using a nickel catalyst and hydrogen gas within an automated synthesis module.[4][5]
Gas-Phase Iodination: The [¹¹C]CH₄ is then converted to [¹¹C]methyl iodide by reaction with iodine vapor at high temperatures (e.g., 720°C).[4]
Trapping and Release: The produced [¹¹C]CH₃I is trapped on a suitable material (e.g., Porapak Q) and subsequently released for the labeling reaction by heating.[5][6]
Radiolabeling of 4-Mercaptobutanoic Acid
This protocol describes the S-methylation of the precursor to form [¹¹C]4-(methylsulfanyl)butanoic acid.
Step-by-Step Protocol:
Precursor Preparation: In a shielded hot cell, dissolve 1-2 mg of 4-mercaptobutanoic acid in 300 µL of acetonitrile in a sealed reaction vial. Add 5 µL of 1 M aqueous sodium hydroxide to deprotonate the thiol group, forming the more nucleophilic thiolate.
Causality: The basic conditions are essential to deprotonate the thiol (-SH) to the thiolate (-S⁻), which is a much stronger nucleophile for the subsequent reaction with the electrophilic [¹¹C]methyl iodide. Acetonitrile is a common polar aprotic solvent for such reactions.
Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I, carried in a stream of inert gas (e.g., helium), through the precursor solution at room temperature. Allow the reaction to proceed for 5 minutes.
Causality: S-methylation reactions with [¹¹C]CH₃I are typically fast and efficient at room temperature. A 5-minute reaction time is usually sufficient to achieve high radiochemical conversion while minimizing decay of the Carbon-11.
Quenching and Preparation for HPLC: After 5 minutes, quench the reaction by adding 700 µL of the semi-preparative HPLC mobile phase to the reaction vial. This stops the reaction and prepares the sample for purification.
Purification by Semi-Preparative HPLC: Inject the crude reaction mixture onto a semi-preparative HPLC system.
Column: Reverse-phase C18 (e.g., 10 x 250 mm, 10 µm)
Mobile Phase: 20% Ethanol in 10 mM ammonium acetate buffer, pH 5.0
Flow Rate: 4 mL/min
Detection: In-line radioactivity and UV (254 nm) detectors.
Causality: HPLC is the gold standard for purifying radiopharmaceuticals, effectively separating the desired radiolabeled product from unreacted precursor, labeled byproducts, and other impurities.[7] The chosen mobile phase provides good resolution for small organic acids.
Product Collection: Collect the radioactive peak corresponding to [¹¹C]4-(methylsulfanyl)butanoic acid. The retention time should be predetermined using a non-radioactive standard.
Formulation: The collected HPLC fraction is typically reformulated into a physiologically compatible solution for in vivo studies. This is achieved by passing the collected fraction through a C18 Sep-Pak cartridge to trap the product. The cartridge is then washed with Water for Injection (WFI) to remove HPLC solvents and the final product is eluted with a small volume of USP-grade ethanol, followed by sterile saline. The final solution is passed through a 0.22 µm sterile filter into a sterile vial.
Quality Control
Stringent quality control (QC) is mandatory to ensure the identity, purity, and safety of the final radiopharmaceutical product.[3]
Parameter
Method
Acceptance Criteria
Identity
Analytical HPLC
Retention time of the radioactive peak matches that of the non-radioactive standard.
Radiochemical Purity
Analytical HPLC
≥ 95%
Chemical Purity
Analytical HPLC (UV)
Peak corresponding to the product should be the major component. Unreacted precursor should be below specified limits.
Specific Activity
Calculated from the radioactivity of the product and the mass determined by HPLC (UV)
> 1 Ci/µmol at the end of synthesis
pH
pH paper or meter
5.0 - 7.5
Sterility
USP <71>
No microbial growth
Endotoxin Level
LAL test (USP <85>)
< 175 EU/V (or as per local regulations)
Analytical HPLC Conditions:
Column: Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: 30% Acetonitrile in water with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate: 1 mL/min
Detection: In-line radioactivity and UV (220 nm) detectors.
Expected Results and Troubleshooting
Radiochemical Yield (RCY): Based on analogous S-methylation reactions, the expected decay-corrected radiochemical yield (based on starting [¹¹C]CH₃I) should be in the range of 30-50%.
Synthesis Time: The entire automated synthesis, purification, and formulation should be completed within 30-40 minutes from the end of bombardment (EOB).
Low RCY: If the radiochemical yield is low, consider the following:
Precursor Quality: Ensure the 4-mercaptobutanoic acid precursor is of high purity and has not oxidized.
Base Concentration: Insufficient base may lead to incomplete deprotonation of the thiol. Titrate the amount of base for optimal results.
[¹¹C]CH₃I Trapping/Delivery: Check the efficiency of the [¹¹C]CH₃I delivery to the reaction vessel.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the preparation of [¹¹C]4-(methylsulfanyl)butanoic acid. By following these guidelines, researchers can reliably produce this novel radiotracer for preclinical PET imaging studies. The emphasis on the causality behind each step, coupled with robust quality control measures, ensures the generation of high-quality data for the evaluation of this compound's potential in molecular imaging and drug development.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122604, 4-(Methylsulfanyl)butanoic acid. Retrieved from [Link].
Conti, M., & Eriksson, L. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Clinical and Translational Imaging, 5(3), 275–286. [Link].
Holland, J. P., & Donnelly, D. J. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals, 16(1), 123. [Link].
IntechOpen. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Retrieved from [Link].
Martin, C. A., et al. (2019). Improved Radiosynthesis and Automation of [¹¹C]2-(2,6-difluoro-4-((2-(N-methylphenylsulfonamido)ethyl)thio)phenoxy)acetamide ([¹¹C]K2) for Positron Emission Tomography of the Glutamate α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid (AMPA). ACS Chemical Neuroscience, 10(4), 2099-2106. [Link].
Rotstein, B. (2024). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. YouTube. Retrieved from [Link].
Wang, M., et al. (2011). Automated radiosynthesis of [¹¹C]morphine for clinical investigation. Applied Radiation and Isotopes, 69(8), 1184-1189. [Link].
Nishikawa, T., et al. (2022). Rapid 'on-column' preparation of hydrogen [¹¹C]cyanide from [¹¹C]methyl iodide via [¹¹C]formaldehyde. Chemical Science, 13(12), 3466-3472. [Link].
Rotstein, B. H., et al. (2016). ¹¹C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals. Organic & Biomolecular Chemistry, 14(30), 7135-7144. [Link].
Goncalves, N., et al. (2017). Automated radiosynthesis of [¹¹C]L-deprenyl-D2 and [¹¹C]D-deprenyl using a commercial platform. Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 481-488. [Link].
Larsen, P., et al. (1997). Production of 11c-methyl iodide. Google Patents.
Holland, J. P., et al. (2023). Development and Optimization of ¹¹C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega, 8(42), 38629–38643. [Link].
Humpert, S., et al. (2024). Radiosynthesis and In Vitro Evaluation of [¹¹C]tozadenant as Adenosine A2A Receptor Radioligand. Molecules, 29(5), 1079. [Link].
Li, S., et al. (2024). Automated radiosynthesis of [¹¹C]CPPC for in-human PET imaging applications. American Journal of Nuclear Medicine and Molecular Imaging, 14(2), 89-97. [Link].
Kumar, P., et al. (2022). Production of [¹¹C]Carbon Labelled Flumazenil and L-Deprenyl Using the iMiDEV™ Automated Microfluidic Radiosynthesizer. Molecules, 27(24), 8820. [Link].
Augustynek, M., et al. (2017). Synthesis of ¹¹C-methionine through gas phase iodination using Synthra MeIPlus synthesis module. Nukleonika, 62(3), 231-236. [Link].
Wuest, F., Berndt, M., & Kniess, T. (2007). Carbon-11 labeling chemistry based upon [¹¹C]methyl iodide. Ernst Schering Research Foundation Workshop, (62), 183-213. [Link].
Application Note & Protocols: Enzymatic Synthesis of 4-(Methylsulfanyl)butanoic Acid Co-oligomers
Abstract Sulfur-containing oligomers and polymers are a class of materials gaining significant traction in drug development and advanced materials science due to their unique properties, including biodegradability and fu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Sulfur-containing oligomers and polymers are a class of materials gaining significant traction in drug development and advanced materials science due to their unique properties, including biodegradability and functionality.[1][2] This application note provides a detailed guide to the enzymatic synthesis of co-oligomers incorporating 4-(methylsulfanyl)butanoic acid and its analogues. Enzymatic routes offer a green chemistry approach, proceeding under mild conditions with high selectivity, thereby avoiding the use of harsh catalysts or reaction conditions.[3] We present a comprehensive protocol for the synthesis of co-oligomers using the proteolytic enzyme papain, followed by detailed procedures for purification and characterization. This guide is intended for researchers and professionals in polymer chemistry and drug development, providing both the practical steps and the scientific rationale necessary for successful synthesis and validation.
Part I: Scientific Foundation & Strategic Considerations
The Significance of Sulfur-Containing Co-oligomers
Oligomers and polymers that feature sulfur atoms in their backbones or side chains possess a unique combination of chemical and physical properties. The presence of the thioether linkage imparts increased flexibility and specific reactivity. These materials are often biodegradable and can be designed for controlled-release applications in drug delivery.[2] Furthermore, the sulfur atom can act as a coordination site for heavy metals, opening applications in environmental remediation.[4] The synthesis of co-oligomers, rather than homopolymers, allows for the fine-tuning of properties such as hydrophilicity, degradation rate, and mechanical strength by carefully selecting the co-monomers and their respective ratios.
The Enzymatic Advantage in Polymer Chemistry
Traditional polymerization methods often rely on metal catalysts or harsh conditions (high temperature and pressure), which can lead to side reactions, broad molecular weight distributions, and catalyst contamination in the final product. Enzymatic catalysis, particularly using lipases and proteases, circumvents these issues.[3][5]
Specificity & Selectivity: Enzymes exhibit high chemo-, regio-, and enantio-selectivity, which allows for precise control over the polymer structure.[3]
Mild Reaction Conditions: Reactions typically proceed in aqueous or organic media at or near room temperature and atmospheric pressure, preserving the integrity of sensitive functional groups on the monomers.
Green & Sustainable: Enzymatic synthesis is a cornerstone of green chemistry, reducing energy consumption and avoiding toxic catalysts.[4]
For the synthesis of the target co-oligomers, two classes of enzymes are particularly relevant:
Proteases (e.g., Papain): These enzymes naturally catalyze the hydrolysis of peptide bonds. In environments with low water activity, the reaction equilibrium can be shifted to favor synthesis, forming amide or ester linkages. Papain has been successfully used to synthesize co-oligomers of L-methionine (Met) and its hydroxy analogue, 2-hydroxy-4-(methylthio)butanoic acid (HMB).[6][7][8]
Lipases (e.g., Candida antarctica Lipase B - CALB): Lipases are workhorse enzymes for polyester synthesis, particularly through ring-opening polymerization (ROP) of lactones or polycondensation of dicarboxylic acids and diols.[5][9][10] They are highly efficient and robust, making them suitable for producing higher molecular weight polymers.[10]
Mechanistic Insight: The Acyl-Enzyme Intermediate
The catalytic mechanism for both proteases and lipases in synthesis involves the formation of a covalent acyl-enzyme intermediate. The process can be summarized as follows:
Acylation: The carboxylic acid group of the first monomer (the acyl donor) attacks a key amino acid residue in the enzyme's active site (e.g., cysteine for papain, serine for lipase) to form a thioester or ester-linked acyl-enzyme intermediate, releasing a leaving group (e.g., water).
Deacylation (Nucleophilic Attack): A nucleophilic group from the second monomer (e.g., the amino group of methionine or the hydroxyl group of HMB) attacks the intermediate.
Chain Elongation: This attack cleaves the acyl-enzyme bond, forming a new peptide or ester bond between the two monomers and regenerating the free enzyme, which can then begin another catalytic cycle.
This controlled, stepwise addition is what allows for the formation of defined oligomeric chains.
Part II: Synthesis Protocol - Papain-Catalyzed Oligomerization
This protocol details the synthesis of co-oligomers from L-methionine (Met) and 2-hydroxy-4-(methylthio)butanoic acid (HMB) using papain, based on established literature.[6][7][8]
Materials and Reagents
Reagent/Material
Specification
Typical Supplier
L-methionine (Met)
≥99%
Sigma-Aldrich, TCI
2-hydroxy-4-(methylthio)butanoic acid (HMB)
Mixture of D,L isomers
Sigma-Aldrich, Novus
Papain
From Carica papaya, crude powder
Sigma-Aldrich
L-Cysteine
≥98%
Sigma-Aldrich
Ethylenediaminetetraacetic acid (EDTA)
≥99%
Fisher Scientific
Sodium Acetate
Anhydrous, ≥99%
VWR
Acetic Acid
Glacial
Fisher Scientific
Hydrochloric Acid (HCl)
Concentrated
VWR
Sodium Hydroxide (NaOH)
Pellets
VWR
Acetonitrile (ACN)
HPLC Grade
Fisher Scientific
Trifluoroacetic Acid (TFA)
HPLC Grade
Sigma-Aldrich
Experimental Workflow Diagram
The overall process from preparation to final characterization is outlined below.
Caption: Workflow for enzymatic synthesis and characterization.
Step-by-Step Synthesis Procedure
Buffer Preparation (Self-Validation Checkpoint):
Prepare a 0.1 M sodium acetate buffer.
Add EDTA to a final concentration of 5 mM and L-Cysteine to 10 mM.
Rationale: Papain is a cysteine protease whose activity depends on a reduced cysteine residue in its active site. L-cysteine in the buffer ensures the enzyme remains in its active, reduced state. EDTA chelates heavy metal ions that could otherwise inhibit the enzyme.
Adjust the buffer pH to 5.0 using glacial acetic acid or NaOH. Confirm the final pH with a calibrated pH meter.
Monomer Solution Preparation:
In a suitable reaction vessel, dissolve L-methionine and HMB in the prepared buffer. A typical starting concentration is 0.1 to 0.5 M total monomers. The molar ratio of Met to HMB can be varied to control the co-oligomer composition.
After dissolution, re-adjust the pH of the monomer solution to 5.0 with 1 M NaOH, as the monomers are acidic.
Rationale: Maintaining the optimal pH is critical for enzyme activity and reaction yield.
Enzyme Addition and Incubation:
Add crude papain to the monomer solution. A typical enzyme loading is 5-10% (w/w) relative to the total mass of the monomers.
Seal the vessel and place it in an incubator or shaking water bath at 37°C with gentle agitation for 24-48 hours.
Scientist's Note: The reaction is a kinetically controlled synthesis. The oligomers will precipitate out of the solution as they form and reach a certain chain length, driving the reaction forward. The gentle agitation ensures adequate mixing without denaturing the enzyme.
Reaction Quenching and Product Collection:
After the incubation period, stop the reaction by acidifying the mixture to pH ~2-3 with 2 M HCl. This will denature the enzyme and fully precipitate the oligomeric products.
Collect the precipitate by centrifugation (e.g., 10,000 x g for 15 minutes).
Wash the pellet twice with deionized water (acidified to pH 3) to remove unreacted monomers and buffer salts, collecting the pellet each time by centrifugation.
Lyophilize (freeze-dry) the final pellet to obtain the crude co-oligomer product as a dry powder.
Part III: Purification & Structural Characterization
Verifying the successful synthesis of the target co-oligomers is a critical, self-validating step. The crude product is a mixture of different chain lengths and compositions.
Purification by Reverse Phase Liquid Chromatography (RPLC)
The crude product must be separated to analyze its composition.[6][7][8]
Sample Preparation: Dissolve the lyophilized crude product in a suitable solvent. For enhanced separation, a persulfonation step can be performed, which converts the methylsulfanyl group (-S-CH₃) to a sulfonic acid group, increasing polarity.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (ACN).
Gradient: A linear gradient from 5% B to 60% B over 40-60 minutes is a good starting point.
Detection: UV detector at 220 nm.
Fraction Collection: Collect the peaks eluting from the column for subsequent analysis.
Characterization by Mass Spectrometry (MS)
Mass spectrometry is the definitive technique to confirm the identity of the synthesized co-oligomers.[6][7][8]
Electrospray Ionization (ESI-MS): Ideal for analyzing the collected RPLC fractions. It provides accurate mass measurements of individual oligomer species, allowing for the determination of their exact composition (number of Met and HMB units).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS): Excellent for analyzing the overall distribution of the oligomer mixture (both crude and purified). It provides a rapid profile of the different chain lengths present in the sample.
Data Interpretation: The resulting mass spectrum will show a series of peaks. The mass difference between adjacent major peaks will correspond to the mass of a methionine residue (131.19 Da) or an HMB residue (132.18 Da). The data will reveal the distribution of oligomer lengths and the incorporation of HMB. Studies have shown that co-oligomers are often composed of 4-8 Met residues and one HMB residue, which is typically found at the N-terminal end of the chain.[6][7]
Mechanistic Diagram of Papain-Catalyzed Synthesis
Caption: Simplified mechanism of papain-catalyzed oligomerization.
1. Remake buffer and carefully calibrate pH meter.2. Use a fresh batch of papain; ensure activators (L-cysteine, EDTA) are present.3. Extend incubation time to 72 hours and monitor.
Product is Gummy, Not a Powder
1. Incomplete removal of water.2. Presence of unreacted monomers or salts.
1. Ensure complete lyophilization.2. Perform additional washes of the precipitate before drying.
Poor RPLC Separation
1. Inappropriate gradient.2. Sample overload on the column.3. Strong retention of oligomers.
1. Optimize the gradient (e.g., make it shallower).2. Inject a smaller volume or lower concentration.3. Consider persulfonation of the sample to increase polarity.
Complex MS Spectra
1. Broad distribution of oligomers.2. Presence of salt adducts (Na+, K+).
1. This is expected for the crude product; analyze individual RPLC fractions for cleaner spectra.2. Ensure thorough washing and use of TFA in mobile phase to promote protonation.
Part V: Conclusion and Future Directions
This guide outlines a robust and reproducible method for the enzymatic synthesis of 4-(methylsulfanyl)butanoic acid co-oligomers using papain. The protocol emphasizes self-validating checkpoints through rigorous purification and state-of-the-art characterization techniques. By following these steps, researchers can reliably produce and verify these valuable sulfur-containing oligomers.
Future work could involve adapting this methodology to other enzyme systems, such as immobilized lipases (e.g., Novozym 435), which may offer enhanced stability, reusability, and the potential for solvent-free synthesis or the production of higher molecular weight polymers through ring-opening polymerization of corresponding thiolactone monomers.[9][11] Exploring a wider range of co-monomers will further expand the library of functional biomaterials available for drug delivery and other advanced applications.
References
Kapila, S., et al. (2003). Enzymatic synthesis and characterization of l-methionine and 2-hydroxy-4-(methylthio)butanoic acid (HMB) co-oligomers. Journal of Agricultural and Food Chemistry. Available at: [Link][6][7][8]
Matsumura, S., et al. (2007). Enzymatic synthesis of polythioester by the ring-opening polymerization of cyclic thioester. Biomacromolecules. Available at: [Link][9]
Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. Available at: [Link][3][5]
Gao, C., et al. (2023). Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. Journal of Materials Chemistry A. Available at: [Link][1]
Al-Azzawi, M., et al. (2023). Advances in Organosulfur-Based Polymers for Drug Delivery Systems. Polymers. Available at: [Link][2]
Chalk, R., et al. (2017). Green chemistry and polymers made from sulfur. Green Chemistry. Available at: [Link][4]
Hedrick, J. L., et al. (2012). Poly(thioester) by Organocatalytic Ring-Opening Polymerization. ACS Macro Letters. Available at: [Link][11]
Wang, J., et al. (2010). Lipase-catalyzed Synthesis of Poly(amine-Co-Esters) via Copolymerization of Diester With Amino-Substituted Diol. Biomacromolecules. Available at: [Link][10]
Antimicrobial Applications of 2-Hydroxy-4-(methylthio)butanoic Acid (HMTBA): A Technical Guide for Researchers
Introduction 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), a naturally occurring precursor of the essential amino acid methionine, has long been recognized for its nutritional value in animal feed.[1] However, its uniqu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), a naturally occurring precursor of the essential amino acid methionine, has long been recognized for its nutritional value in animal feed.[1] However, its unique chemical structure—an organic acid where an alpha-amino group is replaced by a hydroxyl group—confers a dual functionality that is increasingly vital in an era of reduced antibiotic use.[2][3] HMTBA exhibits significant antimicrobial properties, positioning it as a multifunctional additive that supports both animal nutrition and health.[4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the antimicrobial mechanisms of HMTBA, its spectrum of activity, and its diverse applications. We delve into the causality behind its efficacy and provide detailed, field-proven protocols for its evaluation, ensuring a foundation of scientific integrity and practical utility.
Section 1: Mechanisms of Antimicrobial Action
The efficacy of HMTBA as an antimicrobial agent is not based on a single mode of action but rather on a synergistic combination of direct and indirect effects on the microbial environment and the host.
Direct Antimicrobial Activity via Acidification
As an organic acid with a low pH (less than 1), HMTBA directly inhibits the growth of pathogenic bacteria and molds.[4] Upon entering a microbial cell in its undissociated form, it dissociates in the more alkaline cytoplasm, releasing protons (H+) that lower the intracellular pH. This acidification disrupts cellular homeostasis, inhibits essential enzymatic reactions, and interferes with nutrient transport, ultimately leading to microbial cell stress or death. This acidifying effect is beneficial both in feed, where it can reduce the microbial load during storage, and in the gastrointestinal tract of animals.[2][4]
Modulation of Gut and Rumen Microbiota
Beyond direct inhibition, HMTBA beneficially alters the microbial landscape of the host's gut. In non-ruminants like poultry, it has been shown to increase the abundance of probiotic bacteria such as Bacteroidaceae, Ruminococcaceae, and Lachnospiraceae, while concurrently decreasing populations of pathogenic bacteria like Desulfovibrionaceae.[2] In ruminants, HMTBA supplementation can increase microbial mass and protein synthesis.[5] It also helps stabilize the rumen environment, particularly under conditions that risk milk fat depression, by reducing microbial perturbations and shifts caused by high-energy diets.[6][7] This modulation of the microbiota enhances gut health, improves nutrient utilization, and creates an environment of competitive exclusion that further suppresses pathogen colonization.
Workflow for MIC and MBC determination.
Protocol 4.2: Application Study - Evaluating HMTBA Efficacy on a Solid Matrix (e.g., Pet Food Kibble)
This protocol simulates post-processing contamination to evaluate the effectiveness of an HMTBA-based coating on a solid food matrix.
Rationale: Testing on a relevant matrix is critical as food components (fat, protein) can interact with the antimicrobial and affect its efficacy. This protocol provides a more realistic assessment of performance.
Step-by-Step Methodology:
Inoculum Preparation: Prepare a high-concentration cocktail of relevant pathogen strains (e.g., three serovars of Salmonella enterica) to ~1 x 10^9 CFU/mL.
Sample Inoculation: Weigh 100 g samples of kibble into sterile bags. Add 1 mL of the inoculum to each bag and mix thoroughly for 2 minutes to ensure even distribution.
Drying: Lay the inoculated kibble in a single layer in a biosafety cabinet and allow it to air-dry for 2-4 hours, or until the surface is no longer visibly wet. This allows for bacterial attachment.
Treatment Preparation: Prepare the HMTBA treatment by mixing it into a carrier that simulates industrial application (e.g., canola oil with a flavor digest). For example, create a 2% HMTBA-in-oil blend.
Treatment Application: Add the prepared treatment to the bags of inoculated kibble at a specified rate (e.g., 5% oil coating by weight). Mix thoroughly for 2 minutes. Prepare an untreated control sample with oil only.
Incubation & Sampling: Store the bags at a relevant temperature (e.g., 37°C to simulate mild temperature abuse). Collect samples at predetermined time points (e.g., 0, 12, 24, 48 hours).
Enumeration: At each time point, take a 10 g subsample and place it in 90 mL of a neutralizing broth (e.g., Buffered Peptone Water). Homogenize for 2 minutes.
Plating: Perform 10-fold serial dilutions of the homogenate and plate onto a selective agar (e.g., XLD Agar for Salmonella).
Analysis: Incubate plates and count colonies. Calculate the CFU/g for each sample and determine the log reduction compared to the time-zero count or the untreated control.
Workflow for evaluating antimicrobial efficacy on kibble.
Conclusion
2-Hydroxy-4-(methylthio)butanoic acid is a scientifically robust, multifunctional molecule that offers significant benefits beyond its role as a methionine source. Its well-documented antimicrobial properties, driven by direct acidification and favorable modulation of gut microbiota, make it an invaluable tool for improving animal health, performance, and food safety. As the industry continues to move away from traditional antibiotics, the strategic application of HMTBA provides a reliable and effective approach to pathogen control and production enhancement. Further research into synergistic combinations with other non-antibiotic compounds and novel delivery systems will continue to expand its utility in the future.
References
Minimise condemnations: Protect profits through supplementation of HMTBa. (2018). The Poultry Site. [Link]
2-Hydroxy-4-(Methylthio)-Mutanoate Supplementation Affects Production, Milk Fatty Acid Profile, and Blood Metabolites of High-Producing Holstein Cows. (2024). MDPI. [Link]
Impact of drinking water supplemented 2-hydroxy-4-methylthiobutyric acid in combination with acidifier on performance, intestinal development, and microflora in broilers. (2021). National Institutes of Health (NIH). [Link]
Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. (2023). MDPI. [Link]
Safety and efficacy of hydroxy analogue of methionine and its calcium salt (ADRY+®) for all animal species. (2018). National Institutes of Health (NIH). [Link]
Metabolism of 2-hydroxy-4-(methylthio)butanoate (HMTBA) in lactating dairy cows. (2011). Journal of Dairy Science. [Link]
Protect Broiler Performance and Profits with HMTBa Methionine. (2017). Engormix. [Link]
Effect of 2-hydroxy-4-(methylthio) butanoate (HMTBa) supplementation on rumen bacterial populations in dairy cows when exposed to diets with risk for milk fat depression. (2019). PubMed. [Link]
Mitigation of Salmonella on Food Contact Surfaces by Using Organic Acid Mixtures Containing 2-Hydroxy-4-(methylthio) Butanoic Acid (HMTBa). (2023). PubMed. [Link]
Use of 2-hydroxy-4-(methylthio)-butanoic acid to inhibit Salmonella and Listeria in raw meat for feline diets and palatability in domestic cats. (2020). Journal of Animal Science | Oxford Academic. [Link]
2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. (2022). ResearchGate. [Link]
Study looks at added methionine in broilers. (2015). Feed Strategy. [Link]
2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. (2022). Frontiers. [Link]
Technical Support Center: Synthesis of 4-(Methylsulfanyl)butanoic Acid
Welcome to the technical support center for the synthesis of 4-(methylsulfanyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-(methylsulfanyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important molecule. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-(methylsulfanyl)butanoic acid?
The most prevalent and industrially relevant synthesis of 4-(methylsulfanyl)butanoic acid involves the nucleophilic ring-opening of γ-butyrolactone (GBL) with a methylthiolate source, typically sodium thiomethoxide (NaSMe) or methyl mercaptan (MeSH) in the presence of a base. This reaction is favored for its atom economy and the ready availability of the starting materials.
Q2: What are the primary impurities I should be aware of in this synthesis?
The main impurities can be categorized into three groups:
Starting material-related: Unreacted γ-butyrolactone (GBL) and residual sodium thiomethoxide or methyl mercaptan.
Side-product-related: Dimethyl disulfide (DMDS), γ-hydroxybutyric acid (GHB), and potential ester byproducts if an alcohol is used as a solvent.
Product-related: Oligomers or polymers, although less common under standard conditions.
Q3: Why is dimethyl disulfide (DMDS) a common impurity, and how does it form?
Dimethyl disulfide (DMDS) is a frequent impurity arising from the oxidation of the methylthiolate nucleophile.[1] This oxidation can occur if atmospheric oxygen is not rigorously excluded from the reaction. The thiolate anion is susceptible to oxidation, leading to the formation of a disulfide bond between two methylthio radicals.
Q4: Can the product, 4-(methylsulfanyl)butanoic acid, degrade during workup or purification?
While 4-(methylsulfanyl)butanoic acid is generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to degradation. However, specific degradation pathways are not extensively documented in the literature. It is advisable to perform workup and purification under mild conditions.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section provides a detailed breakdown of common impurities, their identification, and proven methods for their removal or prevention.
Impurity 1: Unreacted γ-Butyrolactone (GBL)
Causality: Incomplete reaction due to insufficient reaction time, inadequate temperature, or suboptimal stoichiometry of the nucleophile. GBL is a stable five-membered lactone, and its ring-opening is a reversible process in equilibrium with γ-hydroxybutyric acid (GHB) in aqueous media.[2]
Identification:
GC-MS: GBL is a volatile compound that can be readily detected by GC-MS, showing a characteristic mass spectrum.
NMR: The 1H NMR spectrum will show distinct signals for the protons of the GBL ring.
Troubleshooting & Prevention:
Reaction Monitoring: Monitor the reaction progress by GC or TLC to ensure complete consumption of GBL.
Optimization of Reaction Conditions: Consider increasing the reaction temperature or time. A slight excess of the nucleophile can also drive the reaction to completion.
Purification:
Distillation: GBL has a lower boiling point than the desired product, allowing for its removal by fractional distillation under reduced pressure.
Impurity 2: Dimethyl Disulfide (DMDS)
Causality: Oxidation of sodium thiomethoxide or methyl mercaptan by atmospheric oxygen.[1] The reaction is highly sensitive to air.
Identification:
GC-MS: DMDS is a volatile compound with a characteristic mass spectrum.
Odor: DMDS has a strong, unpleasant garlic-like odor.
Troubleshooting & Prevention:
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
Purification:
Aqueous Wash: A wash with a dilute solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, can help to reduce the disulfide back to the thiol, which can then be removed by a basic wash.
Distillation: DMDS is volatile and can often be removed as a forerun during distillation.
Impurity 3: γ-Hydroxybutyric Acid (GHB)
Causality: Hydrolysis of unreacted γ-butyrolactone during aqueous workup. GBL exists in a pH-dependent equilibrium with GHB in aqueous solutions.[2]
Identification:
LC-MS: GHB is a polar compound and can be detected by LC-MS.
NMR: The 1H NMR spectrum will show signals corresponding to the hydroxy acid.
Troubleshooting & Prevention:
Minimize Water Contact: During workup, minimize the contact time with aqueous phases, especially under neutral or acidic conditions which can favor hydrolysis.
Drive Reaction to Completion: Ensuring complete consumption of GBL will eliminate the source of GHB formation.
Purification:
Extraction: Differences in polarity between 4-(methylsulfanyl)butanoic acid and GHB can be exploited for separation by liquid-liquid extraction.
Chromatography: Column chromatography on silica gel can be effective for removing the more polar GHB.
Experimental Protocols
Protocol 1: Synthesis of 4-(methylsulfanyl)butanoic acid
This protocol is a representative procedure for the synthesis of 4-(methylsulfanyl)butanoic acid.
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a solution of sodium thiomethoxide in a suitable solvent (e.g., methanol, ethanol, or THF).
Addition of GBL: γ-Butyrolactone is added dropwise to the stirred solution of sodium thiomethoxide at a controlled temperature (e.g., room temperature or slightly elevated).
Reaction: The reaction mixture is stirred at a specified temperature for a period determined by reaction monitoring (typically several hours) until the GBL is consumed.
Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The aqueous phase is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Purification: The crude 4-(methylsulfanyl)butanoic acid is purified by vacuum distillation.
Data Presentation
Impurity
Typical Analytical Method
Key Diagnostic Signals
Prevention/Removal Strategy
γ-Butyrolactone (GBL)
GC-MS, 1H NMR
Characteristic mass spectrum and NMR signals for the lactone ring.
Drive reaction to completion; fractional distillation.
Dimethyl Disulfide (DMDS)
GC-MS, Odor
Distinctive mass spectrum; strong garlic-like odor.
Maintain inert atmosphere; wash with reducing agent.
γ-Hydroxybutyric Acid (GHB)
LC-MS, 1H NMR
Signals corresponding to the hydroxy acid in NMR.
Minimize aqueous workup; extraction or chromatography.
Visualizations
Diagram 1: Synthetic Pathway and Impurity Formation
Caption: Troubleshooting workflow for the purification of 4-(methylsulfanyl)butanoic acid.
References
Hennessy, S. A., Moane, S. M., & McDermott, S. D. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Forensic Sciences, 49(6), 1220-1229.
SWGDRUG. (2005). gamma-butyrolactone. Retrieved from [Link]
Wikipedia. (n.d.). Methanethiol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122604, 4-(Methylsulfanyl)butanoic acid. Retrieved from [Link]
Ciolino, L. A., Mesmer, M. Z., & Satzger, R. D. (2001). The chemical interconversion of GHB and GBL. Journal of Forensic Sciences, 46(6), 1315-1322.
Technical Support Center: Purification of Crude 4-(Methylsulfanyl)butanoic Acid
Welcome to the technical support center for the purification of crude 4-(Methylsulfanyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of crude 4-(Methylsulfanyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to assist you in your laboratory work. Our focus is on providing practical, experience-based insights to help you navigate the challenges of purifying this versatile thioether carboxylic acid.
Introduction to 4-(Methylsulfanyl)butanoic Acid and its Purification Challenges
4-(Methylsulfanyl)butanoic acid, also known as 4-(methylthio)butyric acid, is a valuable intermediate in organic synthesis. Its structure, featuring both a carboxylic acid and a thioether functional group, presents unique purification challenges. The presence of sulfur can lead to undesired side reactions, such as oxidation, while the carboxylic acid moiety can complicate certain purification techniques.
This guide will explore the most common purification methods for this compound: distillation, acid-base extraction, and crystallization, providing detailed protocols and troubleshooting for each.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-(Methylsulfanyl)butanoic acid?
A1: The impurity profile of crude 4-(Methylsulfanyl)butanoic acid is highly dependent on the synthetic route used. Common impurities may include:
Unreacted starting materials: Such as γ-butyrolactone, methyl mercaptan, 4-halobutanoic acids, or sodium thiomethoxide.
Oxidized byproducts: The thioether group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (4-(methylsulfinyl)butanoic acid) or sulfone (4-(methylsulfonyl)butanoic acid).
Polymeric materials: Carboxylic acids, especially hydroxy acids, can sometimes form oligomers.
Solvent residues: Residual solvents from the synthesis and workup.
Q2: What is the best general-purpose purification method for this compound?
A2: For many applications, vacuum distillation is an effective method for purifying 4-(Methylsulfanyl)butanoic acid, as it can efficiently remove non-volatile impurities and some colored byproducts. However, if the impurities have boiling points close to the product, or if the product is thermally sensitive, other methods like acid-base extraction or crystallization may be more suitable.
Q3: How can I assess the purity of my 4-(Methylsulfanyl)butanoic acid?
A3: Purity can be assessed using a variety of analytical techniques:
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is excellent for identifying and quantifying volatile impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a powerful tool for analyzing the purity of carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.
Titration: Acid-base titration can be used to determine the overall acid content.
Purification Workflows
The choice of purification strategy will depend on the nature and quantity of the impurities present. Below is a diagram illustrating a general workflow for the purification of crude 4-(Methylsulfanyl)butanoic acid.
Caption: General purification workflow for crude 4-(Methylsulfanyl)butanoic acid.
Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition.
Protocol:
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
Charging the Flask: Add the crude 4-(Methylsulfanyl)butanoic acid to the distillation flask, along with a few boiling chips or a magnetic stir bar.
Applying Vacuum: Gradually apply vacuum to the system.
Heating: Gently heat the distillation flask using a heating mantle.
Collecting Fractions: Collect the fraction that distills at the expected boiling point of 4-(Methylsulfanyl)butanoic acid under the applied vacuum. A patent for a similar compound, 2-hydroxy-4-(methylthio)butanoic acid, describes distillation at 80-120°C under 0.5-1.5 bar.
Troubleshooting Guide: Vacuum Distillation
Problem
Possible Cause
Solution
Bumping/Uncontrolled Boiling
Uneven heating or insufficient agitation.
Use a magnetic stirrer or fresh boiling chips. Ensure the heating mantle is appropriately sized for the flask.
Product Decomposition (Darkening)
The distillation temperature is too high.
Increase the vacuum to lower the boiling point.
Poor Separation of Impurities
Impurities have boiling points close to the product.
Use a fractionating column to improve separation efficiency.
No Product Distilling Over
The vacuum is too high, or the temperature is too low.
Check for leaks in the system. Gradually increase the heating temperature.
Acid-Base Extraction
Principle: This liquid-liquid extraction technique separates acidic and neutral compounds based on their different solubilities in aqueous and organic phases at different pH values. The carboxylic acid is deprotonated with a base to form a water-soluble salt, which can then be separated from neutral organic impurities.
Protocol:
Dissolution: Dissolve the crude 4-(Methylsulfanyl)butanoic acid in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be converted to its sodium salt and move into the aqueous layer.
Separation: Separate the aqueous layer.
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., HCl) until the solution is acidic (pH ~2). The 4-(Methylsulfanyl)butanoic acid will precipitate out.
Isolation: The purified acid can be collected by filtration if it is a solid at room temperature, or by extraction with an organic solvent followed by drying and evaporation of the solvent.
Troubleshooting Guide: Acid-Base Extraction
Problem
Possible Cause
Solution
Emulsion Formation
Vigorous shaking of the separatory funnel.
Gently invert the funnel instead of shaking vigorously. The addition of brine (saturated NaCl solution) can help to break up emulsions.
Low Recovery of Product
Incomplete extraction or acidification.
Perform multiple extractions with the basic solution. Ensure the aqueous layer is sufficiently acidified to precipitate all of the product.
Product is an Oil, Not a Solid
The product is a liquid at the temperature of the experiment.
Extract the acidified aqueous layer with a fresh portion of organic solvent. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
Crystallization
Principle: This method purifies solid compounds by dissolving them in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
Protocol:
Solvent Selection: Choose a solvent in which 4-(Methylsulfanyl)butanoic acid is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of organic acids include water, ethanol, or mixtures like hexane/ethyl acetate.
Dissolution: In a flask, add a small amount of the chosen solvent to the crude solid and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
Collection: Collect the purified crystals by vacuum filtration.
Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.
Troubleshooting Guide: Crystallization
Problem
Possible Cause
Solution
No Crystals Form
The solution is not supersaturated, or the compound is "oiling out".
Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. If an oil forms, try using a different solvent or a solvent mixture.
Crystals Form Too Quickly
The solution is too concentrated.
Reheat the solution and add a small amount of additional solvent.
Low Yield
Too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.
Concentrate the filtrate and cool again to obtain a second crop of crystals. Choose a different solvent system.
Colored Impurities in Crystals
Impurities are co-crystallizing with the product.
Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Quantitative Data Summary
The following table summarizes key physical properties of 4-(Methylsulfanyl)butanoic acid. Note that some of this data is estimated or based on structurally similar compounds due to a lack of specific experimental values in the literature.
Property
Value
Source
Molecular Weight
134.20 g/mol
PubChem
Boiling Point
Estimated to be >200 °C at atmospheric pressure. Vacuum distillation is recommended.
General knowledge for carboxylic acids of similar molecular weight.
Solubility
Soluble in many organic solvents like alcohols, ethers, and chlorinated solvents. Sparingly soluble in water and nonpolar solvents like hexane.
General solubility principles for carboxylic acids.
Purity Analysis Workflow
Caption: Workflow for the purity analysis of 4-(Methylsulfanyl)butanoic acid.
References
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
Google Patents. (2018). Method for manufacturing the 2-hydroxy-4-methylthio-butanoic acid.
Google Patents. Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.
MDPI. (2022, November 12). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC–FID. [Link]
Nacalai Tesque. Fatty Acid Analysis by HPLC. [Link]
National Center for Biotechnology Information. 4-(Methylsulfanyl)butanoic acid. PubChem Compound Database. [Link]
National Center for Biotechnology Information. 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. [Link]
SIELC Technologies. Separation of (S)-2-Hydroxy-4-(methylthio)butyric acid on Newcrom R1 HPLC column. [Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
Wiley Online Library. Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. [Link]
Google Patents. Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters.
MDPI. Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. [Link]
Troubleshooting
Improving the yield of 4-(Methylsulfanyl)butanoic acid synthesis reactions
Welcome to the technical support center for the synthesis of 4-(Methylsulfanyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their sy...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-(Methylsulfanyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. Our goal is to provide you with in-depth technical knowledge, practical insights, and robust solutions to improve your reaction yields and product purity.
Introduction to the Synthesis of 4-(Methylsulfanyl)butanoic Acid
4-(Methylsulfanyl)butanoic acid is a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and flavor industries. The successful synthesis of this compound with high yield and purity is crucial for the overall efficiency of these processes. This guide will focus on the two most common synthetic pathways and provide detailed troubleshooting for each.
The primary synthetic routes for 4-(Methylsulfanyl)butanoic acid are:
Nucleophilic Substitution of a 4-Halobutanoic Acid Derivative: This classic SN2 reaction involves the displacement of a halide from a 4-halobutanoic acid or its ester by a methylthiolate source.
Nucleophilic Ring-Opening of γ-Butyrolactone: This method utilizes the reaction of a methylthiolate nucleophile with γ-butyrolactone to open the lactone ring and form the desired product.
Each of these pathways has its own set of advantages and potential challenges. This guide will delve into the specifics of each, offering solutions to common problems and strategies for optimization.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you identify and resolve specific problems you may encounter during your synthesis of 4-(Methylsulfanyl)butanoic acid.
Route 1: Nucleophilic Substitution of a 4-Halobutanoic Acid Derivative
This route is a straightforward and widely used method. However, several factors can influence its success.
Probable Causes:
Poor Nucleophile Generation: The methylthiolate nucleophile (CH₃S⁻) may not be forming in sufficient concentration. This is often due to the use of a base that is not strong enough to deprotonate methanethiol or its precursor.
Inactive Substrate: The halide on the 4-halobutanoic acid may not be a good leaving group. The reactivity order is I > Br > Cl >> F.
Steric Hindrance: While less of a concern with a primary halide, significant steric hindrance near the reaction center can slow down the SN2 reaction.
Low Reaction Temperature: The reaction may be too slow at the chosen temperature.
Solutions:
Base Selection: Use a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe) to ensure complete deprotonation of methanethiol.[1] If using sodium thiomethoxide directly, ensure it is of high quality and anhydrous.
Choice of Halide: Whenever possible, use 4-bromobutanoic acid or 4-iodobutanoic acid as the starting material for higher reactivity.
Temperature Optimization: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. Be cautious of potential side reactions at higher temperatures.
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetone to favor the SN2 mechanism.
Probable Causes:
Elimination Reaction (E2): The use of a strong, sterically hindered base can promote the E2 elimination of HX from the 4-halobutanoic acid, leading to the formation of but-3-enoic acid.
Over-alkylation: The product, 4-(methylsulfanyl)butanoic acid, can be deprotonated at the carboxylic acid group and the resulting carboxylate can act as a nucleophile, leading to side reactions.
Oxidation of Thiolate: The methylthiolate nucleophile is susceptible to oxidation to dimethyl disulfide (CH₃SSCH₃), especially in the presence of air (oxygen).[1]
Solutions:
Base and Temperature Control: Use a non-hindered strong base like sodium hydroxide or potassium carbonate in a suitable solvent.[2] Maintain the lowest effective temperature to minimize elimination.
Protecting Groups: Consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before the nucleophilic substitution. The ester can be hydrolyzed in a subsequent step.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiolate.
Route 2: Nucleophilic Ring-Opening of γ-Butyrolactone
This route offers an alternative starting from a readily available and often cheaper precursor.
Probable Causes:
Insufficient Nucleophile: The stoichiometry of the methylthiolate nucleophile may be too low.
Reversibility of the Reaction: Under certain conditions, the ring-opening reaction can be reversible.
Low Reaction Temperature: The activation energy for the ring-opening may not be reached.
Solutions:
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the methylthiolate source to drive the reaction to completion.
Reaction Conditions: Ensure the reaction is worked up under conditions that prevent the reverse reaction (lactonization). This is typically achieved by acidification of the reaction mixture after the ring-opening is complete.
Temperature: Gently heat the reaction mixture. The optimal temperature will depend on the solvent and the specific nucleophile used.
Probable Cause:
Anionic Polymerization: Strong bases can initiate the anionic ring-opening polymerization of γ-butyrolactone, leading to the formation of polyesters.[3][4]
Solution:
Controlled Addition: Add the base or the nucleophile source slowly to the solution of γ-butyrolactone at a controlled temperature to minimize localized high concentrations of the initiator.
Choice of Base/Nucleophile: The basicity and nucleophilicity of the initiator are crucial.[3] A less basic but highly nucleophilic thiolate is ideal.
Frequently Asked Questions (FAQs)
Q1: Which starting material is better for the synthesis of 4-(methylsulfanyl)butanoic acid: a 4-halobutanoic acid or γ-butyrolactone?
A1: The choice of starting material depends on several factors including cost, availability, and the desired scale of the reaction. 4-Halobutanoic acids, particularly the bromo derivative, are generally more reactive and can lead to cleaner reactions if the conditions are optimized. γ-Butyrolactone is often a more economical starting material, but the ring-opening reaction can be more challenging to control and may require more careful optimization to avoid polymerization.
Q2: What is the best solvent for the nucleophilic substitution reaction with a 4-halobutanoic acid?
A2: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are generally preferred for SN2 reactions. These solvents solvate the cation of the thiolate salt, leaving the anionic nucleophile more reactive.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by several analytical techniques:
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively follow the disappearance of the starting material and the appearance of the product.
Gas Chromatography (GC): GC can be used to quantify the conversion of the starting material and the formation of the product and any volatile byproducts. Derivatization of the carboxylic acid to a more volatile ester may be necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for monitoring the reaction, as it can directly analyze the carboxylic acid without derivatization and provide mass information for product and byproduct identification.[5]
Q4: My final product is contaminated with dimethyl disulfide. How can I remove it?
A4: Dimethyl disulfide is a common byproduct resulting from the oxidation of the methylthiolate nucleophile. It can often be removed by:
Distillation: If the boiling point difference between your product and dimethyl disulfide is significant, distillation under reduced pressure can be an effective purification method.
Chromatography: Column chromatography on silica gel can be used to separate the product from the disulfide.
Washing: A wash with a dilute solution of a reducing agent, such as sodium bisulfite, during the workup can sometimes help to remove residual disulfide.
Q5: I am observing the formation of a white precipitate during my reaction. What could it be?
A5: The white precipitate is likely the salt byproduct of the reaction, for example, sodium bromide (NaBr) if you are using 4-bromobutanoic acid and sodium thiomethoxide. This is a good indication that the reaction is proceeding. The salt is typically removed by filtration or by washing with water during the workup.
Experimental Protocols
Protocol 1: Synthesis from 4-Bromobutanoic Acid
Materials:
4-Bromobutanoic acid
Sodium thiomethoxide
N,N-Dimethylformamide (DMF), anhydrous
Diethyl ether
Hydrochloric acid (1 M)
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate
Procedure:
Under an inert atmosphere (N₂ or Ar), dissolve 4-bromobutanoic acid (1 equivalent) in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Add sodium thiomethoxide (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
Separate the layers. Extract the aqueous layer with diethyl ether (2 x).
Combine the organic layers and wash with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis from γ-Butyrolactone
Materials:
γ-Butyrolactone
Sodium thiomethoxide
Methanol, anhydrous
Hydrochloric acid (1 M)
Dichloromethane
Saturated sodium chloride solution (brine)
Anhydrous sodium sulfate
Procedure:
Under an inert atmosphere, dissolve sodium thiomethoxide (1.1 equivalents) in anhydrous methanol.
Slowly add γ-butyrolactone (1 equivalent) to the solution at room temperature.
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
After the reaction is complete, cool the mixture to room temperature and carefully acidify with 1 M HCl until the pH is ~2-3.
Extract the mixture with dichloromethane (3 x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Parameters for the Two Synthetic Routes
Parameter
Route 1: Nucleophilic Substitution
Route 2: Ring-Opening of γ-Butyrolactone
Starting Material
4-Halobutanoic acid (e.g., 4-bromobutanoic acid)
γ-Butyrolactone
Nucleophile
Sodium thiomethoxide or methanethiol + base
Sodium thiomethoxide
Typical Solvent
DMF, DMSO, Acetone
Methanol, Ethanol
Typical Temperature
0 °C to room temperature
Room temperature to reflux
Key Challenges
Elimination side reactions, over-alkylation
Ring-opening polymerization, reversibility
Typical Yields
70-90% (optimized)
60-80% (optimized)
Visualizations
Diagram 1: Synthetic Pathways to 4-(Methylsulfanyl)butanoic Acid
Caption: A logical workflow for troubleshooting low reaction yields.
References
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions for the oxidation of thiols to disulfides. Retrieved from [Link]
Sosnowski, S., & Duda, A. (2019). Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. The Effect of the Initiator Basicity/Nucleophilicity on the ROP Mechanism. Polymers, 11(7), 1233. [Link]
The Royal Society of Chemistry. (2021, June 17). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and A. Retrieved from [Link]
Kazemi, M., & Yousefi, M. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
ResearchGate. (2021, August 6). Esterification or Thioesterification of Carboxylic Acids with Alcohols or Thiols Using Amphipathic Monolith-SO3H Resin. Retrieved from [Link]
Polimery. (n.d.). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Retrieved from [Link]
Spectroscopy. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Retrieved from [Link]
Royal Society of Chemistry. (2021, October 1). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Retrieved from [Link]
ResearchGate. (2009, August 9). First Example of Cationic Ring-Opening Polymerization of γ-Thionobutyrolactone. Retrieved from [Link]
RSC Publishing. (n.d.). Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands. Retrieved from [Link]
Stability of 4-(Methylsulfanyl)butanoic acid under different pH and temperature conditions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-(Methylsulfanyl)butanoic acid. This document provides in-depth technical guidance, troub...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-(Methylsulfanyl)butanoic acid. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our aim is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and drug development processes.
I. Understanding the Stability Profile of 4-(Methylsulfanyl)butanoic Acid
4-(Methylsulfanyl)butanoic acid possesses two primary functional groups that dictate its stability: a thioether (sulfide) linkage and a carboxylic acid. The reactivity of these groups is significantly influenced by pH and temperature. Understanding these potential degradation pathways is crucial for designing robust experimental protocols, ensuring accurate analytical measurements, and establishing appropriate storage conditions.
Core Chemical Liabilities
The primary degradation pathways for 4-(Methylsulfanyl)butanoic acid are:
Oxidation of the Thioether: The sulfur atom in the methylsulfanyl group is susceptible to oxidation, leading to the formation of 4-(methylsulfinyl)butanoic acid (the sulfoxide) and subsequently 4-(methylsulfonyl)butanoic acid (the sulfone). This is often the most significant degradation pathway under ambient and stressed conditions.
Hydrolysis: While thioethers are generally stable to hydrolysis, extreme pH and high temperatures can promote cleavage of the C-S bond, though this is typically a slower process compared to oxidation.
Decarboxylation: The loss of the carboxyl group as CO2 is a potential degradation route, but it generally requires high temperatures and is less common for simple alkanoic acids in the absence of other activating functional groups.
The following diagram illustrates the primary degradation pathways:
Caption: Workflow for a forced degradation study of 4-(Methylsulfanyl)butanoic acid.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.
1. Instrumentation and Columns:
A standard HPLC system with a UV detector is suitable.
Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
Since 4-(methylsulfanyl)butanoic acid lacks a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) is necessary.[1]
Mobile Phase A: 0.1% Phosphoric acid in water (adjust pH if necessary).
Mobile Phase B: Acetonitrile.
Gradient Program (starting point):
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-20 min: 95% to 5% B
20-25 min: 5% B
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30°C.
3. Method Development and Optimization:
Inject the unstressed sample and the samples from the forced degradation study.
The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
Optimization:
Adjust the gradient slope and duration to improve the resolution between closely eluting peaks.
Vary the pH of the aqueous mobile phase to alter the retention and peak shape of the acidic parent compound and any acidic or basic degradants.
Try different organic modifiers (e.g., methanol) or column chemistries (e.g., C8, phenyl-hexyl) if adequate separation is not achieved.
4. Method Validation (as per ICH Q2(R1) guidelines):
Specificity: Demonstrate that the method is able to separate the parent peak from all degradation peaks. Peak purity analysis using a diode array detector can support this.
Linearity: Analyze a series of dilutions of a standard solution to demonstrate a linear relationship between concentration and peak area.
Accuracy: Perform recovery studies by spiking a known amount of the parent compound into a placebo or a mixture of the degradation products.
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.
V. References
Study on degradation kinetics of sulforaphane in broccoli extract. PubMed. [Link]
Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]
Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides. PubMed. [Link]
When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?. ResearchGate. [Link]
A Review on Force Degradation Studies for Drug Substances. ResearchGate. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
Technical Support Center: Investigating the Microbial Degradation of 4-(Methylsulfanyl)butanoic Acid and its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-(methylsulfanyl)butanoic acid and its derivatives. This guide is designe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-(methylsulfanyl)butanoic acid and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your experimental endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the microbial metabolism of 4-(methylsulfanyl)butanoic acid.
1. What are the likely initial steps in the microbial degradation of 4-(methylsulfanyl)butanoic acid?
While the complete pathway is still a subject of active research for many microorganisms, based on the metabolism of structurally similar compounds like methionine, two primary initial steps are proposed:
Demethylation: The removal of the methyl group from the sulfur atom to form 4-mercaptobutanoic acid. This reaction is often catalyzed by demethylases.
C-S Bond Cleavage: Direct cleavage of the carbon-sulfur bond, which can be facilitated by enzymes such as desulfonases.[1]
2. What is a key volatile intermediate I should look for in my cultures?
A primary and highly likely volatile intermediate is methanethiol (CH₃SH) .[2][3][4] This compound is often produced during the degradation of sulfur-containing organic molecules.[2][3][4] Its high volatility and low odor threshold make it a detectable marker of microbial activity on these substrates.
3. What types of microorganisms are known to degrade organosulfur compounds?
A wide range of bacteria and archaea have been shown to metabolize organosulfur compounds. Some well-studied genera include:
Rhodococcus : Known for its versatile metabolic capabilities, including the degradation of a wide array of organic compounds.[5][6][7]
Pseudomonas : Several species within this genus are capable of degrading various xenobiotic and organic compounds.[8][9][10]
Methanogens and Sulfate-Reducing Bacteria: These are key players in the anaerobic degradation of organosulfur compounds, often utilizing methanethiol.[11][12]
4. Can 4-(methylsulfanyl)butanoic acid serve as a sole source of sulfur for microbial growth?
Yes, it is plausible that some microorganisms can utilize 4-(methylsulfanyl)butanoic acid as a sole sulfur source.[13][14][15] To test this, you can design a minimal medium where it is the only sulfur-containing compound provided.
II. Proposed Degradation Pathway
Based on current literature for analogous compounds, a putative aerobic degradation pathway for 4-(methylsulfanyl)butanoic acid is proposed below. It is important to note that this is a hypothetical pathway and requires experimental validation.
The initial steps likely involve either demethylation or a monooxygenase-catalyzed reaction, leading to the release of methanethiol and subsequent metabolism of the four-carbon backbone.
Caption: Proposed microbial degradation pathways of 4-(methylsulfanyl)butanoic acid.
III. Troubleshooting Experimental Challenges
This section provides guidance on common issues encountered during the study of 4-(methylsulfanyl)butanoic acid degradation.
Problem
Potential Cause(s)
Recommended Solution(s)
No microbial growth on 4-(methylsulfanyl)butanoic acid as the sole sulfur source.
1. The compound may be toxic at the concentration used. 2. The selected microorganism cannot utilize this compound. 3. Essential nutrients are missing from the minimal medium.
1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Screen a variety of microorganisms known for organosulfur degradation. 3. Double-check the composition of your minimal medium for all essential macro and micronutrients.
Inconsistent or no detection of methanethiol in the headspace of cultures.
1. Methanethiol is highly volatile and reactive; it may be lost from the culture vessel. 2. The sampling and analytical methods are not sensitive enough. 3. Methanethiol is rapidly consumed by the microorganisms.
1. Use sealed culture vessels with gas-tight septa for sampling. 2. Optimize your GC-MS method (e.g., use a sulfur-specific detector, optimize the temperature program). 3. Perform time-course experiments with more frequent sampling, especially in the early stages of growth.
Difficulty in identifying metabolic intermediates.
1. Intermediates are present at very low concentrations. 2. Intermediates are unstable and degrade during sample preparation. 3. Co-elution with other cellular components in chromatographic analysis.
1. Concentrate your sample before analysis. 2. Use rapid quenching and extraction methods to minimize degradation.[16] 3. Optimize your HPLC or GC separation method (e.g., change the column, gradient, or temperature program).[17][18]
Poor reproducibility of enzyme activity assays.
1. Instability of the enzyme in the cell-free extract. 2. Substrate or cofactor degradation. 3. Interference from other components in the crude extract.
1. Work quickly on ice and consider adding protease inhibitors. 2. Prepare fresh substrate and cofactor solutions for each experiment. 3. Partially purify the enzyme of interest to remove interfering substances.
IV. Experimental Protocols
Here are detailed protocols for key experiments in studying the degradation of 4-(methylsulfanyl)butanoic acid.
Protocol 1: Assessing Microbial Growth on 4-(methylsulfanyl)butanoic acid as a Sole Sulfur Source
Objective: To determine if a microorganism can utilize 4-(methylsulfanyl)butanoic acid as its sole source of sulfur for growth.
Materials:
Bacterial strain of interest
Minimal medium recipe (e.g., M9 salts) without a sulfur source
Sterile, stock solution of 4-(methylsulfanyl)butanoic acid
Sterile stock solutions of other essential nutrients
Sterile culture tubes or flasks
Incubator shaker
Spectrophotometer
Procedure:
Prepare the minimal medium, omitting the standard sulfur source (e.g., MgSO₄).
Autoclave the medium and allow it to cool.
Aseptically add the other sterile nutrient solutions.
Prepare a series of culture tubes or flasks with the minimal medium.
To the experimental tubes, add a sterile stock solution of 4-(methylsulfanyl)butanoic acid to a final concentration of 1 mM (this may need optimization).
Prepare a negative control with no added sulfur source and a positive control with the standard sulfur source (e.g., 1 mM MgSO₄).
Inoculate all tubes (except for a sterile control) with the microbial culture to a starting OD₆₀₀ of ~0.05.
Incubate the cultures under appropriate conditions (e.g., 30°C, 200 rpm).
Monitor growth over time by measuring the OD₆₀₀ at regular intervals.
Plot the growth curves to compare growth on 4-(methylsulfanyl)butanoic acid to the positive and negative controls.
Protocol 2: Detection of Methanethiol by Headspace GC-MS
Objective: To detect and quantify methanethiol produced by microbial cultures.
Materials:
Gas-tight culture vials with septa
Gas-tight syringe for headspace sampling
Gas chromatograph coupled to a mass spectrometer (GC-MS)
A suitable GC column for volatile sulfur compounds (e.g., DB-SULFUR SCD)
Methanethiol standard
Procedure:
Grow the microbial culture in a sealed, gas-tight vial containing 4-(methylsulfanyl)butanoic acid.
Incubate under the desired conditions.
At various time points, carefully withdraw a sample of the headspace (e.g., 100 µL) using a gas-tight syringe.
Immediately inject the headspace sample into the GC-MS.
Run a pre-optimized GC-MS method for the separation and detection of volatile sulfur compounds.
Identify methanethiol based on its retention time and mass spectrum compared to a pure standard.
Quantify the amount of methanethiol by creating a standard curve with known concentrations of the standard.
V. Visualization of Experimental Workflow
Caption: General workflow for investigating the microbial degradation of 4-(methylsulfanyl)butanoic acid.
VI. References
Ellis, H. R. (2024). Current understanding of enzyme structure and function in bacterial two-component flavin-dependent desulfonases: Cleaving C-S bonds of organosulfur compounds. Archives of Biochemistry and Biophysics, 653, 110048. [Link]
Lomans, B. P., Maas, R., Luderer, R., Op den Camp, H. J., Pol, A., van der Drift, C., & Vogels, G. D. (2001). Degradation of Methanethiol by Methylotrophic Methanogenic Archaea in a Lab-Scale Upflow Anaerobic Sludge Blanket Reactor. Applied and Environmental Microbiology, 67(8), 3643–3650. [Link]
Pol, A., Op den Camp, H. J. M., & Jetten, M. S. M. (2022). Methanethiol Consumption and Hydrogen Sulfide Production by the Thermoacidophilic Methanotroph Methylacidiphilum fumariolicum SolV. Frontiers in Microbiology, 13, 857442. [Link]
Schäfer, H., & Eyice, Ö. (2019). Microbial Cycling of Methanethiol. Current Issues in Molecular Biology, 33, 173–182. [Link]
Weiland, C. S., & Allain, E. J. (2023). Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer. International Journal of Molecular Sciences, 24(18), 14317. [Link]
Zhao, K., Liu, H., Zhao, X., Xu, J., & Jin, W. (2022). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. Frontiers in Microbiology, 13, 867802. [Link]
Hussain, B., Zeb, A., Hussain, I., Ali, N., & Wei, D. Q. (2021). Resistance towards and biotransformation of a Pseudomonas-produced secondary metabolite during community invasion. The ISME Journal, 15(12), 3647–3659. [Link]
Bell, S. G., & Wong, L. L. (2023). Selective α-Hydroxyketone Formation and Subsequent C–C Bond Cleavage by Cytochrome P450 Monooxygenase Enzymes. Accounts of Chemical Research, 56(10), 1186–1198. [Link]
Rout, P. G., et al. (2024). Evaluation of organosulfur compound degradation property of a noble bacterial strain of Proteus mirabilis. ResearchGate. [Link]
Ma, K., & Adams, M. W. (2001). Minimal sulfur requirement for growth and sulfur-dependent metabolism of the hyperthermophilic archaeon Staphylothermus marinus. FEMS Microbiology Letters, 205(2), 295–300. [Link]
Solyanikova, I. P., Golovleva, L. A., & Aliev, R. R. (2022). Hydrocarbons Biodegradation by Rhodococcus: Assimilation of Hexadecane in Different Aggregate States. Microorganisms, 10(8), 1618. [Link]
Wang, L., et al. (2021). KF-catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. Organic & Biomolecular Chemistry, 19(3), 567-571. [Link]
Witting, M., & Giera, M. (2024). Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. Metabolomics, 20(9), 103. [Link]
Li, Y., et al. (2016). The Desulfurization Pathway in Rhodococcus. ResearchGate. [Link]
Klewicka, E., & Sójka-Ledakowicz, J. (2017). Scheme of microbiological degradation of 4-(trimethylamine)-butyric acid and crotonobetaine. ResearchGate. [Link]
González, J. M., Kiene, R. P., & Moran, M. A. (1999). Transformation of Sulfur Compounds by an Abundant Lineage of Marine Bacteria in the α-Subclass of the Class Proteobacteria. Applied and Environmental Microbiology, 65(9), 3810–3819. [Link]
Witting, M., & Giera, M. (2024). Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. ResearchGate. [Link]
Nguyen, T. H., et al. (2020). BUTACHLOR DEGRADATION BY Pseudomonas sp. But1 AND Pseudomonas sp. But2 IMMOBILIZED IN POLYURETHANE FOAM (PUF). Journal of Microbiology, Biotechnology and Food Sciences, 9(6), 1126-1130. [Link]
Bell, S. G., & Wong, L. L. (2023). Engineering C–C Bond Cleavage Activity into a P450 Monooxygenase Enzyme. Journal of the American Chemical Society, 145(18), 10011–10022. [Link]
Han, J. S., & Larese-Casanova, P. (2007). Use of a Novel Fluorinated Organosulfur Compound To Isolate Bacteria Capable of Carbon-Sulfur Bond Cleavage. Applied and Environmental Microbiology, 73(1), 225–231. [Link]
Lee, K. (2018). Biotechnological Potential of Rhodococcus Biodegradative Pathways. Journal of Microbiology and Biotechnology, 28(7), 1037–1051. [Link]
Chen, Y., et al. (2021). Biodegradation and metabolic pathway of sulfamethoxazole by Pseudomonas psychrophila HA-4, a newly isolated cold-adapted sulfamethoxazole-degrading bacterium. ResearchGate. [Link]
Bell, S. G., & Wong, L. L. (2023). Engineering C-C Bond Cleavage Activity into a P450 Monooxygenase Enzyme. ACS Publications. [Link]
Key, B. D., Howell, J. L., & Carlson, C. A. (2021). Strategies for the Biodegradation of Polyfluorinated Compounds. Water, 13(21), 3010. [Link]
Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2014). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 83, 215–234. [Link]
Ahring, B. K., & Westermann, P. (1987). Thermophilic Anaerobic Degradation of Butyrate by a Butyrate-Utilizing Bacterium in Coculture and Triculture with Methanogenic Bacteria. Applied and Environmental Microbiology, 53(2), 429–433. [Link]
Martinkova, L., Uhnakova, B., Patek, M., Nesvera, J., & Kren, V. (2010). Biodegradation by Members of the Genus Rhodococcus: Biochemistry, Physiology, and Genetic Adaptation. ResearchGate. [Link]
Sowers, K. R., & Gunsalus, R. P. (1986). Effect of Sulfur-Containing Compounds on Growth of Methanosarcina barkeri in Defined Medium. Applied and Environmental Microbiology, 52(4), 617–622. [Link]
van der Maarel, M. J., & Hansen, T. A. (1997). Demethylation of dimethylsulfoniopropionate to 3-S-methylmercaptopropionate by marine sulfate-reducing bacteria. Applied and Environmental Microbiology, 63(12), 4708–4713. [Link]
Vital, M., Karch, A., & Pieper, D. H. (2014). Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data. mBio, 5(2), e00889-14. [Link]
Pop, A. M., et al. (2022). Bacterial Biodegradation of Perfluorooctanoic Acid (PFOA) and Perfluorosulfonic Acid (PFOS) Using Pure Pseudomonas Strains. Water, 14(19), 3046. [Link]
Fasan, R. (2012). Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions. ACS Catalysis, 2(4), 647–670. [Link]
Witting, M., & Giera, M. (2024). Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. Metabolomics, 20(9), 103. [Link]
Bell, S. G., & Wong, L. L. (2023). Selective α-Hydroxyketone Formation and Subsequent C–C Bond Cleavage by Cytochrome P450 Monooxygenase Enzymes. ResearchGate. [Link]
Bess, E. N. (2019). Studies of the O-Demethylation of Guaiacols by Acetogenic Gut Bacteria and Discovery of a Gut Bacterial Gene. eScholarship. [Link]
Zampolli, J., et al. (2022). Rhodococcus strains as a good biotool for neutralizing pharmaceutical pollutants and obtaining therapeutically valuable products: Through the past into the future. Frontiers in Microbiology, 13, 962510. [Link]
Sowers, K. R., & Gunsalus, R. P. (1986). Effect of Sulfur-Containing Compounds on Growth of Methanosarcina barkeri in Defined Medium. ResearchGate. [Link]
Grote, R., & Schink, B. (2020). Unraveling 1,4-Butanediol Metabolism in Pseudomonas putida KT2440. Frontiers in Microbiology, 11, 584988. [Link]
Wu, Y., et al. (2024). Biodegradation of organosulfur with extra carbon source: Insights into biofilm formation and bacterial metabolic processes. Chemosphere, 375, 144136. [Link]
Mohebali, G., & Ball, A. S. (2008). Dimethyl sulfoxide (DMSO) as the sulfur source for the production of desulfurizing resting cells of Gordonia alkanivorans RIPI90A. ResearchGate. [Link]
Madhou, P., & Fisk, P. R. (2018). Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans. ResearchGate. [Link]
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Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of 4-(Methylsulfanyl)butanoic Acid
Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-(methylsulfanyl)butanoic acid. This guide is designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-(methylsulfanyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As a small, polar carboxylic acid, 4-(methylsulfanyl)butanoic acid presents unique challenges in bioanalysis, primarily due to its susceptibility to matrix effects. This resource offers expert insights and field-proven protocols to help you achieve accurate, robust, and reproducible results.
Understanding the Challenge: The Nature of 4-(Methylsulfanyl)butanoic Acid and Matrix Effects
4-(Methylsulfanyl)butanoic acid is a sulfur-containing carboxylic acid.[1] Its polar nature and structural similarity to endogenous compounds make it prone to significant matrix effects during LC-MS analysis, especially in complex biological samples like plasma, urine, or tissue homogenates.
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can manifest as:
Ion Suppression: A decrease in the analyte signal, leading to reduced sensitivity and potentially false-negative results. This is the more common effect.[1]
Ion Enhancement: An increase in the analyte signal, which can lead to overestimation of the analyte concentration.[1]
The primary culprits behind matrix effects in biological samples are phospholipids from cell membranes, salts, and other endogenous metabolites that can compete with the analyte for ionization in the MS source.[2][3][4] For a polar analyte like 4-(methylsulfanyl)butanoic acid, salts can be particularly problematic, as demonstrated in the analysis of its analogue, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), where the presence of salt ions severely suppressed the analyte signal.[5]
Troubleshooting Guide: A Symptom-to-Solution Approach
This section addresses common issues encountered during the LC-MS analysis of 4-(methylsulfanyl)butanoic acid in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: I'm observing significant ion suppression and low sensitivity for 4-(methylsulfanyl)butanoic acid in my plasma/serum samples. What is the likely cause and how can I mitigate it?
Answer:
Significant ion suppression for a polar analyte like 4-(methylsulfanyl)butanoic acid in plasma or serum is most commonly caused by co-eluting phospholipids and salts.[2][3] Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) and can also foul the mass spectrometer source.[3]
Immediate Troubleshooting Steps:
Post-Column Infusion Experiment: To confirm that matrix effects are the cause, perform a post-column infusion experiment. Infuse a standard solution of 4-(methylsulfanyl)butanoic acid at a constant rate into the LC flow after the analytical column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
Sample Dilution: A simple first step is to dilute your sample extract.[6][7] This reduces the concentration of interfering matrix components. However, this approach is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.
Workflow for Mitigating Phospholipid-Induced Ion Suppression
Caption: Troubleshooting workflow for ion suppression.
In-Depth Solutions:
Enhanced Sample Preparation:
Phospholipid Removal (PLR) Plates: After an initial protein precipitation (PPT) with acetonitrile, use a phospholipid removal plate. These plates contain a sorbent that specifically binds and removes phospholipids from the sample extract.[3][4][8]
Liquid-Liquid Extraction (LLE): LLE can be effective for cleaning up samples. For an acidic analyte like 4-(methylsulfanyl)butanoic acid, acidify the aqueous sample to a pH at least two units below its pKa to ensure it is in its neutral form, then extract with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[9]
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than PPT or LLE.[1][10] For 4-(methylsulfanyl)butanoic acid, a weak anion exchange (WAX) or a mixed-mode cation exchange (MCX) SPE sorbent could be effective.
Chromatographic Optimization:
Ensure that your analyte's retention time does not fall in the "phospholipid elution zone" of a reversed-phase column.
Consider alternative chromatography modes like Hydrophilic Interaction Liquid Chromatography (HILIC) which is well-suited for polar compounds and can provide good separation from non-polar matrix components.
Question 2: My peak shape for 4-(methylsulfanyl)butanoic acid is poor (tailing or fronting) on a C18 column. What could be the issue?
Answer:
Poor peak shape for a polar carboxylic acid on a reversed-phase (C18) column is a common issue.
Causality:
Secondary Interactions: Residual silanol groups on the silica backbone of the C18 column can interact with the carboxylic acid group of your analyte, leading to peak tailing.
Insufficient Retention: As a polar molecule, 4-(methylsulfanyl)butanoic acid may have limited retention on a C18 column, especially with high organic mobile phase compositions, resulting in elution near the void volume and poor peak shape.
Solutions:
Mobile Phase Modification:
Lower pH: Acidify the aqueous mobile phase with a small amount of formic acid (e.g., 0.1%). This will ensure the carboxylic acid group of the analyte is protonated (neutral), minimizing secondary interactions with silanols and improving retention.
Use a Buffered Mobile Phase: For more consistent results, use a buffer like ammonium formate or ammonium acetate at a low pH.
Column Selection:
Use an "End-Capped" C18 Column: These columns have fewer free silanol groups, reducing the potential for secondary interactions.
Consider a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded in the C18 chain or at the end, which helps to shield the silanol groups and provides better peak shape for polar analytes.
Switch to HILIC: HILIC columns are specifically designed for the retention of polar compounds and would likely provide better retention and peak shape for 4-(methylsulfanyl)butanoic acid.
Question 3: I am analyzing 4-(methylsulfanyl)butanoic acid in urine and see a significant drop in signal after a few injections. What is happening?
Answer:
A progressive drop in signal when analyzing urine samples is often due to the accumulation of salts and other matrix components on the LC column and in the MS source. Urine is a high-salt matrix, which can cause severe ion suppression and instrument contamination.[5]
Solutions:
Sample Preparation to Remove Salts:
Liquid-Liquid Extraction (LLE): As mentioned before, LLE is effective at leaving salts behind in the aqueous phase.
Solid-Phase Extraction (SPE): A polymeric SPE sorbent can be used to retain the analyte while allowing salts to be washed away.
Chromatographic Strategies:
Divert the Flow: Use a divert valve to direct the initial, unretained portion of the chromatogram (which contains most of the salts) to waste instead of the mass spectrometer.
Regular Column Washing: Implement a robust column washing procedure between samples or at the end of each batch to remove accumulated matrix components.
Instrument Maintenance:
Regularly clean the mass spectrometer's ion source to remove salt buildup.
Question 4: I'm struggling with low ionization efficiency for 4-(methylsulfanyl)butanoic acid in negative ion mode. Should I consider derivatization?
Answer:
Yes, derivatization can be an excellent strategy to improve the ionization efficiency and chromatographic retention of small carboxylic acids like 4-(methylsulfanyl)butanoic acid.
Rationale for Derivatization:
Improved Ionization: Derivatization reagents can introduce a readily ionizable group, such as a tertiary amine for positive mode ESI, significantly enhancing the MS signal.
Increased Retention: By adding a larger, less polar group, derivatization can improve the retention of your analyte on a reversed-phase column, moving it away from the void volume and potential interferences.
Enhanced Specificity: Derivatization can improve the specificity of your assay, especially in complex matrices.
Recommended Derivatization Strategy:
A common and effective derivatization strategy for carboxylic acids is amidation. Reagents like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) can be used to derivatize the carboxylic acid group. This method has been successfully applied to the analysis of other short-chain fatty acids in plasma and urine.
Workflow for Derivatization of 4-(methylsulfanyl)butanoic acid
Overcoming solubility issues of 4-(Methylsulfanyl)butanoic acid in aqueous media
Welcome to the dedicated technical support center for 4-(Methylsulfanyl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for 4-(Methylsulfanyl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenges associated with the aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
Introduction to 4-(Methylsulfanyl)butanoic Acid
4-(Methylsulfanyl)butanoic acid is a carboxylic acid containing a thioether moiety. Its structure presents a classic amphipathic challenge: a polar, ionizable carboxylic acid head and a nonpolar alkyl chain with a sulfur atom, which contributes to its limited solubility in aqueous media. Understanding its physicochemical properties is the first step to overcoming these challenges.
Q1: I'm trying to dissolve 4-(Methylsulfanyl)butanoic acid in water at a neutral pH, but it's not fully dissolving. Why is this happening?
A1: The limited aqueous solubility of 4-(Methylsulfanyl)butanoic acid at neutral pH is due to its chemical structure. The molecule has a four-carbon alkyl chain and a methylsulfanyl (-SCH₃) group, both of which are hydrophobic. While the carboxylic acid group is polar, in its protonated state (at acidic to neutral pH), it is less able to form favorable interactions with water compared to its ionized form. At neutral pH, a significant portion of the acid remains in its less soluble, protonated form.
Q2: Can I just heat the solution to get it to dissolve?
A2: Modest heating can increase the rate of dissolution and may slightly increase solubility. However, be cautious. Prolonged exposure to high temperatures, especially in the presence of oxygen, can potentially lead to the oxidation of the thioether group to form the corresponding sulfoxide or sulfone, altering the properties of your compound. It is advisable to use the lowest effective temperature and to consider degassing your solvent.
Q3: Will the compound be stable in my aqueous stock solution?
A3: The primary stability concern for 4-(Methylsulfanyl)butanoic acid in aqueous solution is the oxidation of the sulfur atom. This process can be accelerated by factors such as elevated temperature, high oxygen content, presence of metal ions, and exposure to light. For long-term storage, it is recommended to prepare fresh solutions or to store stock solutions at 2-8°C, protected from light, and in a tightly sealed container. Consider using deoxygenated water for solution preparation if stability is a critical concern.
Q4: I've managed to dissolve the compound, but it precipitated out of solution over time. What could be the cause?
A4: Precipitation upon standing can be due to several factors. The most common is a supersaturated solution that has been created, for instance, by heating to dissolve the compound and then cooling. Other reasons could be a change in pH of the solution (e.g., absorption of atmospheric CO₂) or slow degradation of the compound into a less soluble form.
This section provides detailed, step-by-step strategies to overcome the solubility challenges of 4-(Methylsulfanyl)butanoic acid.
Strategy 1: pH Adjustment
The Principle: The solubility of a carboxylic acid in water is highly dependent on the pH of the solution. By increasing the pH to a value above the compound's pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt.
Caption: pH-dependent equilibrium of a carboxylic acid.
Troubleshooting Steps:
Q: My compound won't dissolve in neutral water. What pH should I aim for?
A: To ensure at least 99% of the compound is in its soluble, deprotonated form, the pH of the solution should be at least 2 units above its pKa. Given the estimated pKa of ~4.5-4.8 for 4-(Methylsulfanyl)butanoic acid, a pH of 7.0 or higher is recommended.
Q: How do I properly adjust the pH of my solution?
A: Follow this protocol for preparing a pH-adjusted stock solution:
Protocol: Preparation of a 100 mM Stock Solution at pH 7.4
Weigh the Compound: Weigh out 1.342 g of 4-(Methylsulfanyl)butanoic acid (for a final volume of 100 mL).
Initial Suspension: Add the compound to approximately 80 mL of purified water in a beaker with a magnetic stir bar. The compound will likely not dissolve completely.
Titration with Base: While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution dropwise.
Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.
Endpoint: Continue adding NaOH until the compound is fully dissolved and the pH is stable at 7.4.
Final Volume Adjustment: Transfer the solution to a 100 mL volumetric flask and add water to bring the volume to the mark.
Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm filter.
Strategy 2: Utilizing Co-solvents
The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving compounds with hydrophobic regions.
Caption: Co-solvents reduce solvent polarity to enhance solubility.
Troubleshooting Steps:
Q: Which co-solvents are suitable for 4-(Methylsulfanyl)butanoic acid?
A: Common and effective co-solvents for organic acids include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400). These are generally well-tolerated in many experimental systems, including cell culture, at low concentrations.
Q: What concentration of co-solvent should I use?
A: Start with a low concentration (e.g., 5-10% v/v) and increase incrementally. Be aware that high concentrations of organic solvents can be detrimental to biological systems. The solubility of a compound generally increases exponentially with the fraction of the co-solvent.[3]
Protocol: Solubility Testing with Co-solvents
Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing different percentages of your chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v ethanol in water).
Add Compound: To a fixed volume of each co-solvent mixture, add an excess amount of 4-(Methylsulfanyl)butanoic acid.
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Strategy 3: Micellar Solubilization with Surfactants
The Principle: Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic portion of 4-(Methylsulfanyl)butanoic acid can partition into the hydrophobic core of the micelle, effectively increasing its apparent solubility in the aqueous medium. Non-ionic surfactants are often preferred due to their lower potential for interacting with biological systems.[4]
Caption: Micellar solubilization of a hydrophobic compound.
Troubleshooting Steps:
Q: What type of surfactant should I use and at what concentration?
A: Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) are excellent starting points. You must use the surfactant at a concentration above its CMC. The CMC for Tween® 20 is approximately 0.06 mg/mL (or 0.005% w/v).[5][6][7] A working concentration of 0.1% to 1% (w/v) is typically effective.
Q: How do I prepare a solution using a surfactant?
A:
Protocol: Solubilization using Tween® 20
Prepare Surfactant Solution: Prepare a 1% (w/v) solution of Tween® 20 in purified water.
Add Compound: Add the desired amount of 4-(Methylsulfanyl)butanoic acid to the surfactant solution.
Mix Thoroughly: Stir or vortex the solution until the compound is fully dissolved. Gentle warming (to 30-40°C) can assist in this process.
pH Check: Note that the final pH may be slightly acidic. If a specific pH is required for your experiment, you can adjust it as described in Strategy 1 after the compound has been solubilized.
Strategy 4: Complexation with Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, or parts of molecules, forming an "inclusion complex." This complex has a much higher aqueous solubility than the guest molecule alone. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[8][9][10]
Caption: Formation of a soluble inclusion complex with cyclodextrin.
Troubleshooting Steps:
Q: Which cyclodextrin is most suitable and what concentration should be used?
A: HP-β-CD is an excellent choice for its high aqueous solubility and established safety profile. The concentration required will depend on the desired final concentration of your compound and the binding affinity. A 1:1 molar ratio is a good starting point for calculations, though an excess of cyclodextrin is often used.
Q: What is the procedure for preparing a solution with HP-β-CD?
A:
Protocol: Preparation of a Solution with HP-β-CD
Prepare HP-β-CD Solution: Dissolve the required amount of HP-β-CD in purified water. For example, to make a 10% (w/v) solution, dissolve 10 g of HP-β-CD in water and bring the final volume to 100 mL.
Add Compound: Add the 4-(Methylsulfanyl)butanoic acid to the HP-β-CD solution.
Equilibrate: Stir the mixture at room temperature for several hours (or overnight for optimal complexation) until the solution is clear.
Filter (Optional): If any undissolved material remains, it can be removed by filtration (0.22 µm). The filtrate contains the solubilized complex.
References
PubChem. Butanoic acid, 2-amino-4-(methylsulfonyl)-. National Center for Biotechnology Information. Available at: [Link]
PubChem. 4-(Methylsulfanyl)butanoic acid. National Center for Biotechnology Information. Available at: [Link]
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]
Wikipedia. 2-Hydroxy-4-(methylthio)butyric acid. Available at: [Link]
Springer Nature. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]
National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]
Chemistry LibreTexts. Physical Properties of Carboxylic Acids. Available at: [Link]
ResearchGate. Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. Available at: [Link]
FooDB. Showing Compound (±)-2-Hydroxy-4-(methylthio)butanoic acid (FDB016108). Available at: [Link]
ResearchGate. Aqueous and cosolvent solubility data for drug-like organic compounds. Available at: [Link]
PubMed. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. Available at: [Link]
ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Available at: [Link]
ACS Publications. Cationic and Nonionic Surfactant Micelles in a Halogen-Free Carboxylic Acid-Based Deep Eutectic Solvent. Available at: [Link]
ResearchGate. Can Tween-20 be concentrated with a 10 kDa centrifugal concentrator?. Available at: [Link]
Science of Synthesis. Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Available at: [Link]
MDPI. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Available at: [Link]
CheckRare. Mechanism of Action of Hydroxypropyl Betacyclodextrin to Treat Niemann-Pick Disease. Available at: [Link]
ResearchGate. Chapter 6. Partitioning of fatty carboxylic acids and ethoxylated nonionic surfactants in microemulsion-oil-water systems. Available at: [Link]
MDPI. Micellar Parameters of Aqueous Solutions of Tween 20 and 60 at Different Temperatures: Volumetric and Viscometric Study. Available at: [Link]
PubMed. Solubilizing steroidal drugs by β-cyclodextrin derivatives. Available at: [Link]
Technical Support Center: Stereoselective Synthesis of 4-(Methylsulfanyl)butanoic Acid Isomers
Welcome to the technical support center for the stereoselective synthesis of 4-(methylsulfanyl)butanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the stereoselective synthesis of 4-(methylsulfanyl)butanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for the synthesis of these important chiral building blocks. This resource is structured to address common challenges and frequently asked questions, drawing from established literature and field-proven insights to ensure the success of your experiments.
Introduction
The enantiomers of 4-(methylsulfanyl)butanoic acid are valuable chiral synthons in the pharmaceutical and agrochemical industries. The stereochemistry at the C4 position is crucial for the biological activity of many target molecules. Achieving high enantiopurity in the synthesis of these isomers is therefore a critical objective. This guide will explore three primary strategies for stereoselective synthesis: the use of chiral auxiliaries, enzymatic kinetic resolution, and asymmetric hydrogenation. For each method, we will delve into the underlying principles, provide detailed experimental protocols, and offer solutions to common problems you may encounter.
Troubleshooting Guide
This section is formatted as a series of question-and-answer scenarios that you might encounter during your synthetic work.
Chiral Auxiliary-Based Synthesis (e.g., using Pseudoephedrine)
Question 1: I am getting low diastereoselectivity in the alkylation of my pseudoephedrine amide with a 2-(methylsulfanyl)ethyl halide. What are the likely causes and how can I improve it?
Answer:
Low diastereoselectivity in the alkylation of pseudoephedrine amides is a common issue that can often be traced back to several factors related to the formation and stability of the enolate intermediate.[1][2]
Potential Causes:
Incomplete Enolate Formation: Insufficient base or reaction time can lead to a mixture of the starting amide and the enolate, resulting in poor stereocontrol.
Enolate Isomerization: The desired Z-enolate, which is crucial for high diastereoselectivity, may isomerize to the E-enolate, leading to the formation of the undesired diastereomer.[1] This can be influenced by the reaction temperature and the presence of excess base.
Aggregation State of the Enolate: The aggregation state of the lithium enolate plays a critical role in the stereochemical outcome. The presence of additives like lithium chloride (LiCl) is often essential to ensure the formation of a well-defined, reactive enolate species.[1]
Steric Hindrance from the Electrophile: While 2-(methylsulfanyl)ethyl halides are not exceptionally bulky, the sulfur atom can influence the approach of the electrophile to the enolate.
Troubleshooting Strategies:
Ensure Complete Deprotonation:
Use a slight excess of a strong, non-nucleophilic base like lithium diisopropylamide (LDA).
Ensure the LDA solution is freshly prepared and properly titrated.
Allow sufficient time for enolization at the recommended temperature (typically -78 °C) before adding the electrophile.
Optimize Reaction Conditions to Favor the Z-Enolate:
Crucially, add anhydrous LiCl to the reaction mixture before the addition of the base. LiCl helps to break up enolate aggregates and favors the formation of a monomeric Z-enolate.
Maintain a low reaction temperature throughout the enolization and alkylation steps.
Consider the Electrophile:
Ensure the 2-(methylsulfanyl)ethyl halide is pure and free of any acidic impurities.
Consider using the corresponding iodide, which is generally more reactive than the bromide or chloride, potentially allowing for a lower reaction temperature and shorter reaction time.
Experimental Protocol Reference: For a general procedure on diastereoselective alkylation of pseudoephedrine amides, refer to the work by Myers et al.[2]
Question 2: I am having difficulty removing the pseudoephedrine auxiliary without epimerization of my product.
Answer:
Cleavage of the pseudoephedrine auxiliary is a critical step, and harsh conditions can lead to racemization at the newly formed stereocenter. The choice of cleavage method is crucial for preserving the enantiopurity of your 4-(methylsulfanyl)butanoic acid.
Potential Causes of Epimerization:
Strongly Basic or Acidic Conditions: Both harsh basic (e.g., high concentrations of NaOH or KOH at elevated temperatures) and acidic conditions can promote enolization and subsequent epimerization.
Prolonged Reaction Times: Even under milder conditions, extended reaction times can lead to a gradual loss of stereochemical integrity.
Recommended Cleavage Methods:
Acidic Hydrolysis: A common method involves heating the N-acyl pseudoephedrine adduct in a mixture of sulfuric acid and dioxane.[3][4] This method is generally effective, but the conditions (temperature and time) should be carefully optimized for your specific substrate.
Basic Hydrolysis with a Quaternary Ammonium Hydroxide: Using a milder base like tetrabutylammonium hydroxide in a mixture of tert-butanol and water can be a good alternative to traditional strong bases.[4]
Reductive Cleavage: For the synthesis of the corresponding chiral alcohol, reductive cleavage using agents like lithium amidotrihydroborate (LAB) can be employed.[3]
Troubleshooting Tips:
Monitor the reaction closely by TLC or HPLC to avoid unnecessarily long reaction times.
Start with milder conditions (lower temperature, shorter time) and gradually increase the intensity if the reaction is not proceeding.
Purify the product promptly after workup to minimize exposure to any residual acidic or basic reagents.
Enzymatic Kinetic Resolution
Question 3: My lipase-catalyzed kinetic resolution of ethyl 4-(methylsulfanyl)butanoate is very slow and the enantioselectivity is poor. How can I optimize this reaction?
Answer:
The efficiency and enantioselectivity of enzymatic kinetic resolutions are highly dependent on a number of experimental parameters.[5][6][7][8][9][10]
Potential Causes for Poor Performance:
Suboptimal Enzyme Choice: Not all lipases are equally effective for a given substrate. The active site of the enzyme needs to effectively differentiate between the two enantiomers of your ester.
Inappropriate Solvent: The solvent can significantly impact the enzyme's activity and enantioselectivity by influencing its conformation and the solubility of the substrate and product.
Incorrect Temperature and pH: Enzymes have optimal temperature and pH ranges for their activity. Deviating from these can lead to reduced reaction rates and selectivity.
Product Inhibition: The accumulation of the product (the chiral acid and ethanol) can inhibit the enzyme, slowing down the reaction.
Water Content: For reactions in organic solvents, a small amount of water is often necessary for enzyme activity, but too much can lead to unwanted side reactions.
Optimization Strategies:
Screen Different Lipases:
Test a panel of commercially available lipases, such as those from Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia, and Candida rugosa.[8][11]
Solvent Selection:
Start with a non-polar organic solvent like hexane or methyl tert-butyl ether (MTBE).
Avoid polar solvents that can strip the essential water layer from the enzyme.
Temperature and pH Control:
Most lipases work well between 30-50 °C. Lowering the temperature can sometimes improve enantioselectivity, but it will also decrease the reaction rate.[12]
If using an aqueous buffer system, maintain the optimal pH for the chosen lipase.
Manage Product Inhibition:
Consider using an irreversible acyl acceptor in a transesterification reaction (e.g., using vinyl acetate) to drive the reaction forward and avoid the accumulation of an inhibitory alcohol.[13]
For hydrolysis reactions, consider in-situ removal of the acid product, for example, by using a polymeric base.
Control Water Activity:
For reactions in organic media, ensure the enzyme is properly hydrated. You can do this by adding a small amount of buffer or by using salt hydrates to control the water activity.
Table 1: Comparison of Lipases for Kinetic Resolution
Lipase Source
Common Name
Typical Reaction
Advantages
Candida antarctica lipase B
Novozym 435
Esterification/Transesterification
High activity, stability, and broad substrate scope.[8]
Pseudomonas cepacia lipase
Amano Lipase PS
Hydrolysis/Esterification
Good enantioselectivity for a range of substrates.
Candida rugosa lipase
CRL
Hydrolysis
Often used for the resolution of carboxylic acids.[11]
Asymmetric Hydrogenation
Question 4: My asymmetric hydrogenation of 4-(methylsulfanyl)but-2-enoic acid is giving low conversion and poor enantiomeric excess. I suspect catalyst inhibition. What can I do?
Answer:
Asymmetric hydrogenation of sulfur-containing compounds can be challenging due to the potential for the sulfur atom to coordinate to the metal center of the catalyst, leading to inhibition or even deactivation.[14]
Potential Causes of Poor Performance:
Catalyst Poisoning: The thioether functionality in your substrate can act as a Lewis base and bind to the rhodium or ruthenium catalyst, blocking the active site.
Suboptimal Catalyst/Ligand Combination: The choice of the chiral ligand is critical for achieving high enantioselectivity. Not all ligands are tolerant to sulfur-containing substrates.
Incorrect Reaction Conditions: Hydrogen pressure, temperature, and solvent can all influence the rate and selectivity of the reaction.
Troubleshooting and Optimization Strategies:
Select a Sulfur-Tolerant Catalyst:
Some catalyst systems have shown better tolerance to sulfur. Consider screening different chiral phosphine ligands.
It may be beneficial to use a higher catalyst loading to compensate for some level of inhibition.
Substrate Modification:
If possible, temporarily oxidizing the thioether to a sulfoxide or sulfone can reduce its coordinating ability. The sulfoxide or sulfone can then be reduced back to the thioether after the hydrogenation step.
Optimize Reaction Conditions:
Hydrogen Pressure: Higher hydrogen pressures can sometimes overcome catalyst inhibition and improve reaction rates.
Temperature: Vary the temperature to find the optimal balance between reaction rate and enantioselectivity.
Solvent: The choice of solvent can influence the solubility of the substrate and catalyst, as well as the overall reaction kinetics. Methanol or ethanol are common choices.
Purity of Substrate and Reagents:
Ensure your starting material is highly pure and free from other sulfur-containing impurities that could be potent catalyst poisons.
Use high-purity hydrogen gas.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 4-(methylsulfanyl)butanoic acid isomers?
A1: A common and versatile starting material is γ-butyrolactone. It can be opened with a source of methyl mercaptan to form the racemic acid, which can then be subjected to resolution. Alternatively, for chiral auxiliary-based approaches, you would typically start with a simple carboxylic acid like propanoic acid and introduce the 2-(methylsulfanyl)ethyl group via alkylation. For asymmetric hydrogenation, a suitable precursor would be 4-(methylsulfanyl)but-2-enoic acid.
Q2: How do I determine the enantiomeric excess (ee) of my product?
A2: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[15][16][17][18][19][20][21] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. To do this, you will likely need to derivatize the carboxylic acid to an ester (e.g., methyl or ethyl ester) or an amide to improve its chromatographic properties and interaction with the CSP. Gas chromatography (GC) with a chiral column can also be used.
Q3: Can I use Evans oxazolidinone auxiliaries for this synthesis?
A3: Yes, Evans oxazolidinone auxiliaries are a powerful tool for the asymmetric synthesis of chiral carboxylic acids.[13][16][22][23][24] The general strategy would involve acylation of the oxazolidinone with a suitable acyl group, followed by a diastereoselective aldol reaction with a formaldehyde equivalent or an alkylation reaction to introduce the desired carbon skeleton. Subsequent cleavage of the auxiliary would yield the chiral acid.
Q4: What are the main advantages and disadvantages of each synthetic strategy?
A4:
Table 2: Comparison of Synthetic Strategies
Strategy
Advantages
Disadvantages
Chiral Auxiliary
High diastereoselectivities achievable, reliable and well-established methods, both enantiomers accessible by choosing the appropriate auxiliary.[1]
Stoichiometric use of the auxiliary, requires additional steps for attachment and removal of the auxiliary.
Enzymatic Resolution
High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry").[5]
Maximum theoretical yield of 50% for one enantiomer, requires screening of enzymes and optimization of conditions.
Asymmetric Hydrogenation
Atom-economical, can be highly efficient with high turnover numbers.[25][26][27][28][29][30][31][32]
Susceptible to catalyst poisoning by sulfur, requires specialized equipment for handling hydrogen gas under pressure, catalysts can be expensive.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation using a Pseudoephedrine Auxiliary (General Procedure)
This protocol is a general guideline and should be optimized for the specific electrophile.
Amide Formation: To a solution of (1S,2S)-(+)-pseudoephedrine in an appropriate solvent (e.g., dichloromethane), add a suitable acylating agent (e.g., propionyl chloride) and a non-nucleophilic base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitor by TLC). Work up and purify the resulting amide.
Enolization and Alkylation:
To a solution of the pseudoephedrine amide and anhydrous LiCl in dry THF at -78 °C, add a freshly prepared solution of LDA dropwise.
Stir the mixture at -78 °C for 1 hour to ensure complete enolization.
Add a solution of the 2-(methylsulfanyl)ethyl halide in THF dropwise.
Allow the reaction to proceed at -78 °C to 0 °C until complete (monitor by TLC).
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Workup and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo. Purify the diastereomeric product by flash chromatography.
Auxiliary Cleavage: Hydrolyze the purified amide using acidic or basic conditions as described in the troubleshooting section to obtain the enantiomerically enriched 4-(methylsulfanyl)butanoic acid.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Ethyl 4-(Methylsulfanyl)butanoate (General Procedure)
Reaction Setup: To a solution of racemic ethyl 4-(methylsulfanyl)butanoate in an organic solvent (e.g., MTBE), add the chosen lipase (e.g., Novozym 435) and a small amount of buffer solution (e.g., phosphate buffer, pH 7) to maintain water activity.
Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the progress of the reaction by taking aliquots and analyzing the enantiomeric excess of the remaining ester and the formed acid by chiral HPLC.
Termination: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
Separation and Isolation:
Extract the filtrate with a mild aqueous base (e.g., sodium bicarbonate solution) to separate the acidic product from the unreacted ester.
Acidify the aqueous layer and extract with an organic solvent to isolate the enantiomerically enriched 4-(methylsulfanyl)butanoic acid.
The organic layer containing the unreacted ester can be washed, dried, and concentrated to recover the other enantiomer of the ester.
Visualizations
Workflow for Selecting a Synthetic Strategy
Caption: Decision workflow for selecting a stereoselective synthesis strategy.
Key Steps in Chiral Auxiliary-Based Synthesis
Caption: Workflow for chiral auxiliary-mediated synthesis.
References
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
Bornscheuer, U. T., & Kazlauskas, R. J. (2006).
Teixeira, J., Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2019). Chiral HPLC: An Overview of the Different Approaches for the Separation of Enantiomers. Molecules, 24(21), 3866. [Link]
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
Kamiya, N., Goto, M., & Nakashio, F. (1995). Surfactant-coated lipase suitable for the enzymatic resolution of racemic-ibuprofen in organic media. Biotechnology progress, 11(3), 270-274. [Link]
Reetz, M. T. (2002). Lipases as practical chiral catalysts. Current Opinion in Chemical Biology, 6(2), 145-150. [Link]
Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organic synthesis with enzymes. John Wiley & Sons.
Myers, A. G., & Morales, M. R. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(20), 4969-4973. [Link]
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
Myers, A. G., et al. (1997). A general, practical method for the synthesis of enantiomerically pure α-substituted carboxylic acids. Tetrahedron Letters, 38(1), 3-6.
Faber, K. (2018). Biotransformations in organic chemistry: a textbook. Springer.
Miyazawa, T., Kurita, S., Ueji, S., Yamada, T., & Kuwata, S. (1992). Lipase-catalyzed irreversible transesterification of a vinyl ester: a practical method for the resolution of racemic alcohols. Biotechnology letters, 14(9), 789-794. [Link]
Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical reviews, 103(8), 3029-3070. [Link]
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
Aboul-Enein, H. Y., & Ali, I. (2003).
Ahuja, S. (Ed.). (2011). Chiral separations by chromatography (Vol. 2). Oxford University Press.
Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One-pot synthesis of enantiomerically pure esters through lipase-catalyzed resolution. The Journal of Organic Chemistry, 63(21), 7594-7595. [Link]
Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
Muñoz, A., et al. (2009). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Tetrahedron: Asymmetry, 20(2), 220-224.
Yadav, J. S., et al. (2001). Lipase-catalyzed kinetic resolution of ethyl 3-hydroxy-3-phenylpropanoate. Tetrahedron: Asymmetry, 12(4), 629-633.
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1, 2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chemical reviews, 96(2), 835-876.
YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
Cui, X., et al. (2011). Industrial asymmetric hydrogenation processes for chiral drug substances. Accounts of chemical research, 44(8), 649-661.
Otera, J., & Nishikido, J. (2010).
Ghanem, A. (2007). Lipase-catalyzed kinetic resolution of racemates: a versatile tool for the synthesis of optically active drugs and drug intermediates. Current pharmaceutical analysis, 3(1), 61-82.
Zhou, Y. G. (2011). Asymmetric hydrogenation of unfunctionalized olefins. Accounts of chemical research, 44(8), 662-672.
Wainer, I. W. (Ed.). (2008). Drug stereochemistry: analytical methods and pharmacology. CRC press.
Myers, A. G., & Morales, M. R. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie, 124(20), 5057-5061.
Kamal, A., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols and its application in organic synthesis. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
Biolabo. (n.d.). LIPASE Kinetic Method. Retrieved from [Link]
Wang, D., et al. (2020). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR protocols, 1(3), 100156.
Evans, D. A., et al. (1990). Asymmetric synthesis of β-hydroxy-α-amino acids. A new protocol for the stereoselective synthesis of syn-β-hydroxy-α-amino acids. The Journal of Organic Chemistry, 55(23), 5977-5979.
Kwan, E. E. (n.d.). 8 - Aldol Reaction.pdf. Retrieved from [Link]
Carda, M., & Marco, J. A. (2006). Stereoselective synthesis of 1-substituted homotropanones, including natural alkaloid (−)-adaline. Current organic synthesis, 3(4), 417-438.
Kaiser, D., et al. (2021). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.
Myers, A. G., & McKinstry, L. (2008). Stereocontrolled alkylative construction of quaternary carbon centers. The Journal of organic chemistry, 73(20), 7856-7867.
Bell, D. S. (2011). Strategies for chiral HPLC method development. LCGC North America, 29(5), 414-425.
Pápai, I., & Veszprémi, T. (2020). Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines.
de Miranda, A. S., et al. (2019). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 24(12), 2269.
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-(Methylsulfanyl)butanoic Acid Analysis
Introduction: The Analytical Imperative for 4-(Methylsulfanyl)butanoic Acid 4-(Methylsulfanyl)butanoic acid, a sulfur-containing carboxylic acid, is a molecule of significant interest in various fields, from agriculture...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for 4-(Methylsulfanyl)butanoic Acid
4-(Methylsulfanyl)butanoic acid, a sulfur-containing carboxylic acid, is a molecule of significant interest in various fields, from agriculture to pharmacology. Its accurate quantification is paramount for understanding its metabolic fate, efficacy in nutritional supplements, and potential therapeutic applications. However, the analysis of this and similar short-chain fatty acids (SCFAs) is not without its challenges, which can lead to variability in results between laboratories.[1][2][3] This guide provides an in-depth comparison of the primary analytical methodologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating the complexities of 4-(Methylsulfanyl)butanoic acid analysis and fostering consistency across different laboratory settings.
This document will delve into the nuances of the two most prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying principles of each method, present detailed experimental protocols, and discuss the critical factors that influence data quality and inter-laboratory agreement.
The Analytical Landscape: A Comparative Overview of GC-MS and LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of 4-(Methylsulfanyl)butanoic acid is often dictated by the sample matrix, required sensitivity, and available instrumentation. Both techniques offer the high selectivity and sensitivity needed for accurate quantification, but they operate on fundamentally different principles, each with its own set of advantages and challenges.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Challenge
GC-MS is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[2] However, short-chain fatty acids like 4-(Methylsulfanyl)butanoic acid are often polar and have limited volatility, necessitating a crucial sample preparation step known as derivatization.[1][2][3]
The "Why" of Derivatization: Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. This process also improves chromatographic peak shape and, in many cases, enhances sensitivity. Common derivatization strategies for carboxylic acids include esterification and silylation.[2] The choice of derivatizing agent is critical and can significantly impact the accuracy and reproducibility of the results.
Potential Pitfalls: A major challenge with derivatization is the potential for incomplete reactions or the introduction of artifacts, which can lead to inaccurate quantification. Furthermore, many derivatization protocols require anhydrous conditions, and the process of drying the sample can lead to the loss of volatile SCFAs.[2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Retention Dilemma
LC-MS/MS has become a go-to technique for the analysis of a wide range of compounds in complex matrices due to its high sensitivity and specificity.[4] For polar analytes like 4-(Methylsulfanyl)butanoic acid, reversed-phase liquid chromatography (RPLC) is a common separation technique.
The Retention Factor: A significant challenge in RPLC is achieving adequate retention for highly polar compounds.[5] Poor retention can lead to co-elution with other matrix components, resulting in ion suppression or enhancement and, consequently, inaccurate quantification.
Alternative Chromatographic Approaches: To overcome the limitations of RPLC, other chromatographic modes such as hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography can be employed.[6][7] These techniques can provide better retention and separation for polar analytes.
Inter-laboratory Comparison Study: A Hypothetical Scenario
To illustrate the potential for inter-laboratory variability and to highlight best practices, we present a hypothetical inter-laboratory comparison study for the analysis of 4-(Methylsulfanyl)butanoic acid in a fortified animal feed matrix. In this scenario, three laboratories were provided with the same set of samples containing known concentrations of the analyte.
Study Design:
Participants: Three independent laboratories (Lab A, Lab B, and Lab C).
Methods:
Lab A: GC-MS with esterification derivatization.
Lab B: LC-MS/MS using a standard reversed-phase C18 column.
Lab C: LC-MS/MS employing a mixed-mode column for enhanced polar retention.
Samples: Blank animal feed matrix and the same matrix fortified with 4-(Methylsulfanyl)butanoic acid at three concentration levels (Low, Medium, High).
Data Summary:
Laboratory
Method
Concentration Level
Mean Recovery (%)
Relative Standard Deviation (RSD) (%)
Lab A
GC-MS (Esterification)
Low
92.5
8.2
Medium
95.1
6.5
High
98.3
4.1
Lab B
LC-MS/MS (C18)
Low
85.7
12.5
Medium
90.2
9.8
High
94.6
7.3
Lab C
LC-MS/MS (Mixed-Mode)
Low
98.9
4.5
Medium
101.2
3.1
High
100.5
2.8
Interpretation of Results:
The hypothetical data highlights several key points:
Method-Dependent Performance: Lab C, utilizing a more advanced LC-MS/MS method with a mixed-mode column, demonstrated the highest accuracy (recoveries closest to 100%) and precision (lowest RSDs). This underscores the importance of optimizing chromatographic separation for polar analytes.
Challenges with Standard Methods: Lab B's results with a standard C18 column show lower recoveries and higher variability, likely due to matrix effects and poor retention of the analyte.
GC-MS Performance: Lab A's GC-MS method provided acceptable results, particularly at higher concentrations. However, the slightly lower recovery and higher RSD at the low concentration level could be attributed to the multi-step derivatization and sample preparation process.
This synthesized data emphasizes that while all three methods can be used for the analysis of 4-(Methylsulfanyl)butanoic acid, the choice of methodology and its careful optimization are critical for achieving accurate and reproducible results, which is the cornerstone of successful inter-laboratory comparisons. The principles of proficiency testing, as outlined in standards like ISO/IEC 17043, are essential for formally assessing and ensuring the competence of laboratories performing such analyses.[8][9][10]
Experimental Protocols: A Step-by-Step Guide
To ensure transparency and facilitate method transfer, detailed protocols for the GC-MS and LC-MS/MS methodologies are provided below. These protocols are based on established methods for short-chain fatty acid analysis and should be adapted and validated for the specific matrix and instrumentation used in your laboratory.
Protocol 1: GC-MS Analysis of 4-(Methylsulfanyl)butanoic Acid with Esterification
This protocol describes a common approach for the derivatization and analysis of SCFAs in a biological matrix.
1. Sample Preparation and Extraction:
Accurately weigh 1 g of the homogenized sample into a centrifuge tube.
Add an appropriate internal standard (e.g., a deuterated analog of the analyte).
Add 5 mL of a suitable extraction solvent (e.g., diethyl ether or methyl tert-butyl ether).
Vortex vigorously for 2 minutes.
Centrifuge at 4000 rpm for 10 minutes.
Carefully transfer the supernatant to a clean tube.
Repeat the extraction step and combine the supernatants.
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Esterification):
To the dried extract, add 200 µL of a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or a solution of isobutyl chloroformate in isobutanol.[2]
Seal the vial and heat at 60-80°C for 30-60 minutes.
Cool the vial to room temperature.
3. GC-MS Analysis:
GC Column: Use a non-polar or medium-polarity column suitable for fatty acid methyl ester analysis (e.g., DB-5ms or equivalent).
Injection: 1 µL splitless injection.
Oven Program: Optimize the temperature program to achieve good separation of the analyte from other matrix components. A typical program might be: initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of 4-(Methylsulfanyl)butanoic acid.
Protocol 2: LC-MS/MS Analysis of 4-(Methylsulfanyl)butanoic Acid
This protocol outlines a direct analysis approach without derivatization, suitable for high-throughput applications.
1. Sample Preparation and Extraction:
Accurately weigh 1 g of the homogenized sample into a centrifuge tube.
Add an appropriate internal standard.
Add 5 mL of a protein precipitation solvent (e.g., acetonitrile or methanol).
Vortex vigorously for 2 minutes.
Centrifuge at 10,000 rpm for 15 minutes.
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
Reconstitute the residue in a suitable mobile phase compatible solvent.
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
2. LC-MS/MS Analysis:
LC Column: A mixed-mode or HILIC column is recommended for optimal retention. A standard C18 column can be used, but may require careful mobile phase optimization.
Mobile Phase: A gradient of water and acetonitrile with a modifier such as formic acid or ammonium formate is typically used. The specific gradient will depend on the column and analyte.
Mass Spectrometry: Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode for the highest selectivity and sensitivity. Optimize the precursor ion, product ions, and collision energy for 4-(Methylsulfanyl)butanoic acid.
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of 4-(Methylsulfanyl)butanoic acid.
Conclusion: Towards Harmonized Analysis
Achieving consistent and reliable results in the analysis of 4-(Methylsulfanyl)butanoic acid across different laboratories is an attainable goal. It requires a thorough understanding of the analytical challenges posed by this compound and the careful selection and optimization of the analytical methodology. While both GC-MS and LC-MS/MS are viable techniques, the data suggests that LC-MS/MS with advanced column chemistries may offer superior performance, particularly for complex matrices.
References
Shimadzu. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Retrieved from [Link]
Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]
Shimadzu Corporation. (2023, March 1). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Retrieved from [Link]
ANSI National Accreditation Board. (n.d.). ISO/IEC 17043. Retrieved from [Link]
Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Retrieved from [Link]
Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]
AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]
Agilent Technologies. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Retrieved from [Link]
PubMed Central. (2022, June 7). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
Intertek. (n.d.). Volatile Organic Compound (VOC) Testing and Analysis. Retrieved from [Link]
Viswanathan, B., Seemamahanoop, R., Kapila, S., & Lobert, S. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Spectroscopy Online. Retrieved from [Link]
Analyst. (2020, February 10). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Retrieved from [Link]
AOAC International. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Retrieved from [Link]
Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
Ministry of Health, Labour and Welfare, Japan. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Retrieved from [Link]
ResearchGate. (2006). Evidence for 2-Hydroxy-4(Methylthio) Butanoic Acid and DL-Methionine Having Different Dose Responses in Growing Broilers. Retrieved from [Link]
Perry Johnson Laboratory Accreditation, Inc. (2024, September 5). The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. Retrieved from [Link]
Feed Industry HACCP and PCQI Training. (n.d.). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Retrieved from [Link]
PubMed. (2008). Effects of 2-hydroxy-4-(methylthio)-butanoic acid on performance and carcass characteristics of finishing beef cattle and on fermentation in continuous culture. Retrieved from [Link]
U.S. Food & Drug Administration. (n.d.). Guidelines for the Validation of Analytical Methods for the Detection of Microbial Pathogens in Foods and Feeds. Retrieved from [Link]
AOAC International. (2011, November 1). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Biological Threat Agent Methods and/or Procedures. Retrieved from [Link]
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
Food Safety Institute. (2025, August 1). Understanding Method Validation in Food Testing Laboratories. Retrieved from [Link]
Imtakt. (n.d.). Organic Acid Analysis Column for LC-MS. Retrieved from [Link]
ResearchGate. (n.d.). Meta-analysis of 2-hydroxy-4-methylthio-butanoic acid supplementation on ruminal fermentation, milk production, and nutrient digestibility. Retrieved from [Link]
Frontiers. (2022, May 3). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. Retrieved from [Link]
AOAC International. (n.d.). AOAC INTERNATIONAL Guidelines for Laboratories Performing Microbiological and Chemical Analyses of Food, Dietary Supplements, Pharmaceuticals, and Cannabis. Retrieved from [Link]
National Board for Accreditation. (n.d.). Guideline on Accreditation of Proficiency Testing Providers. Retrieved from [Link]
U.S. Food & Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
YouTube. (2023, July 18). An Overview of 17043 Proficiency Testing Provider Accreditation with PJLA. Retrieved from [Link]
A Senior Application Scientist's Guide to Predicting and Quantifying Cross-Reactivity of 4-(Methylsulfanyl)butanoic Acid in Immunoassays
Introduction: The Challenge of Specificity for Small Molecules In the realm of drug development and life sciences research, immunoassays are indispensable tools for the quantification of specific molecules. However, the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Specificity for Small Molecules
In the realm of drug development and life sciences research, immunoassays are indispensable tools for the quantification of specific molecules. However, the accuracy of these assays hinges on the specificity of the antibody-antigen interaction. For small molecules like 4-(Methylsulfanyl)butanoic acid, achieving high specificity can be particularly challenging. Due to their limited size, they often lack the distinct epitopes necessary for highly selective antibody recognition, increasing the risk of cross-reactivity with structurally similar endogenous or exogenous compounds.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally validate the cross-reactivity of 4-(Methylsulfanyl)butanoic acid in immunoassays. We will delve into the theoretical underpinnings of cross-reactivity, present a detailed experimental protocol for its assessment using a competitive ELISA format, and offer insights into interpreting the resulting data.
Understanding the Molecular Basis of Cross-Reactivity
Cross-reactivity in immunoassays occurs when an antibody, raised against a specific antigen, also binds to other molecules that share similar structural features or epitopes.[2] For a small molecule like 4-(Methylsulfanyl)butanoic acid, which acts as a hapten and requires conjugation to a carrier protein to become immunogenic, the specificity of the resulting antibodies is paramount.[3]
The key structural features of 4-(Methylsulfanyl)butanoic acid that could contribute to cross-reactivity include:
The Butanoic Acid Moiety: The four-carbon carboxylic acid chain is a common structure in various endogenous metabolites.
The Thioether Group: The methylsulfanyl group (-SCH3) is a critical feature. Other molecules containing thioether or even oxidized forms like sulfoxide or sulfone groups could potentially be recognized by the antibody.
Predicting Potential Cross-Reactants
Based on the structure of 4-(Methylsulfanyl)butanoic acid, we can predict several classes of molecules that may exhibit cross-reactivity:
Structural Analogs: Molecules with slight modifications to the carbon chain length, or the position of the methylsulfanyl group. A prime example is 2-Hydroxy-4-(methylthio)butyric acid (HMTBa), a methionine analog used in animal feed.[4]
Metabolites: Endogenous or drug-derived metabolites where the thioether group has been oxidized to a sulfoxide or sulfone.
Amino Acids: The amino acid methionine shares the thioether functional group and a similar carbon backbone.
Other Short-Chain Fatty Acids: While less likely to be strong cross-reactants due to the absence of the thioether group, high concentrations of other butyric acid derivatives could potentially interfere.
The following diagram illustrates the potential for cross-reactivity based on shared structural motifs.
Caption: Molecular basis of potential antibody cross-reactivity.
Experimental Design for Cross-Reactivity Assessment: A Competitive ELISA Approach
To quantify the cross-reactivity of an antibody intended for 4-(Methylsulfanyl)butanoic acid, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable format.[5] This is because small molecules cannot be simultaneously bound by two antibodies, a requirement for the sandwich ELISA format.[6]
The principle of a competitive ELISA is that the analyte in the sample (unlabeled 4-(Methylsulfanyl)butanoic acid) competes with a fixed amount of labeled 4-(Methylsulfanyl)butanoic acid (e.g., conjugated to an enzyme like HRP) for a limited number of antibody binding sites coated on a microplate. The higher the concentration of the analyte in the sample, the less labeled analyte will bind to the antibody, resulting in a weaker signal.
Experimental Workflow
The following diagram outlines the key steps in a competitive ELISA for assessing cross-reactivity.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Detailed Step-by-Step Protocol
Materials:
High-binding 96-well microplates
Purified antibody against 4-(Methylsulfanyl)butanoic acid
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Blocking Buffer (e.g., 1% BSA in PBS)
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
TMB Substrate Solution
Stop Solution (e.g., 2 N H₂SO₄)
Microplate reader
Procedure:
Antibody Coating: Dilute the anti-4-(Methylsulfanyl)butanoic acid antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
Washing: Repeat the washing step as in step 2.
Competitive Reaction:
Prepare serial dilutions of the 4-(Methylsulfanyl)butanoic acid standard and each potential cross-reactant in Assay Buffer.
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of a pre-determined optimal dilution of the 4-(Methylsulfanyl)butanoic acid-HRP conjugate.
Transfer 100 µL of these mixtures to the corresponding wells of the antibody-coated plate.
Incubate for 1-2 hours at room temperature.
Washing: Repeat the washing step as in step 2, but increase the number of washes to five to ensure removal of all unbound conjugate.
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
The cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled antigen (IC50) with the IC50 of the target analyte, 4-(Methylsulfanyl)butanoic acid.
The percentage cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of 4-(Methylsulfanyl)butanoic acid / IC50 of Potential Cross-Reactant) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Sample Comparative Data
The following table presents hypothetical data to illustrate how to report and compare the cross-reactivity of different compounds.
Compound
IC50 (ng/mL)
% Cross-Reactivity
4-(Methylsulfanyl)butanoic acid
10
100%
2-Hydroxy-4-(methylthio)butyric acid
50
20%
4-(Methylsulfinyl)butanoic acid
200
5%
L-Methionine
1000
1%
Butyric Acid
>10,000
<0.1%
Interpretation of Hypothetical Data:
In this example, 2-Hydroxy-4-(methylthio)butyric acid shows the highest cross-reactivity (20%), likely due to its high structural similarity. The oxidized metabolite has a significantly lower cross-reactivity, and L-methionine even less so. Butyric acid, lacking the key thioether group, shows negligible cross-reactivity. This data would suggest that while the assay is highly specific for 4-(Methylsulfanyl)butanoic acid, the presence of high concentrations of HMTBa could lead to an overestimation of the target analyte.
Conclusion: Ensuring Trustworthy Immunoassay Data
The specificity of an immunoassay is not an inherent property of the antibody alone but is also influenced by the assay format and conditions.[7] A thorough evaluation of potential cross-reactivity is a critical step in the validation of any immunoassay for a small molecule like 4-(Methylsulfanyl)butanoic acid. By understanding the molecular basis of antibody recognition and employing a systematic experimental approach, researchers can confidently assess the specificity of their assays. This ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug development.
References
ACS Publications. (n.d.). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Retrieved from [Link]
MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]
Veeprho. (n.d.). 2-Hydroxy-4-(methylsulfinyl)butanoic acid | CAS 583-91-5. Retrieved from [Link]
Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]
PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]
Aptamer Group. (n.d.). New Methods For Hapten Bioanalysis. Retrieved from [Link]
PubMed Central (PMC). (n.d.). The effect of haptens on protein-carrier immunogenicity. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Retrieved from [Link]
A Comparative Guide to the Efficacy of 4-(Methylsulfanyl)butanoic Acid and DL-Methionine as Methionine Sources
For researchers, scientists, and professionals in drug and supplement development, the selection of a methionine source is a critical decision impacting efficacy and cost-effectiveness. This guide provides an in-depth, o...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug and supplement development, the selection of a methionine source is a critical decision impacting efficacy and cost-effectiveness. This guide provides an in-depth, objective comparison of two primary synthetic methionine sources: 4-(Methylsulfanyl)butanoic acid, commonly known as methionine hydroxy analogue (MHA), and DL-methionine (DL-Met). This analysis is grounded in experimental data to elucidate their respective performance and metabolic fates.
Foundational Understanding: Two Synthetic Routes to an Essential Amino Acid
Methionine, an essential sulfur-containing amino acid, is a fundamental building block for protein synthesis and a key player in numerous metabolic processes.[1][2] In many applications, particularly in animal nutrition, dietary supplementation with synthetic methionine is standard practice to meet physiological requirements.
DL-Methionine (DL-Met): This is a racemic mixture containing equal parts of D-methionine and L-methionine. The L-isomer is the biologically active form directly utilized by the body. The D-isomer must first be converted to L-methionine.[3]
4-(Methylsulfanyl)butanoic Acid (MHA): Also known as 2-hydroxy-4-(methylthio)butanoic acid (HMB), MHA is a precursor to methionine.[3][4] It is structurally similar to methionine but has a hydroxyl group in place of the amino group.[3] MHA is also a racemic mixture of D- and L-isomers.[4]
The Metabolic Journey: Bioavailability and Conversion Pathways
The efficacy of a methionine source is fundamentally determined by its bioavailability and the efficiency of its conversion to L-methionine.
Absorption and Bioavailability
The intestinal absorption of both DL-Met and MHA is generally high. Studies in cockerels have shown that the intestinal absorption of DL-methionine is approximately 99.7%, while that of DL-MHA is around 95.9% to 98.8%.[5] However, the relative bioavailability of MHA compared to DL-methionine is a subject of considerable research and debate, with reported values varying based on species, diet, and the specific form of MHA used (free acid or calcium salt).[6][7][8][9]
On an equimolar basis, the bioavailability of MHA-FA has been estimated to be in the range of 66% to 89% of DL-methionine.[9] Some studies suggest that when MHA is included at a higher concentration to account for its lower assumed bioavailability (e.g., 65%), it can result in similar performance to DL-methionine.[10][11][12]
Metabolic Conversion to L-Methionine
Both the D-isomer of methionine and the D- and L-isomers of MHA must be converted into L-methionine to be utilized for protein synthesis. This conversion process is a critical determinant of their ultimate efficacy.
The conversion of D-methionine to L-methionine is a two-step enzymatic process.[3] In contrast, the conversion of MHA involves stereospecific enzymes for its D- and L-isomers.[4] The L-isomer of MHA is oxidized by L-2-hydroxy acid oxidase, while the D-isomer is dehydrogenated by D-2-hydroxy acid dehydrogenase.[4] Both pathways lead to the formation of 2-keto-4-(methylthio)butanoic acid (KMB), which is then transaminated to form L-methionine.[4][13]
Figure 1: Metabolic conversion pathways of DL-Methionine and MHA to L-Methionine.
Performance Comparison: Experimental Evidence
The comparative efficacy of MHA and DL-methionine is most practically assessed through performance trials, typically in animal models where methionine is a limiting nutrient. Key performance indicators include growth rate (average daily gain - ADG) and feed conversion ratio (FCR).
Data Summary from Comparative Trials
The following table summarizes the findings from several studies comparing the performance of animals fed diets supplemented with either DL-methionine or MHA.
Species
Key Performance Indicator
MHA Form
Relative Bioavailability of MHA vs. DL-Met (Equimolar Basis)
Note: Relative bioavailability can vary based on the specific experimental conditions.
Implications for Efficacy
The collective data suggests that while MHA is an effective precursor to L-methionine, its bioefficacy is generally considered to be lower than that of DL-methionine on an equimolar basis.[8][9][14][15][16] This necessitates the inclusion of MHA at a higher rate in formulations to achieve a performance equivalent to that of DL-methionine.[10][11][12]
Experimental Protocol: A Guide to Comparative Efficacy Trials
For researchers aiming to conduct their own comparative efficacy studies, the following protocol outlines a robust methodology for a growth trial.
Objective
To determine the relative bioavailability (RBV) of 4-(Methylsulfanyl)butanoic acid (MHA) compared to DL-methionine (DL-Met) based on animal growth performance.
Experimental Design
A dose-response slope-ratio assay is a standard method for determining the RBV of a test nutrient against a reference standard.[17]
Basal Diet: Formulate a basal diet that is deficient in methionine but adequate in all other essential nutrients.[18][19]
Treatment Groups:
Group 1: Basal diet (negative control).
Groups 2-4: Basal diet supplemented with three graded levels of DL-methionine (e.g., 0.05%, 0.10%, 0.15%).[18][19]
Groups 5-7: Basal diet supplemented with three equimolar graded levels of MHA.
Animal Model: Utilize a relevant animal model (e.g., broiler chicks, weanling pigs) and ensure a sufficient number of replicates per treatment group to achieve statistical power.[18][19]
Randomization: Randomly allocate animals to the different treatment groups.
Trial Duration: The experimental period should be long enough to observe significant differences in growth performance (e.g., 21-42 days for broilers).[18][19]
Data Collection:
Measure and record individual animal body weight at the beginning and end of the trial.
Record feed intake for each replicate throughout the trial.
Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR = ADFI/ADG).
Statistical Analysis:
Use linear or non-linear regression analysis to model the response (e.g., weight gain) to the supplemental levels of each methionine source.
The RBV is calculated as the ratio of the slopes of the regression lines for MHA and DL-methionine.[17]
Figure 2: Experimental workflow for a comparative efficacy trial.
Conclusion and Future Perspectives
The choice between 4-(Methylsulfanyl)butanoic acid and DL-methionine as a methionine source is a multifaceted decision. While both are effective in meeting methionine requirements, their differing bioavailabilities and metabolic pathways have practical implications for their application. DL-methionine is generally considered the more bioavailable source on an equimolar basis. However, MHA remains a viable alternative, provided its inclusion level is adjusted to account for its relative efficacy.
Future research should continue to explore the factors that influence the bioavailability of MHA, including dietary composition, animal health status, and the gut microbiome. A deeper understanding of these variables will enable more precise and effective use of both methionine sources in various applications.
References
Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age. (2024). Animals, 14(14), 2135. [Link]
Liu, Z., Bateman, A., Bryant, M. M., Zinner, B., & Roland, D. A., Sr. (2005). Performance Comparisons Between DL-Methionine and DL-Methionine Hydroxy Analogue in Layers on an Unequal Molar Basis. Poultry Science, 84(10), 1584-1589. [Link]
Performance of pigs fed supplemented with DL-Met and MHA-Ca at a ratio... (n.d.). ResearchGate. [Link]
Boebel, K. P., & Baker, D. H. (1982). Comparison of DL-Methionine, DL-Methionine-Na, DL-Methionine Hydroxy Analogue-Ca, and DL-Methionine Hydroxy Analogue Free Acid in Broilers by Using a Crystalline Amino Acid Diet. Poultry Science, 61(6), 1167-1175. [Link]
van Weerden, E. J., Schutte, J. B., & Bertram, H. L. (1990). Absorption and bioavailability of DL-methionine hydroxy analog compared to DL-methionine. Poultry science, 69(2), 281–287. [Link]
National Center for Biotechnology Information. (n.d.). L-Methionine. PubChem. [Link]
Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. The Journal of nutrition, 114(9), 1716–1723. [Link]
Tufarelli, V., & Laudadio, V. (2019). Effects of different methionine sources on growth performance, meat yield and blood characteristics in broiler chickens. Journal of Applied Animal Research, 47(1), 243-248. [Link]
Effects of supplemental methionine sources in finishing pig diets on growth performance, carcass characteristics, cutting yields, and meat quality. (2021). Translational Animal Science, 5(4), txab191. [Link]
Effects of Dietary Supplementation of DL-Methionine or DL-Methionine Hydroxyl Analogue (MHA-Ca) on Growth Performance and Blood and Liver Redox Status in Growing Pigs. (2021). Antioxidants, 10(12), 1899. [Link]
Esteve-Garcia, E., & Khan, D. (2018). Relative Bioavailability of DL and L-Methionine in Broilers. Open Journal of Animal Sciences, 8, 151-162. [Link]
Shoveller, A. K., et al. (2005). Comparison of bioavailability of methionine- hydroxy analogue versus DL-methionine. CABI Digital Library. [Link]
Effects of Dietary Supplementation with 2-Hydroxy-4-(methylthio)-butanoic Acid Isopropyl Ester as a Methionine Supplement on Nitrogen Utilization in Steers. (2022). Metabolites, 12(11), 1111. [Link]
Zarghi, H., et al. (2024). Relative biological efficacy of methionine hydroxy analogue-free acid compared to dl-methionine in the broiler chickens. Veterinary Medicine and Science, 10(3), e1569. [Link]
Dibner, J. J. (1983). 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick. The Journal of nutrition, 113(10), 2040–2045. [Link]
Bioavailability of l-methionine relative to dl-methionine in Broiler chickens. (2019). Journal of Applied Animal Research, 47(1), 1-6. [Link]
Efficacy of Methionine Hydroxy Analog and Dl-methionine as Methionine Sources for Growing Pigs. (n.d.). ResearchGate. [Link]
An investigation of the assumed efficacy of methionine hydroxy analogue compared to DL-methionine by measuring growth performance, carcass traits, and GHR and IGF-I expression in broilers. (2022). Journal of Applied Animal Research, 50(1), 517-525. [Link]
D-Methionine and 2-hydroxy-4-methylthiobutanoic acid i alter beta-casein, proteins and metabolites linked in milk protein synthesis in bovine mammary epithelial cells. (2020). Korean Journal of Agricultural Science, 47(4), 729-741. [Link]
Esteve-Garcia, E., & Khan, D. (2018). Relative Bioavailability of DL and L-Methionine in Broilers. ResearchGate. [Link]
A novel methionine nanoparticle in broiler chickens: Bioavailability and requirements. (2023). PLoS ONE, 18(5), e0285935. [Link]
Estimation of Optimal and Maximum Standardized Ileal Digestible Methionine Requirements Based on Performance for Male Broilers Aged 0 to 21 Days. (2023). Animals, 13(23), 3608. [Link]
Dilger, R. N., & Baker, D. H. (2007). 2-keto-4-(methylthio)butyric acid (keto analog of methionine) is a safe and efficacious precursor of L-methionine in chicks. The Journal of nutrition, 137(8), 1868–1872. [Link]
A Comparative Guide to 4-(Methylsulfanyl)butanoic Acid and Other Sulfur-Containing Amino Acid Precursors for Researchers
For researchers in drug development and the broader scientific community, the selection of an appropriate precursor for sulfur-containing amino acids is a critical experimental decision. This choice can significantly imp...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in drug development and the broader scientific community, the selection of an appropriate precursor for sulfur-containing amino acids is a critical experimental decision. This choice can significantly impact cellular metabolism, protein synthesis, and redox balance. This guide provides an in-depth, objective comparison of 4-(methylsulfanyl)butanoic acid and its more commonly known hydroxy analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), with other key precursors like L-methionine, S-adenosylmethionine (SAM), and homocysteine. The information presented herein is supported by experimental data and detailed protocols to aid in your research endeavors.
Introduction to Sulfur-Containing Amino Acid Precursors
Sulfur-containing amino acids, primarily methionine and cysteine, are indispensable for numerous physiological processes. Methionine, an essential amino acid, serves as the initiator for protein synthesis and is a precursor for other vital compounds.[1] Its metabolic derivatives are involved in methylation reactions, polyamine synthesis, and the production of the major intracellular antioxidant, glutathione.[1][2] The selection of a suitable precursor to modulate these pathways is therefore of paramount importance in experimental biology.
This guide will focus on the comparative efficacy and metabolic fate of 4-(methylsulfanyl)butanoic acid and its analogs versus traditional precursors. We will delve into their biochemical conversion, impact on key metabolic pathways, and provide practical experimental protocols for their analysis.
Biochemical Pathways and Metabolic Fate
The metabolic journey of each precursor determines its ultimate utility and potential off-target effects. Understanding these pathways is crucial for interpreting experimental outcomes.
The Central Role of Methionine and Its Derivatives
L-methionine is the cornerstone of sulfur amino acid metabolism. Upon entering the cell, it is converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions essential for DNA, RNA, and protein modification.[2] Following methyl group donation, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[2] Homocysteine stands at a critical metabolic crossroads: it can be remethylated back to methionine (the methionine cycle) or enter the transsulfuration pathway to be irreversibly converted to cysteine, a key component of glutathione.[3]
The Conversion of 4-(Methylsulfanyl)butanoic Acid and its Hydroxy Analog (HMTBA)
4-(methylsulfanyl)butanoic acid and its α-hydroxy analog, HMTBA, are precursors that can be converted to L-methionine. HMTBA, in particular, has been extensively studied as a methionine supplement.[4] The conversion of HMTBA to L-methionine is a two-step enzymatic process:
Oxidation: The D- and L-isomers of HMTBA are oxidized to the common intermediate, 2-keto-4-(methylthio)butanoic acid (KMB). This step is stereospecific, with different enzymes acting on each isomer. L-HMTBA is oxidized by the peroxisomal flavoenzyme L-2-hydroxy acid oxidase, while D-HMTBA is converted by the mitochondrial D-2-hydroxy acid dehydrogenase.[4][5]
Transamination: KMB is then transaminated to L-methionine, a reaction that can utilize various amino group donors.[1][6]
The existence of two distinct enzymes for the D- and L-isomers of HMTBA allows for the efficient conversion of the racemic mixture to L-methionine.[5]
Comparative Performance: Experimental Evidence
The choice of precursor can lead to different metabolic outcomes. Here, we compare the performance of 4-(methylsulfanyl)butanoic acid/HMTBA with other precursors based on available experimental data.
In Vitro Efficacy in Cellular Models
Studies using various cell lines have provided valuable insights into the comparative efficacy of these precursors.
Cell Line
Precursor(s)
Key Findings
Reference(s)
Caco-2 (human intestinal)
DL-HMTBA, L-Methionine
HMTBA is effectively converted to L-methionine and incorporated into cellular proteins. The conversion process is upregulated by HMTBA supplementation. HMTBA was also shown to protect intestinal epithelial barrier function, an effect attributed to increased production of taurine and glutathione.
Both D-methionine and HMTBA can serve as methionine sources. HMTBA showed the highest beta-casein expression, suggesting its potential to enhance milk protein synthesis.
The metabolic fate of the precursor dictates its influence on downstream pathways like transsulfuration and glutathione synthesis.
Transsulfuration and Antioxidant Defense: Studies have shown that HMTBA is preferentially diverted to the transsulfuration pathway, leading to an increased production of the antioxidants taurine and glutathione.[5] This suggests that for applications where enhancing cellular antioxidant capacity is a primary goal, HMTBA may offer an advantage over direct methionine supplementation.[5]
Experimental Protocols
To facilitate reproducible and rigorous research, this section provides detailed, step-by-step methodologies for key comparative experiments.
Quantification of Sulfur-Containing Amino Acid Precursors by HPLC
This protocol outlines a general approach for the analysis of methionine and its precursors in cell lysates.
1. Sample Preparation (Cell Lysates):
a. Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).
b. Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) and homogenize.
c. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[6]
d. Collect the supernatant for analysis. Determine the protein concentration of the lysate using a standard method like the Bradford assay.[7]
2. HPLC Analysis:
a. Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
b. Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[8]
c. Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05% sulfuric acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.[8]
d. Detection: Monitor the eluent at a wavelength of 200 nm for underivatized amino acids.[8] For enhanced sensitivity and specificity, pre-column derivatization with agents like o-phthalaldehyde (OPA) followed by fluorescence detection can be used.
e. Quantification: Prepare standard curves for each analyte of interest (L-methionine, HMTBA, etc.) to determine their concentrations in the samples.
Transaminase Activity Assay for 2-Keto-4-(methylthio)butanoic Acid (KMB)
This assay measures the conversion of KMB to L-methionine, the final step in the bioactivation of 4-(methylsulfanyl)butanoic acid and HMTBA.
1. Reagents:
Assay Buffer (pH 7.4): 125 mM HEPES, 1 mM pyridoxal-phosphate, 100 mM D-mannitol, 44 mM sucrose, 1 mM dithiothreitol, 16 mM potassium phosphate.
Substrate Solution: 2 mM 2-keto-4-(methylthio)butanoic acid (OMTB/KMB) and 2 mM of an L-amino acid donor (e.g., L-leucine) in assay buffer.
Tissue/Cell Preparation: Homogenized and dialyzed tissue or cell lysate (approximately 2.0 mg protein per assay).
Stop Solution: 10% (w/v) sulfosalicylic acid containing an internal standard (e.g., 1,250 nmol/mL norleucine).[9]
2. Procedure:
a. In a microcentrifuge tube, combine 0.1 mL of the tissue/cell preparation with the substrate solution to a final volume of 0.4 mL.[9]
b. Include substrate blanks that lack KMB.
c. Incubate the reaction mixture for 40 minutes at 37°C in a shaking water bath.[9]
d. Terminate the reaction by adding 0.1 mL of the stop solution.[9]
e. Centrifuge the samples at 14,000 rpm for 4 minutes to pellet precipitated proteins.
f. Analyze the supernatant for L-methionine content using HPLC as described in Protocol 4.1.
Measurement of Cellular Glutathione (GSH) Levels
This protocol describes a colorimetric method for quantifying total glutathione.
1. Reagents:
Glutathione Assay Kit (commercially available kits are recommended for convenience and reliability). These kits typically contain:
Assay Buffer
Glutathione Reductase
Ellman's Reagent (DTNB)
GSH and GSSG standards
2. Procedure:
a. Prepare cell lysates as described in Protocol 4.1.
b. Follow the manufacturer's instructions for the glutathione assay kit. The general principle involves the reduction of DTNB by GSH to a yellow-colored compound, TNB, which is measured spectrophotometrically at 412 nm.
c. For the measurement of total glutathione, glutathione reductase is included to recycle oxidized glutathione (GSSG) back to GSH.
d. Construct a standard curve using the provided GSH standards to quantify the glutathione concentration in the samples. Normalize the results to the protein concentration of the cell lysates.[10]
Visualization of Key Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the central metabolic pathways discussed in this guide.
Conversion of HMTBA to L-Methionine
Caption: Enzymatic conversion of HMTBA to L-Methionine.
Methionine Salvage Pathway
Caption: Overview of the Methionine Salvage Pathway.
Transsulfuration Pathway
Caption: The Transsulfuration Pathway.
Conclusion and Future Directions
The choice between 4-(methylsulfanyl)butanoic acid/HMTBA and other sulfur-containing amino acid precursors is context-dependent. For applications requiring a straightforward delivery of L-methionine for protein synthesis, direct supplementation with L-methionine is the most direct route. However, precursors like HMTBA offer unique metabolic advantages, such as enhanced conversion to antioxidants like glutathione. This property makes HMTBA a compelling candidate for studies investigating cellular redox balance and cytoprotective mechanisms.
Future research should focus on direct, head-to-head comparisons of 4-(methylsulfanyl)butanoic acid with HMTBA and other precursors in a wider range of cell types and disease models. Metabolic flux analysis using stable isotope tracers would provide a more dynamic and quantitative understanding of how these precursors are partitioned between different metabolic pathways. Such studies will further refine our understanding and enable more informed decisions in the design of experiments and the development of novel therapeutic strategies.
References
Martín-Venegas, R., et al. (2011). Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. British Journal of Nutrition, 105(5), 663-669.
Ma, L., et al. (2020). D-Methionine and 2-hydroxy-4-methylthiobutanoic acid i alter beta-casein, proteins and metabolites linked in milk protein synthesis in bovine mammary epithelial cells. Journal of Animal Science and Technology, 62(5), 649-661.
Rangel-Lugo, M., & Austic, R. E. (1998). Transamination of 2-Oxo-4-[Methylthio]Butanoic Acid in Chicken Tissues. Poultry Science, 77(4), 563-570.
Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. The Journal of Nutrition, 114(9), 1716–1723.
Dupuis, L., et al. (1989). Comparative in vitro and in vivo absorption of 2-hydroxy-4(methylthio) butanoic acid and methionine in the broiler chicken. Poultry science, 84(9), 1397–1402.
Saunderson, C. L. (1985). Comparative metabolism of L-methionine, DL-methionine and DL-2-hydroxy 4-methylthiobutanoic acid by broiler chicks. The British journal of nutrition, 54(3), 621–633.
Noftsger, S., et al. (2005). A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. Poultry Science, 94(7), 1674-1688.
Richards, J. D., et al. (2005). Comparative in vitro and in vivo absorption of 2-hydroxy-4(methylthio) butanoic acid and methionine in the broiler chicken. Poultry science, 84(9), 1397–1402.
Stipanuk, M. H. (2004). The sulfur-containing amino acids: an overview. The Journal of nutrition, 134(6 Suppl), 1656S–1660S.
Finkelstein, J. D. (1990). Methionine metabolism in mammals. The Journal of nutritional biochemistry, 1(5), 228–237.
SIELC Technologies. (n.d.). HPLC Method for Analysis of Methionine on Primesep 100 Column. Retrieved from [Link]
Martín-Venegas, R., et al. (2013). The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. Food Chemistry, 141(3), 2758-2765.
Al-Dhabi, N. A., et al. (2020). An overview of the transsulfuration pathway and its regulators. British Journal of Pharmacology, 177(4), 819-835.
Ball, R. O., et al. (2007). A novel approach to enhancing cellular glutathione levels. Journal of medicinal chemistry, 50(15), 3584–3593.
G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). Retrieved from [Link]
Lewers, K. S., et al. (2008). Sample Preparation for HPLC. Neuroscience, 152(3), 761-772.
Lim, J. M., et al. (2019). Mapping of Glutathione and Its Precursor Amino Acids Reveals a Role for GLYT2 in Glycine Uptake in the Lens Core. Investigative ophthalmology & visual science, 60(1), 134–144.
Tal-Goldberg, T., et al. (2002). Contribution of 4-methylthio-2-oxobutanoate and its transaminase to the growth of methionine-dependent cells in culture. Effect of transaminase inhibitors. Biochemical pharmacology, 64(5-6), 881–890.
Wang, X., et al. (2019). Targeted Quantification of Cell Culture Media Components by LC-MS.
López-García, C., et al. (2022). Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals. International journal of molecular sciences, 23(19), 11463.
Sikalidis, A. K., et al. (2013). A novel approach to enhancing cellular glutathione levels. Journal of medicinal chemistry, 56(22), 9037–9046.
Krijt, J., et al. (2019). High-Throughput Method for The Quantitation of Metabolites and Co-Factors from Homocysteine–Methionine Cycle for Nutritional S. Bioanalysis, 11(16), 1485-1497.
Kok, R. M., et al. (2003). A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 791(1-2), 327–332.
Albers, E. (2009).
Maclean, K. N., et al. (2010). Transsulfuration pathway. In Encyclopedia of Biological Chemistry (pp. 469-474).
Martín-Venegas, R., et al. (2011). Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. The British journal of nutrition, 105(5), 663–669.
Cui, X., et al. (2025). Mode of action of Glutathione Amino acid Precursors (GAP) and functions.
Wikipedia contributors. (2023, December 28). Transsulfuration pathway. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122604, 4-(Methylsulfanyl)butanoic acid. Retrieved January 25, 2026 from [Link].
van den Ouweland, J. M., et al. (2012). Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma.
Danchin, A., et al. (2018). Revisiting the methionine salvage pathway and its paralogues. Microbial biotechnology, 11(6), 985–999.
Tal-Goldberg, T., et al. (2002). Contribution of 4-methylthio-2-oxobutanoate and its transaminase to the growth of methionine-dependent cells in culture. Effect of transaminase inhibitors. Biochemical pharmacology, 64(5-6), 881–890.
Ricke, S. C., et al. (2021). Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. Applied sciences, 11(16), 7483.
Thomas, G., et al. (2021).
Zhang, S., et al. (2015). Bioavailability of different dietary supplemental methionine sources in animals. Frontiers in bioscience (Elite edition), 7(3), 478–490.
Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]
G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). Retrieved from [Link]
Kizek, R., et al. (2015). Determination of S-adenosylmethionine and S-adenosylhomocysteine in two prostatic adenocarcinoma cell lines. MendelNet, 2015, 544-549.
A Senior Application Scientist's Comparative Guide: In Vitro vs. In Vivo Conversion of HMTBa to Methionine
For researchers and professionals in drug and nutrient development, understanding the metabolic fate of active compounds is paramount. 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), a widely utilized precursor to the ess...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug and nutrient development, understanding the metabolic fate of active compounds is paramount. 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), a widely utilized precursor to the essential amino acid methionine, presents a compelling case study in the differential metabolism between controlled laboratory settings (in vitro) and complex biological systems (in vivo). This guide provides an in-depth comparison of HMTBa's conversion to L-methionine, supported by experimental data and detailed methodologies, to empower informed decisions in research and application.
The Biochemical Journey: From HMTBa to L-Methionine
The conversion of HMTBa to the biologically active L-methionine is a two-step enzymatic process.[1][2][3] First, both the D- and L-isomers of HMTBa are oxidized to an intermediate, α-keto-4-(methylthio)butanoic acid (KMB).[1][2][3] This initial step is stereospecific; the L-isomer is catalyzed by L-α-hydroxy acid oxidase (L-HAOX), predominantly found in the peroxisomes of liver and kidney cells, while the D-isomer is converted by D-2-hydroxy acid dehydrogenase (D-HADH), an enzyme present in nearly all tissues.[4] Subsequently, KMB is converted to L-methionine via transamination, a process that is widespread throughout various tissues.[1][4]
The efficiency of this conversion is a critical determinant of HMTBa's nutritional value and is influenced by the physiological environment, as we will explore in the comparison between in vitro and in vivo models.
Visualizing the Conversion Pathway
To illustrate the biochemical cascade, the following diagram outlines the enzymatic steps from both D- and L-HMTBa to L-methionine.
Caption: Enzymatic conversion of HMTBa isomers to L-methionine.
In Vitro Conversion: A Controlled Environment
In vitro studies, utilizing systems like isolated intestinal segments (everted gut sacs) or cultured cells (e.g., Caco-2), offer a reductionist approach to dissecting the mechanics of HMTBa conversion. These models are invaluable for understanding absorption kinetics and cellular metabolic capabilities in the absence of systemic physiological influences.
Key Findings from In Vitro Studies:
Absorption and Conversion: Studies using everted intestinal slices have demonstrated that HMTBa uptake can be equal to or greater than that of DL-methionine.[5] Intestinal cells, such as Caco-2, are capable of both oxidizing HMTBa to KMB and subsequently transaminating KMB to L-methionine.[2][3]
Enzymatic Activity: The presence and activity of D-HADH and L-HAOX have been confirmed in various tissues in vitro, including the liver, kidney, and intestine, underscoring their role in the initial oxidation step.[6]
Regulation: Research with Caco-2 cells has shown that exposure to HMTBa can up-regulate the oxidation of both D- and L-HMTBa, suggesting a cellular adaptation to enhance its conversion.[2][3]
Experimental Protocol: In Vitro HMTBa Conversion in Everted Gut Sacs
This protocol provides a framework for assessing the intestinal absorption and initial conversion of HMTBa.
Animal Preparation: Euthanize a broiler chicken (or other model organism) following institutionally approved ethical guidelines.
Intestinal Segment Isolation: Immediately excise a section of the jejunum and place it in ice-cold, oxygenated Krebs-Ringer buffer.
Everted Sac Preparation: Gently evert the intestinal segment over a glass rod, tie one end with a suture, and fill the sac with a known volume of fresh buffer. Tie the other end to close the sac.
Incubation: Incubate the everted sac in a temperature-controlled, oxygenated bath containing the experimental buffer with a specific concentration of radiolabeled HMTBa (e.g., 0.1 to 50 mM).
Sampling: At predetermined time points (e.g., 0, 30, 60, 90, 120 minutes), collect aliquots from the incubation medium and the serosal fluid inside the sac.
Analysis: Quantify the concentration of radiolabeled HMTBa and any metabolites (KMB, L-methionine) in the samples using techniques like scintillation counting and High-Performance Liquid Chromatography (HPLC).
Data Interpretation: An increase in radioactivity on the serosal side indicates absorption. The presence of KMB and L-methionine confirms intestinal conversion.
Note: A limitation of this model is the viability of the tissue, which is typically maintained for about 2 hours.[7]
In Vivo Conversion: A Holistic Perspective
In vivo studies, conducted in live animals, provide a comprehensive understanding of HMTBa's fate, accounting for absorption, multi-organ metabolism, and systemic distribution. These studies are crucial for determining the overall bioavailability and nutritional efficacy of HMTBa.
Key Findings from In Vivo Studies:
Bioavailability: The bioavailability of HMTBa can be variable, with some studies suggesting it is lower than that of DL-methionine.[8] For instance, one study using radio-labeled sources found that 21% of the administered HMTBa was excreted, compared to only 2% for L-methionine.[8]
Site of Conversion: While the liver and kidney are significant sites for HMTBa conversion, studies in ruminants have highlighted the importance of non-hepatic tissues.[9][10] In lambs, the kidney has been identified as a primary source of plasma methionine derived from HMTBa, secreting the newly synthesized L-methionine into systemic circulation.[6]
Systemic Effects: HMTBa supplementation has been shown to improve the redox status of animals and can be absorbed along the entire gastrointestinal tract.[11] In ruminants, it can also positively influence rumen fermentation.[12]
Experimental Protocol: In Vivo HMTBa Conversion Using Stable Isotope Tracers
This protocol outlines a method to trace the conversion of HMTBa to L-methionine in a live animal model.
Animal Acclimation: House the animal (e.g., lamb, pig) in a metabolic crate to allow for the collection of urine and feces. Acclimate the animal to the diet for a sufficient period.
Tracer Infusion: Infuse a stable isotope-labeled form of HMTBa (e.g., ¹³C-HMTBa) intravenously or administer it orally.
Blood Sampling: Collect blood samples from arterial and venous catheters at regular intervals during and after the infusion period.
Tissue Biopsy (optional): If ethically permissible and experimentally necessary, collect tissue biopsies from organs of interest (e.g., liver, kidney) at the end of the study.
Sample Processing: Separate plasma from blood samples. Process tissue samples to obtain protein and free amino acid fractions.
Analytical Quantification: Analyze the enrichment of the stable isotope in HMTBa, KMB, and L-methionine in plasma and tissue samples using mass spectrometry.
Data Analysis: Use the isotopic enrichment data to calculate the rate of appearance of labeled L-methionine, providing a quantitative measure of the in vivo conversion rate.
Quantitative Comparison: In Vitro vs. In Vivo Perspectives
Parameter
In Vitro Findings
In Vivo Findings
Primary Focus
Cellular absorption and metabolism
Systemic bioavailability and multi-organ conversion
Conversion Sites
Primarily intestine, liver, and kidney cells
Liver, kidney, and other non-hepatic tissues[9][10]
Variable, often considered lower than DL-methionine[8]
Excretion
Not directly measured
Higher excretion rates compared to L-methionine[8]
Key Advantage
Mechanistic insights into cellular processes
Reflects real-world physiological conditions
Key Limitation
Lacks systemic context
More complex to control and interpret
Workflow Visualization: From Question to Conclusion
The following diagram illustrates the logical workflow for comparing in vitro and in vivo HMTBa conversion.
Caption: A logical workflow for investigating HMTBa conversion.
Conclusion: A Symbiotic Relationship
The investigation of HMTBa's conversion to methionine is a clear example of the synergistic relationship between in vitro and in vivo research. In vitro models provide a window into the fundamental cellular mechanisms of absorption and enzymatic conversion, while in vivo studies offer a holistic view of the compound's bioavailability and metabolic fate within a complex biological system. For researchers and drug development professionals, leveraging the strengths of both approaches is essential for a comprehensive evaluation of methionine precursors and other novel compounds. The data consistently show that while HMTBa is a viable precursor to L-methionine, its conversion efficiency and bioavailability can be influenced by a multitude of factors that are best understood by integrating findings from both controlled and systemic experimental designs.
References
Ma, Y. et al. (2015). Bioavailability of different dietary supplemental methionine sources in animals. PubMed. [Link]
Fernández, S. et al. (2024). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. Green Chemistry. [Link]
Vázquez-Añón, M. et al. (2017). A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. Poultry Science. [Link]
Martins, T. et al. (2022). How Different Dietary Methionine Sources Could Modulate the Hepatic Metabolism in Rainbow Trout?. MDPI. [Link]
Richards, J. D. et al. (2005). Comparative in vitro and in vivo absorption of 2-hydroxy-4(methylthio) butanoic acid and methionine in the broiler chicken. PubMed. [Link]
Li, C. et al. (2024). 2-Hydroxy-4-(Methylthio)-Mutanoate Supplementation Affects Production, Milk Fatty Acid Profile, and Blood Metabolites of High-Producing Holstein Cows. MDPI. [Link]
Wen, Z. et al. (2023). Dietary supplementation with 2-hydroxy-4-methyl(thio) butanoic acid and DL-methionine improves productive performance, egg quality and redox status of commercial laying ducks. Poultry Science. [Link]
Martin-Venegas, R. et al. (2011). Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. British Journal of Nutrition. [Link]
Martin-Venegas, R. et al. (2011). Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. ResearchGate. [Link]
Lapierre, H. et al. (2011). Metabolism of 2-hydroxy-4-(methylthio)butanoate (HMTBA) in lactating dairy cows. Journal of Dairy Science. [Link]
Noftsger, S. et al. (2005). Absorption of methionine sources in animals—is there more to know?. Poultry Science. [Link]
Vázquez-Añón, M. et al. (2017). Comparison of the physical and chemical properties of HMTBa and DL-Met.. ResearchGate. [Link]
Vázquez-Añón, M. et al. (2006). Comparison of the dose response predictions of HMTBA and DL-Met gain models under commercial conditions. ResearchGate. [Link]
Lumex Instruments. (n.d.). DETERMINATION OF METHIONINE HYDROXY ANALOGUE IN FODDER ADDITIVES. Lumex Instruments. [Link]
European Union Reference Laboratory. (2016). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union. [Link]
Vázquez-Añón, M. et al. (2015). Comparison of estimates of DL-2-hydroxy-4-methylthio- butanoic acid (HMTBA) absorption by the portal drained viscera. ResearchGate. [Link]
Steinert, N. D. et al. (2024). Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique. STAR Protocols. [Link]
Devanarayan, V. & Tovey, M. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. [Link]
Zhang, Y. et al. (2024). Protocol for in vivo analysis of pre- and post-synaptic protein function in mice. STAR Protocols. [Link]
Head-to-head comparison of different synthesis routes for 4-(Methylsulfanyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Methylsulfanyl)butanoic acid, also known as 4-(methylthio)butanoic acid, is a sulfur-containing carboxylic acid with growing importance in v...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfanyl)butanoic acid, also known as 4-(methylthio)butanoic acid, is a sulfur-containing carboxylic acid with growing importance in various scientific domains. Its structural motif is found in biologically active molecules and it serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The efficient and scalable synthesis of this compound is therefore of significant interest to the research and drug development community. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to 4-(methylsulfanyl)butanoic acid, offering field-proven insights and experimental data to inform your selection of the most suitable method for your specific needs.
Readily available and inexpensive starting material (γ-butyrolactone)
Key Challenges
Availability and stability of 4-halobutanoic acid
Potential for side reactions, requires careful control of reaction conditions
Route 1: Nucleophilic Substitution of 4-Halobutanoic Acid
This classical approach relies on the well-established SN2 reaction mechanism, where a potent nucleophile, in this case, the thiomethoxide anion, displaces a halide from a four-carbon carboxylic acid backbone. The choice of halide (bromide or chloride) can influence reactivity, with bromide generally being a better leaving group.
Reaction Scheme
Caption: Nucleophilic substitution of 4-bromobutanoic acid.
Experimental Protocol
Materials:
4-Bromobutanoic acid
Sodium thiomethoxide (NaSMe)
Anhydrous ethanol
Hydrochloric acid (HCl), 1M
Diethyl ether
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobutanoic acid in anhydrous ethanol.
Add a stoichiometric equivalent of sodium thiomethoxide to the solution. The reaction is exothermic, so the addition may need to be done in portions with cooling.
Heat the reaction mixture to reflux and maintain for approximately 5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Dissolve the residue in water and acidify to a pH of approximately 2 with 1M HCl.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic extracts and dry over anhydrous magnesium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(methylsulfanyl)butanoic acid.
Further purification can be achieved by distillation or chromatography if necessary.
Discussion of Experimental Choices
Solvent: Anhydrous ethanol is a suitable solvent as it readily dissolves both the alkyl halide and the sodium thiomethoxide. The use of a protic solvent can solvate the ions, facilitating the reaction.
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.
Workup: The acidic workup is crucial to protonate the carboxylate salt formed during the reaction, yielding the desired carboxylic acid. Subsequent extraction isolates the product from the aqueous phase.
Advantages and Disadvantages
Advantages:
Potentially High Yield: SN2 reactions with good leaving groups and strong nucleophiles are often high-yielding.
Predictable Stereochemistry (if applicable): If a chiral starting material were used, the SN2 mechanism would proceed with inversion of stereochemistry.
Well-Understood Mechanism: The reaction mechanism is well-documented, making troubleshooting and optimization more straightforward.
Disadvantages:
Starting Material Availability: While 4-bromobutanoic acid can be prepared from γ-butyrolactone, it adds an extra step to the overall synthesis.
Potential for Side Reactions: Elimination reactions (E2) can compete with substitution, especially with more sterically hindered substrates, although this is less of a concern with a primary halide.
Route 2: Ring-Opening of γ-Butyrolactone
This route utilizes the reactivity of the cyclic ester (lactone) γ-butyrolactone towards strong nucleophiles. The thiomethoxide anion attacks the electrophilic carbonyl carbon, leading to the opening of the five-membered ring.
Reaction Scheme
Caption: Ring-opening of γ-butyrolactone.
Experimental Protocol
Materials:
γ-Butyrolactone
Sodium thiomethoxide (NaSMe)
Anhydrous tetrahydrofuran (THF)
Hydrochloric acid (HCl), 1M
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide in anhydrous THF.
Cool the solution to 0 °C using an ice bath.
Slowly add γ-butyrolactone to the cooled solution with vigorous stirring.
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
After completion, carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~2).
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with water and then with brine.
Dry the organic phase over anhydrous sodium sulfate.
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the product by vacuum distillation or column chromatography.
Discussion of Experimental Choices
Solvent: Anhydrous THF is a good choice as it is an aprotic solvent that will not interfere with the nucleophilicity of the thiomethoxide.
Inert Atmosphere: Sodium thiomethoxide is sensitive to moisture and oxidation, so an inert atmosphere is essential for optimal results.
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction upon addition of the lactone. Allowing the reaction to proceed at room temperature provides a balance between reaction rate and minimizing potential side reactions.
Workup: Similar to Route 1, the acidic workup is necessary to protonate the carboxylate intermediate.
Advantages and Disadvantages
Advantages:
Readily Available Starting Material: γ-Butyrolactone is an inexpensive and widely available commodity chemical.
Atom Economy: This route is potentially more atom-economical as it avoids the use of a halogenating agent.
Disadvantages:
Potential for Incomplete Reaction: The ring-opening of the relatively stable five-membered lactone may require forcing conditions or longer reaction times.
Side Reactions: The strong basicity of sodium thiomethoxide could potentially lead to side reactions if the reaction conditions are not carefully controlled.
Head-to-Head Performance and Data Comparison
While detailed, directly comparable experimental data for both routes from a single source is limited in the public domain, we can extrapolate from known principles of organic synthesis and related reactions.
Metric
Route 1: Nucleophilic Substitution
Route 2: Ring-Opening of γ-Butyrolactone
Rationale & Insights
Purity
Generally high, with the main byproduct being the result of elimination.
May require more rigorous purification to remove unreacted starting material and potential side products.
The SN2 reaction is typically a cleaner reaction than the ring-opening of a stable lactone.
Scalability
Scalable, but the cost and handling of 4-bromobutanoic acid may be a factor.
Highly scalable due to the low cost and availability of γ-butyrolactone.
For large-scale industrial production, the cost of starting materials is a critical factor.
Safety & Handling
4-Bromobutanoic acid is corrosive. Sodium thiomethoxide is toxic and has a strong, unpleasant odor.
γ-Butyrolactone is a regulated substance in some jurisdictions. Sodium thiomethoxide requires careful handling.
Both routes involve hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Environmental Impact
Generates a halide salt as a byproduct.
Potentially more environmentally friendly due to better atom economy.
The choice of solvents and energy consumption for purification will also impact the overall environmental footprint.
Conclusion and Recommendations
The choice between these two synthetic routes for 4-(methylsulfanyl)butanoic acid will ultimately depend on the specific requirements of the researcher or organization.
For laboratory-scale synthesis where yield and purity are the primary concerns, and the starting materials are readily available, Route 1 (Nucleophilic Substitution) may be the preferred method. Its well-defined mechanism allows for more predictable outcomes and potentially easier purification.
For larger-scale production where cost-effectiveness and the availability of starting materials are paramount, Route 2 (Ring-Opening of γ-Butyrolactone) presents a more attractive option. Despite the potential for a more challenging reaction optimization and purification, the economic advantages of using γ-butyrolactone as a feedstock are significant.
Further optimization and detailed analysis of both routes are encouraged to determine the most efficient and robust process for your specific application. It is also recommended to perform a thorough safety assessment before undertaking either of these synthetic procedures.
References
[This would be a reference to a general organic chemistry textbook discussing SN2 reactions, e.g., "Organic Chemistry" by Paula Yurkanis Bruice.]
Synthesis: Same as for 4-Methyl-GHB. [This is a general reference to a procedure involving the reaction of a 4-halobutyric acid, from which the reaction time was inferred.] Available from: [Link]
[This would be a reference to a paper or patent detailing the synthesis and handling of sodium thiomethoxide, e.g., a relevant publication from a chemical supplier or a peer-reviewed article.]
[This would be a reference discussing the ring-opening of lactones with various nucleophiles, providing the mechanistic basis for Route 2.]
[This would be a reference to a source for the starting material, e.g., a chemical supplier's catalog or a publication on the synthesis of γ-butyrolactone.]
A Comparative Guide to the Efficacy of 2-hydroxy-4-methylthiobutanoic Acid (HMTBA) and its Isopropyl Ester in Animal Nutrition
This guide provides an in-depth technical comparison of two commercially significant methionine analogues: 2-hydroxy-4-methylthiobutanoic acid (HMTBA) and its isopropyl ester (HMBi). As critical sources of methionine, an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of two commercially significant methionine analogues: 2-hydroxy-4-methylthiobutanoic acid (HMTBA) and its isopropyl ester (HMBi). As critical sources of methionine, an essential amino acid for protein synthesis and other metabolic functions, their relative efficacy is a subject of considerable interest to researchers, animal nutritionists, and professionals in the feed additive industry. This document synthesizes findings from various studies to offer a comprehensive overview of their bioavailability, metabolic pathways, and impact on animal performance, supported by experimental data and detailed protocols.
Introduction: The Role of Methionine Analogues in Animal Nutrition
Methionine is an essential amino acid that is often the first limiting amino acid in poultry and swine diets, and beneficial for ruminants.[1][2] Supplementation with methionine sources is standard practice to ensure optimal growth, feed efficiency, and overall health. While L-methionine is the biologically active form, synthetic analogues such as HMTBA and its isopropyl ester have been developed as effective and commercially viable alternatives.[2][3]
HMTBA, a hydroxy analogue of methionine, has a hydroxyl group in place of the amino group on the alpha-carbon.[4] HMBi is the isopropyl ester of HMTBA, a chemical modification intended to alter its physical and chemical properties, potentially influencing its stability, absorption, and bioavailability, particularly in ruminants.[5][6] This guide will dissect the nuances of their chemical nature, metabolic fate, and ultimate efficacy in production animals.
Comparative Bioavailability and Metabolic Pathways
The efficacy of a methionine source is fundamentally determined by its ability to be absorbed from the gastrointestinal tract and converted into L-methionine within the animal's tissues. The structural differences between HMTBA and HMBi lead to distinct pathways of absorption and metabolism.
Absorption Mechanisms
HMTBA is absorbed along the entire gastrointestinal tract, with a significant portion being absorbed in the upper sections such as the crop, proventriculus, and gizzard in poultry.[7][8] Its absorption is believed to occur primarily through passive diffusion, a process that is more efficient in the acidic environment of the upper gut.[7] Some studies suggest that HMTBA uptake is at least as efficient as that of DL-methionine.[8]
HMBi , due to its esterified form, is more lipid-soluble than HMTBA. This characteristic is particularly relevant in ruminant nutrition, as it allows for a portion of the molecule to be absorbed directly across the rumen wall, thus bypassing microbial degradation.[5] In dairy cows, HMBi has been shown to be rapidly absorbed and hydrolyzed to HMTBA in the bloodstream.[5]
Metabolic Conversion to L-Methionine
Once absorbed, both HMTBA and the HMTBA derived from HMBi hydrolysis must be converted to L-methionine to be utilized for protein synthesis. This conversion is a two-step enzymatic process:
Oxidation: The hydroxyl group of HMTBA is oxidized to a keto group, forming 2-keto-4-(methylthio)butanoic acid (KMB). This reaction is catalyzed by two stereospecific enzymes: L-2-hydroxy acid oxidase for the L-isomer of HMTBA and D-2-hydroxy acid dehydrogenase for the D-isomer.[9] The presence of both enzymes allows for the efficient conversion of the racemic mixture of HMTBA.[9]
Transamination: The keto group of KMB is then replaced by an amino group to form L-methionine. This transamination step is a common pathway for both isomers.[10]
The conversion of HMTBA to L-methionine occurs primarily in the liver, kidneys, and small intestine in monogastric animals.[3] In ruminants, non-hepatic tissues also play a significant role in this conversion.[3]
Caption: Metabolic pathway of HMTBA and HMBi to L-Methionine.
Comparative Efficacy in Animal Production: Experimental Evidence
The ultimate measure of a methionine source's efficacy lies in its ability to support animal performance. Numerous studies have compared HMTBA and HMBi across different species.
Ruminants (Beef and Dairy Cattle)
In ruminants, the primary challenge for methionine supplementation is bypassing the extensive microbial degradation in the rumen. The esterification of HMTBA to HMBi is a strategy to protect it from this degradation.[6]
Beef Cattle: Studies in finishing beef cattle have shown that supplementation with HMBi can improve growth performance.[11] One study reported a linear increase in average daily gain (ADG) and a decrease in the feed conversion ratio (FCR) with increasing levels of HMBi supplementation.[12][13]
Dairy Cows: In lactating dairy cows, HMBi supplementation has been shown to increase milk yield, milk protein content, and milk fat yield.[6] This is attributed to the increased supply of metabolizable methionine. In contrast, the effects of HMTBA on milk production have been less consistent, likely due to its greater susceptibility to ruminal breakdown.[6]
In monogastric animals like broiler chickens, the difference in efficacy between HMTBA and its ester is less pronounced as ruminal degradation is not a factor. However, differences in absorption and metabolism can still influence their relative performance. Some studies have indicated that HMTBA exhibits lower bioavailability than DL-methionine in broilers.[14] However, other research suggests that HMTBA is absorbed completely and efficiently.[8]
Performance Parameter
HMTBA vs. DL-Methionine
Reference
Broilers
Bioavailability
Some studies suggest lower bioavailability than DL-Met
To ensure the trustworthiness and reproducibility of efficacy studies, standardized and well-documented experimental protocols are essential.
In Vivo Feeding Trial for Ruminants (Beef Cattle)
This protocol outlines a typical randomized complete block design to evaluate the effects of HMBi supplementation on the growth performance of finishing beef cattle.
Objective: To determine the effect of different dietary levels of HMBi on average daily gain (ADG), dry matter intake (DMI), and feed conversion ratio (FCR) in finishing beef steers.
Methodology:
Animal Selection and Acclimation:
Select a cohort of steers of similar age, weight, and genetic background (e.g., sixty 24-month-old Angus steers).[11]
House the animals individually or in small pens and allow for an acclimation period of at least 14 days to the basal diet and housing conditions.
Experimental Design and Dietary Treatments:
Employ a randomized complete block design, blocking animals by initial body weight.
Formulate a basal diet typical for finishing beef cattle (e.g., corn silage, concentrate mix).
Create treatment groups by supplementing the basal diet with varying levels of HMBi (e.g., 0 g/day , 15 g/day , 30 g/day ).[12][13]
Data Collection:
Dry Matter Intake (DMI): Record the amount of feed offered and refused daily for each animal.
Body Weight: Weigh the steers at the beginning of the trial and at regular intervals (e.g., every 28 days) before the morning feeding.[11]
Feed Sampling: Collect samples of the total mixed ration (TMR) and any individual feed ingredients weekly for nutrient analysis (e.g., dry matter, crude protein, fiber).[11]
Calculations and Statistical Analysis:
Calculate ADG, DMI, and FCR for each animal.
Analyze the data using appropriate statistical models (e.g., mixed linear models) to determine the effects of the treatments.[11]
Caption: Experimental workflow for a beef cattle feeding trial.
Analytical Methodology for Quantifying HMTBA and HMBi in Feed
Accurate quantification of the active compounds in feed is crucial for ensuring the correct dosage and for quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used method.[15][16]
Objective: To determine the concentration of HMTBA or HMBi in animal feed samples.
Methodology:
Sample Preparation:
Obtain a representative sample of the feed.
Grind the sample to a fine powder to ensure homogeneity.
Extraction:
For HMTBA: Extract a known weight of the ground feed sample with a water/methanol solution.[16] Perform alkaline hydrolysis followed by acidification.[16]
For HMBi: Extract a known weight of the ground feed sample with a water:acidified methanol solution.[15]
Chromatographic Analysis:
Centrifuge the extract and filter the supernatant.
Inject a known volume of the filtered extract into an RP-HPLC system equipped with a UV detector (e.g., at 210 nm for HMBi or 214 nm for HMTBA).[15][16]
Quantification:
Prepare a standard curve using certified reference standards of HMTBA or HMBi.
Calculate the concentration of the analyte in the feed sample by comparing its peak area to the standard curve.
Conclusion and Future Perspectives
Both 2-hydroxy-4-methylthiobutanoic acid (HMTBA) and its isopropyl ester (HMBi) are effective sources of methionine for animal nutrition. The choice between them often depends on the target animal species and specific production goals.
For ruminants, HMBi offers a distinct advantage due to its ability to partially bypass ruminal degradation, leading to a more consistent and predictable supply of metabolizable methionine. This is reflected in improved performance in both beef and dairy cattle.
In monogastric species like poultry, where ruminal bypass is not a factor, the differences in efficacy are less clear-cut. While both are effectively converted to L-methionine, subtle differences in absorption and metabolism may exist. Further research is warranted to fully elucidate these differences and to optimize the use of each compound in various production systems.
Future research should also focus on the potential ancillary benefits of these methionine analogues, such as their role in antioxidant defense mechanisms and their impact on gut health and the microbiome. A deeper understanding of these aspects will allow for more precise and effective application of these important feed additives.
References
2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. (2022). National Institutes of Health. [Link]
A novel methionine nanoparticle in broiler chickens: Bioavailability and requirements. (2024). PLOS One. [Link]
Absorption of methionine sources in animals—is there more to know?. (2020). Poultry Science. [Link]
The isopropyl ester of methionine hydroxy-analogue is absorbed through the rumen wall in the cow. (2004). ResearchGate. [Link]
Comparative in vitro and in vivo absorption of 2-hydroxy-4(methylthio) butanoic acid and methionine in the broiler chicken. (2005). Poultry Science. [Link]
Effects of 2-hydroxy-4-(methylthio) butanoic acid (HMB) and its isopropyl ester on milk production and composition by Holstein cows. (2009). Journal of Dairy Science. [Link]
Peripheral and Central Impact of Methionine Source and Level on Growth Performance, Circulating Methionine Levels and Metabolism in Broiler Chickens. (2023). MDPI. [Link]
2-Hydroxy-4-(methylthio)butanoic acid is a naturally occurring methionine precursor in the chick. (1990). The Journal of Nutrition. [Link]
Bioavailability of different dietary supplemental methionine sources in animals. (2015). Journal of Animal Science and Biotechnology. [Link]
2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. (2022). Frontiers in Microbiology. [Link]
EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2014). European Union Reference Laboratory for Feed Additives. [Link]
Review of the metabolism of 2-hydroxy-4-(methylthio) butanoic acid. (2002). World's Poultry Science Journal. [Link]
Methionine in Poultry Nutrition: A Review. (2022). World's Veterinary Journal. [Link]
2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. (2022). ResearchGate. [Link]
Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2016). European Union Reference Laboratory for Feed Additives. [Link]
Methionine Supplementation Options in Poultry. (2013). ResearchGate. [Link]
Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. (2011). LCGC North America. [Link]
report of the scientific committee on animal nutrition on the use of a hmbi (isopropyl ester of the hydroxylated analogue of methionine). (2003). European Commission. [Link]
Effects of Dietary Supplementation with 2-Hydroxy-4-(methylthio)-butanoic Acid Isopropyl Ester as a Methionine Supplement on Nitrogen Utilization in Steers. (2022). MDPI. [Link]
Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. (1984). The Journal of Nutrition. [Link]
Estimation of Optimal and Maximum Standardized Ileal Digestible Methionine Requirements Based on Performance for Male Broilers Aged 0 to 21 Days. (2024). MDPI. [Link]
Comparison of the physical and chemical properties of HMTBa and DL-Met. (2020). ResearchGate. [Link]
Operational Guide: Safe Handling and Personal Protective Equipment for 4-(Methylsulfanyl)butanoic Acid
This guide provides a comprehensive operational framework for the safe handling of 4-(Methylsulfanyl)butanoic acid (CAS 4599-35-9), a compound recognized for its corrosive and irritant properties. Adherence to these prot...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive operational framework for the safe handling of 4-(Methylsulfanyl)butanoic acid (CAS 4599-35-9), a compound recognized for its corrosive and irritant properties. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment for all personnel. This document synthesizes hazard data, procedural steps, and emergency responses, grounded in established safety standards from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).
Immediate Safety Briefing: Hazard Assessment
Before any procedure, a thorough understanding of the inherent risks is paramount. 4-(Methylsulfanyl)butanoic acid is classified with multiple hazards that demand rigorous control measures. The primary dangers are severe damage to eyes and skin, alongside harmful effects if inhaled or ingested.[1]
The causality for stringent PPE requirements stems from these classifications. The corrosive nature of the acid can cause irreversible tissue damage upon contact.[1] Furthermore, as a thioether, this compound belongs to a class of chemicals often associated with strong, unpleasant odors, making vapor control an essential consideration for both safety and workplace comfort.[2][3]
Hazard Summary Table
Hazard Class
GHS Pictogram
Signal Word
Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)
❗
Warning
H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1]
| Specific Target Organ Toxicity | ❗ | Warning | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) Protocol
Engineering controls, primarily the use of a certified chemical fume hood, are the first and most effective line of defense.[4] PPE is a critical final barrier to protect against residual risks and accidental exposures. The selection of PPE must be deliberate and based on the specific hazards of the chemical.[5]
2.1. Primary Engineering Control: The Chemical Fume Hood
All manipulations of 4-(Methylsulfanyl)butanoic acid, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood. This containment is non-negotiable and serves to prevent inhalation of vapors and confine any potential spills.[4][6]
2.2. Dermal Protection (Skin and Body)
Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for protection against corrosive substances.[5] For operations with a higher risk of splash or when handling larger quantities, double-gloving is a prudent practice.
Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing from splashes.
Footwear: Fully enclosed, chemical-resistant footwear must be worn at all times in the laboratory.
2.3. Eye and Face Protection
Goggles: Indirectly vented chemical splash goggles are required to provide a seal around the eyes, protecting against splashes and vapors.[5]
Face Shield: A full-face shield must be worn over safety goggles when there is a significant risk of splashing, such as when transferring large volumes or reacting the material under pressure.[5]
2.4. Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, in the event of a ventilation failure or a large spill outside of containment, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][7]
This step-by-step workflow ensures that safety is integrated into every stage of the handling process.
3.1. Pre-Handling & Preparation
Verify Controls: Confirm the chemical fume hood has a current certification sticker and that airflow is adequate.
Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.
Assemble PPE: Don all required PPE as outlined in Section 2 before approaching the chemical storage area.
Prepare Workspace: Line the work surface within the fume hood with absorbent, chemical-resistant bench paper.
Prepare for Odor Control: As thioethers can be malodorous, prepare a bleach solution trap for any reaction off-gassing and a container of bleach for immediate decontamination of glassware.[3][8]
3.2. Aliquoting & Transfer
Container Inspection: Before opening, inspect the chemical container for any signs of damage or leakage.
Inert Atmosphere: If the compound is sensitive to air or moisture, utilize an inert atmosphere (e.g., Argon or Nitrogen).
Transfer Technique: Use a syringe or cannula for liquid transfers to minimize vapor release and prevent spills. Never pour volatile or corrosive compounds directly.
Container Sealing: Securely cap the stock bottle immediately after dispensing.
3.3. Post-Handling & Decontamination
Waste Segregation: Dispose of contaminated consumables (gloves, bench paper, pipette tips) into a designated, sealed hazardous waste container.[3]
Glassware Decontamination: Immediately rinse all contaminated glassware with a bleach solution within the fume hood to oxidize and neutralize the malodorous thioether. Allow glassware to soak if necessary.[3][8]
Workspace Cleaning: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.
Handling Workflow Diagram
Emergency & Disposal Procedures
4.1. Spill Management
Small Spill (in fume hood): Absorb with a chemical absorbent pad or sand. Decontaminate the area with a suitable neutralizing agent. Place all materials in a sealed container for hazardous waste disposal.
Large Spill: Evacuate the immediate area and alert laboratory personnel. If safe to do so, increase ventilation. Contact your institution's Environmental Health and Safety (EHS) department immediately.
4.2. First Aid
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
4.3. Waste Disposal
All waste contaminated with 4-(Methylsulfanyl)butanoic acid, including excess reagent, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.[8] Containers must be clearly labeled, sealed, and handled according to your institution's EHS guidelines and local regulations.
References
Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration - OSHA. (n.d.).
Chemical Hazard Classification (GHS) - Division of Research Safety - University of Illinois. (2019, September 19).
4-(Methylsulfanyl)butanoic acid | C5H10O2S | CID 122604 - PubChem. (n.d.). National Institutes of Health.
Reagents & Solvents: How to Work with Thiols - Department of Chemistry : University of Rochester. (n.d.).
NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).
Handling thiols in the lab : r/chemistry. (2013, October 4). Reddit.
Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).
SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CDC. (n.d.).
Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC. (n.d.).
Standard Operating Procedures for Using Stench Chemicals - UCLA Department of Chemistry and Biochemistry. (n.d.).
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. (n.d.).